Product packaging for N-Methylputrescine(Cat. No.:CAS No. 14475-60-6)

N-Methylputrescine

Cat. No.: B081917
CAS No.: 14475-60-6
M. Wt: 102.18 g/mol
InChI Key: RMIVMBYMDISYFZ-UHFFFAOYSA-N
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Description

N-Methylputrescine is an organic compound belonging to the class of dialkylamines, with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . It is a very strong basic compound that exists in a wide range of living organisms . For researchers, its primary significance lies in its essential role as a biosynthetic intermediate in the pathways of pharmaceutically important tropane alkaloids and nicotine . The biosynthesis of this compound from the diamine putrescine, catalyzed by the enzyme putrescine N-methyltransferase (PMT), represents the first committed and rate-limiting step in the formation of these alkaloids, marking a key branch point from primary polyamine metabolism . In the tropane alkaloid pathway, this compound is oxidized by methylputrescine oxidase (MPO) to form the N-methyl-Δ¹-pyrrolinium cation . This cation is a critical precursor for the formation of the tropane ring system found in the clinically vital parasympatholytic drugs hyoscyamine (atropine) and scopolamine . Scopolamine and its precursor hyoscyamine are anticholinergics with applications in treating gastrointestinal disorders and are known for their hallucinogenic effects . Research into the metabolic engineering of PMT has demonstrated that manipulating this step can significantly alter the levels of these valuable alkaloids in producing plants . Consequently, this compound is an indispensable reference standard and tool compound for researchers studying plant alkaloid biochemistry, enzymology, pathway engineering, and the production of tropane-derived active pharmaceutical ingredients (APIs). This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B081917 N-Methylputrescine CAS No. 14475-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methylbutane-1,4-diamine
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InChI

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVMBYMDISYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
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DSSTOX Substance ID

DTXSID401310169
Record name N1-Methyl-1,4-butanediamine
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Molecular Weight

102.18 g/mol
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Physical Description

Solid
Record name N-Methylputrescine
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CAS No.

14475-60-6
Record name N1-Methyl-1,4-butanediamine
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Record name 1,4-Butanediamine, N-methyl-
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Record name N1-Methyl-1,4-butanediamine
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Record name (4-aminobutyl)(methyl)amine
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Record name N-METHYL-1,4-DIAMINOBUTANE
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Record name N-Methylputrescine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-Methylputrescine biosynthesis pathway in Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the N-Methylputrescine Biosynthesis Pathway in Nicotiana tabacum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, the principal alkaloid in Nicotiana tabacum, is a subject of intense research due to its psychoactive properties and implications for human health. The biosynthesis of its pyrrolidine ring begins with the formation of this compound, a critical step that diverts primary metabolism towards secondary alkaloid production. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in tobacco, detailing the core enzymatic reactions, the complex regulatory networks that govern it, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented to illustrate the pathway's response to genetic and environmental modulation, offering a valuable resource for professionals in plant science and drug development.

The Core Biosynthetic Pathway

The synthesis of this compound is the first committed step in the formation of the pyrrolidine ring of nicotine.[1] This pathway originates from the polyamine pool, utilizing putrescine as its direct precursor. Putrescine itself is synthesized from either ornithine or arginine through the action of ornithine decarboxylase (ODC) or arginine decarboxylase (ADC), respectively.[2][3]

The key enzymatic conversion is catalyzed by Putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, yielding this compound.[1][4] This product is then oxidized by this compound oxidase (MPO), a diamine oxidase, to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation.[2][5] This cation is the direct precursor that condenses with a pyridine-derived ring to form nicotine.[1][6]

Caption: The this compound biosynthesis pathway in N. tabacum.

Key Enzymes and Genes

Putrescine N-methyltransferase (PMT)

PMT is the rate-limiting enzyme that channels putrescine from primary polyamine metabolism into the nicotine biosynthetic pathway.[1] In N. tabacum, PMT is encoded by a multigene family consisting of at least five members (NtPMT1-5).[7] The expression of these genes is predominantly localized to the roots, where nicotine synthesis occurs.[7][8] The evolution of PMT genes is believed to have arisen from gene duplication of spermidine synthase (SPDS), a key enzyme in polyamine metabolism.[6][9]

This compound Oxidase (MPO)

MPO catalyzes the oxidative deamination of this compound.[5][10] This enzyme belongs to the copper-containing amine oxidase superfamily.[5] Studies have shown that MPO evolved from a diamine oxidase (DAO) to gain substrate preference for N-methylated amines, making it highly specialized for alkaloid biosynthesis.[5][11] Like PMT, MPO genes are expressed specifically in the roots and are co-regulated with other genes in the nicotine pathway.[10][11]

Regulation of the Pathway

The biosynthesis of this compound and, consequently, nicotine is tightly regulated by a complex interplay of developmental cues and environmental stimuli. This regulation primarily occurs at the transcriptional level of pathway genes like PMT and MPO.

Key Regulatory Factors:

  • Jasmonic Acid (JA): This phytohormone is a primary signaling molecule that mediates the plant's defense response to herbivory and mechanical wounding.[9][12] Elevated JA levels strongly induce the expression of nicotine biosynthesis genes, including PMT.[9][10] The JA signaling pathway involves transcription factors such as ERF189, ERF199, and MYC2, which bind to the promoters of target genes.[9][13]

  • Topping and Wounding: Agricultural practices like topping (removal of the apical meristem) and physical damage to leaves trigger a massive increase in nicotine production.[1][14] This response is largely mediated by the JA signaling cascade.[9]

  • Auxin: This plant hormone acts as a negative regulator of nicotine synthesis.[3][4] High levels of auxin, typically produced in the shoot apex, suppress PMT gene expression in the roots.[3][9] Topping removes the primary source of auxin, thus relieving this suppression and leading to increased nicotine biosynthesis.[3][9]

Regulatory_Pathway Wounding Wounding / Topping (Herbivory, Damage) JA Jasmonic Acid (JA) Signal Wounding->JA Induces Auxin Auxin (from Shoot Apex) Wounding->Auxin Reduces Supply TFs Transcription Factors (ERF189, MYC2) JA->TFs Activates PMT_Gene PMT Gene Expression TFs->PMT_Gene Upregulates Pathway_Activation This compound Biosynthesis PMT_Gene->Pathway_Activation Leads to Auxin->PMT_Gene Suppresses

Caption: Hormonal and stress regulation of the this compound pathway.

Quantitative Analysis of Pathway Modulation

Genetic manipulation of key enzymes offers direct evidence of their role in the pathway and provides a quantitative measure of their contribution to the final alkaloid content. RNA interference (RNAi) has been effectively used to silence PMT expression, leading to a significant reduction in nicotine levels.

Treatment / GenotypeConditionNicotine Content Increase (Relative to Untreated Wild Type)Data Source
Wild Type Desiccation115%[1]
Wild Type Desiccation + Topping197%[1]
PMT RNAi Line 1 Desiccation19.9%[1]
PMT RNAi Line 2 Desiccation30.0%[1]
PMT RNAi Line 3 Desiccation21.6%[1]
PMT RNAi Lines (Avg.) Desiccation + Topping7-9%[1]

Table 1: Effect of PMT Gene Silencing on Nicotine Accumulation Under Stress Conditions in N. tabacum cv. Petite Havana. The data clearly demonstrates that silencing the rate-limiting enzyme PMT drastically curtails the stress-induced surge in nicotine production.

Experimental Protocols

Protocol: RNAi-Mediated Silencing of PMT

This protocol summarizes the methodology for creating transgenic N. tabacum lines with reduced PMT activity via RNA interference, as adapted from related studies.[1][9]

Experimental_Workflow_RNAi cluster_construct 1. Vector Construction cluster_transform 2. Plant Transformation cluster_analysis 3. Analysis A Design hairpin siRNA (hpsiRNA) targeting NtPMT2 gene B Clone hpsiRNA into binary vector under a stress-inducible promoter (e.g., rd29A) A->B C Introduce vector into Agrobacterium tumefaciens B->C D Co-cultivate N. tabacum leaf discs with Agrobacterium C->D E Select putative transgenic shoots on medium with antibiotics (e.g., kanamycin) D->E F Regenerate whole plants (T0) and confirm transgene insertion via PCR E->F G Apply stress treatment (e.g., desiccation, topping) to induce promoter F->G H Harvest root tissue for qRT-PCR to quantify PMT transcript levels G->H I Harvest leaf tissue for HPLC to quantify nicotine content G->I

Caption: Experimental workflow for PMT gene silencing and analysis.

Methodology:

  • hpsiRNA Construct Design: A hairpin small interfering RNA sequence targeting a conserved region of the NtPMT2 gene is designed. This construct is cloned into a plant transformation vector behind a stress-inducible promoter (e.g., rd29A) to allow for controlled gene silencing.[1]

  • Agrobacterium-Mediated Transformation: The resulting plasmid is transformed into Agrobacterium tumefaciens. Sterile leaf explants from N. tabacum are co-cultivated with the engineered Agrobacterium, which facilitates the transfer of the T-DNA containing the RNAi cassette into the plant genome.

  • Selection and Regeneration: Transformed plant cells are selected on a medium containing an appropriate antibiotic (e.g., kanamycin, corresponding to an nptII selection marker). Shoots are regenerated from the resistant calli and grown into mature transgenic plants.[1]

  • Induction and Sample Collection: Transgenic plants and wild-type controls are subjected to stress conditions such as desiccation or topping to activate the inducible promoter. Tissues are harvested at specific time points post-treatment.[1]

Protocol: Nicotine Quantification by HPLC

This protocol outlines a general method for the extraction and analysis of nicotine from tobacco leaf tissue.

  • Extraction: A known weight of dried and ground leaf tissue (approx. 100 mg) is homogenized in an extraction buffer (e.g., 5 mL of 0.1 M H₂SO₄). The mixture is vortexed and sonicated for 30 minutes.

  • Purification: The homogenate is centrifuged at 10,000 x g for 15 minutes. The supernatant is collected, and the pH is adjusted to ~11 with concentrated NaOH. The alkaloids are then partitioned into an organic solvent like dichloromethane or methyl-tert-butyl ether (MTBE) by vigorous mixing.[15]

  • HPLC Analysis: The organic phase is collected and evaporated to dryness, then redissolved in a known volume of mobile phase. The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reverse-phase column and a UV detector set to 254 nm.

  • Quantification: Nicotine concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a pure nicotine standard.

Conclusion

The biosynthesis of this compound represents a pivotal control point in the production of nicotine in Nicotiana tabacum. The pathway is catalyzed by specialized enzymes, notably PMT and MPO, which evolved from primary metabolism to fulfill roles in secondary metabolite production. Its activity is tightly governed by a sophisticated regulatory network responsive to developmental and environmental signals, with jasmonic acid and auxin playing key antagonistic roles. Understanding this pathway, its enzymes, and its regulation is crucial for developing strategies to control alkaloid content in tobacco, with significant implications for agriculture, harm reduction, and the potential synthesis of novel pharmaceutical compounds.

References

discovery and history of N-Methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of N-Methylputrescine

Introduction

This compound, a key diamine metabolite, holds a pivotal position in the biosynthesis of various significant alkaloids in the plant kingdom.[1] As a methylated derivative of putrescine, it serves as the dedicated precursor to the pyrrolidine ring of nicotine and the tropane skeleton of tropane alkaloids such as hyoscyamine and scopolamine.[2][3][4] Its discovery and the subsequent elucidation of its biosynthetic pathway have been instrumental in understanding the complex network of secondary metabolism in plants, particularly within the Solanaceae family. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the study of alkaloid biosynthesis in tobacco (Nicotiana tabacum) and other plants of the Solanaceae family. Early research focused on identifying the precursors to the pharmacologically active alkaloids. It was established that putrescine is a fundamental building block.[5] The critical step of N-methylation of putrescine to form this compound was later identified as the first committed step in the biosynthesis of nicotine and tropane alkaloids.[1][6] This discovery was crucial as it differentiated the pathway to these alkaloids from the general polyamine metabolism where putrescine is a precursor to spermidine and spermine.[3]

The enzyme responsible for this methylation, putrescine N-methyltransferase (PMT), was subsequently isolated and characterized.[7] Research has shown that PMT likely evolved from spermidine synthase, an enzyme involved in primary metabolism, highlighting a fascinating example of the evolution of new secondary metabolic pathways.[1][3][6] Further studies identified this compound oxidase (MPO) as the enzyme that catalyzes the oxidative deamination of this compound, leading to the formation of the N-methyl-Δ¹-pyrrolinium cation, a key intermediate that cyclizes to form the characteristic ring structures of nicotine and tropane alkaloids.[8][9][10][11][12]

Quantitative Data

A summary of the key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₁₄N₂[13]
Molecular Weight102.18 g/mol [13]
IUPAC NameN'-methylbutane-1,4-diamine[13]
CAS Number14475-60-6[13]
Physical DescriptionSolid[13]
LogP-0.051[13]
Table 2: Kinetic Properties of Enzymes in this compound Metabolism
EnzymeSubstrateKₘ (µM)OrganismSource
Putrescine N-methyltransferase (PMT1)Putrescine250Solanum tuberosum[14]
This compound oxidase (LaCAO)This compound20.7 ± 1.6Lupinus angustifolius[15]

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a general method for the extraction and analysis of this compound from plant material, typically roots where its biosynthesis is prominent.[16]

Methodology:

  • Homogenization: Freeze a known weight of plant tissue (e.g., 1 gram) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 5 mL of 5% (v/v) perchloric acid to the powdered tissue. Vortex thoroughly and incubate on ice for 1 hour.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Derivatization (Dansylation):

    • Take a 200 µL aliquot of the supernatant.

    • Add 400 µL of dansyl chloride (5 mg/mL in acetone).

    • Add 200 µL of saturated sodium bicarbonate.

    • Vortex and incubate at 60°C for 1 hour in the dark.

  • Extraction of Dansylated Amines:

    • Add 500 µL of toluene to the reaction mixture.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Collect the upper toluene phase containing the dansylated amines.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: Fluorescence detector (Excitation: 365 nm, Emission: 510 nm).

    • Quantification: Compare the peak area of the sample with that of a standard curve prepared with pure this compound.

Assay of Putrescine N-methyltransferase (PMT) Activity

This protocol measures the activity of PMT by quantifying the formation of radiolabeled this compound from radiolabeled S-adenosylmethionine (SAM).

Methodology:

  • Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 1 mM EDTA, and 10% glycerol). Centrifuge to obtain a crude enzyme extract (supernatant).

  • Reaction Mixture (total volume of 100 µL):

    • 50 µL of crude enzyme extract.

    • 10 µL of 10 mM putrescine.

    • 10 µL of S-adenosyl-L-[¹⁴C-methyl]methionine (specific activity ~50 mCi/mmol).

    • 30 µL of extraction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stopping the Reaction: Add 100 µL of saturated sodium carbonate.

  • Extraction: Add 500 µL of toluene/ethyl acetate (1:1), vortex, and centrifuge. Collect the organic phase.

  • Quantification: Measure the radioactivity of the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the PMT activity.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound and its Derivatives

This compound is at a critical branch point in plant secondary metabolism. Its formation from putrescine is catalyzed by Putrescine N-methyltransferase (PMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[3][6] Subsequently, this compound is oxidatively deaminated by this compound oxidase (MPO) to yield 4-methylaminobutanal.[8][10] This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, which is a crucial precursor for the biosynthesis of nicotine in Nicotiana species and tropane alkaloids in other members of the Solanaceae family.[4][11][12][17]

This compound Biosynthesis Putrescine Putrescine NMP This compound Putrescine->NMP PMT MAB 4-Methylaminobutanal NMP->MAB MPO NMPC N-Methyl-Δ¹-pyrrolinium cation MAB->NMPC Spontaneous cyclization Nicotine Nicotine NMPC->Nicotine Tropane_Alkaloids Tropane Alkaloids NMPC->Tropane_Alkaloids SAM S-adenosylmethionine SAH S-adenosylhomocysteine SAM->SAH CH₃ SAH->NMP

Caption: Biosynthesis of this compound and its conversion to alkaloids.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from plant samples, as detailed in the experimental protocol section.

This compound Analysis Workflow A Plant Tissue Sampling (e.g., roots) B Homogenization (Liquid Nitrogen) A->B C Acidic Extraction (Perchloric Acid) B->C D Centrifugation C->D E Supernatant Collection D->E F Derivatization (Dansyl Chloride) E->F G Liquid-Liquid Extraction (Toluene) F->G H HPLC Analysis (Fluorescence Detection) G->H I Data Analysis and Quantification H->I

Caption: Experimental workflow for this compound analysis.

References

The Central Role of N-Methylputrescine in Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylputrescine (NMP) stands as a critical intermediate at the crossroads of primary and secondary metabolism in plants, primarily serving as the dedicated precursor for the biosynthesis of economically and pharmaceutically important pyridine and tropane alkaloids. The enzymatic conversion of putrescine to NMP, catalyzed by putrescine N-methyltransferase (PMT), represents the first committed and often rate-limiting step in the production of compounds such as nicotine and scopolamine. This technical guide provides an in-depth exploration of the function of this compound in secondary metabolism, detailing the key enzymes, biosynthetic pathways, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

Introduction

Secondary metabolites in plants are a vast and diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often play crucial roles in defense against herbivores, pathogens, and abiotic stresses. Among these, alkaloids represent a large and structurally diverse group, many of which possess significant pharmacological properties. This compound (NMP) is a diamine that serves as a key branch-point metabolite, diverting the flow of the primary metabolite putrescine into specialized secondary metabolic pathways. Specifically, NMP is the essential precursor for the biosynthesis of nicotine in tobacco (Nicotiana species) and tropane alkaloids, such as hyoscyamine and scopolamine, in various members of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium)[1][2][3]. Understanding the function and regulation of NMP metabolism is paramount for the metabolic engineering of plants to enhance the production of valuable pharmaceuticals or to reduce the levels of toxic compounds.

Biosynthesis and Metabolism of this compound

The metabolic journey of this compound begins with its synthesis from putrescine and culminates in its transformation into the characteristic ring structures of nicotine and tropane alkaloids. Two key enzymes orchestrate this pathway: Putrescine N-methyltransferase (PMT) and this compound oxidase (MPO).

Putrescine N-methyltransferase (PMT)

Putrescine N-methyltransferase (EC 2.1.1.53) is the enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of putrescine to form this compound and S-adenosyl-L-homocysteine[3][4]. This reaction is the first committed step in the biosynthesis of nicotine and tropane alkaloids, making PMT a critical regulatory point[2]. PMT is believed to have evolved from spermidine synthase (SPDS), an enzyme involved in primary polyamine metabolism, through gene duplication and functional divergence[1][3]. This evolutionary link is supported by the sequence homology between PMT and SPDS proteins[1]. The expression of PMT genes is often root-specific and can be induced by factors such as methyl jasmonate, a plant stress hormone[5][6].

This compound oxidase (MPO)

Following its synthesis, this compound is oxidatively deaminated by this compound oxidase (MPO), a copper-containing amine oxidase[7][8]. This reaction converts NMP to 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation[7][9]. This cation is the immediate precursor for the pyrrolidine ring of nicotine and the tropane ring of tropane alkaloids[2][7]. MPO has been shown to have evolved from diamine oxidases (DAOs) involved in polyamine catabolism[10][11].

Signaling Pathways and Biosynthetic Routes

The biosynthesis of nicotine and tropane alkaloids from this compound involves distinct downstream pathways that are tissue- and species-specific.

Nicotine Biosynthesis

In tobacco, the N-methyl-Δ¹-pyrrolinium cation, formed in the roots, condenses with a nicotinic acid-derived moiety to form nicotine[2][12]. The entire biosynthetic process is tightly regulated, with several transcription factors identified as key players in controlling the expression of pathway genes, including PMT and MPO[10].

Nicotine_Biosynthesis Putrescine Putrescine NMP This compound Putrescine->NMP PMT SAM S-Adenosyl- methionine (SAM) SAM->NMP SAH S-Adenosyl- homocysteine NMP->SAH MAB 4-Methylaminobutanal NMP->MAB MPO NMPC N-Methyl-Δ¹- pyrrolinium cation MAB->NMPC Spontaneous cyclization Nicotine Nicotine NMPC->Nicotine Condensation NAD Nicotinic Acid Derivative NAD->Nicotine

Figure 1: Biosynthetic pathway of nicotine from putrescine.

Tropane Alkaloid Biosynthesis

In tropane alkaloid-producing plants, the N-methyl-Δ¹-pyrrolinium cation undergoes a series of reactions, including condensation with a precursor derived from phenylalanine, to form the characteristic bicyclic tropane ring structure of compounds like hyoscyamine and scopolamine[5][9].

Tropane_Alkaloid_Biosynthesis Putrescine Putrescine NMP This compound Putrescine->NMP PMT NMPC N-Methyl-Δ¹- pyrrolinium cation NMP->NMPC MPO & Spontaneous cyclization Hygrine Hygrine NMPC->Hygrine Condensation with Acetoacetic Acid Tropinone Tropinone Hygrine->Tropinone Rearrangement Tropine Tropine Tropinone->Tropine TR-I / TR-II Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H Phenylalanine_derivative Phenylalanine Derivative Phenylalanine_derivative->Hyoscyamine

Figure 2: Biosynthetic pathway of tropane alkaloids.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (µM)Kcat (s-1)Reference
PMTSolanum tuberosumPutrescine250-[13]
PMTVarious SolanaceaePutrescine-0.16 - 0.39[14][15]

Note: Further specific kinetic data can be found within the cited literature.

Table 2: Impact of PMT Gene Expression on Alkaloid Content
Genetic ModificationPlant SpeciesEffect on this compoundEffect on NicotineEffect on Tropane AlkaloidsReference
Overexpression of pmtAtropa belladonna (hairy roots)Increased-Increased hyoscyamine[16]
Overexpression of pmtNicotiana sylvestris-Increased-[2]
Suppression of pmtNicotiana sylvestris-Severely decreased-[2]
VIGS of HnPMTHyoscyamus nigerMarkedly decreased-Markedly decreased hyoscyamine[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in secondary metabolism.

Putrescine N-methyltransferase (PMT) Enzyme Assay

This protocol is adapted from methodologies described in the literature for measuring PMT activity[1][3].

Materials:

  • Purified PMT enzyme extract

  • HEPES buffer (20 mM, pH 8.0)

  • Dithiothreitol (DTT) (2 mM)

  • Ascorbic acid (1 mM)

  • Putrescine dihydrochloride

  • S-adenosyl-L-[methyl-¹⁴C]methionine or unlabeled SAM

  • Scintillation cocktail

  • Alkaline solution (e.g., NaOH) for stopping the reaction

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, DTT, and ascorbic acid.

  • Add a known amount of purified PMT enzyme to the reaction mixture.

  • Initiate the reaction by adding putrescine and S-adenosyl-L-[methyl-¹⁴C]methionine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an alkaline solution.

  • Extract the radiolabeled this compound with an organic solvent (e.g., chloroform).

  • Quantify the radioactivity in the organic phase using a scintillation counter.

  • For non-radioactive assays, unlabeled SAM is used, and the product this compound is quantified by HPLC after derivatization.

PMT_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, DTT, Ascorbic Acid) start->prep_mix add_enzyme Add Purified PMT Enzyme prep_mix->add_enzyme start_reaction Initiate Reaction (Add Putrescine & [¹⁴C]SAM) add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction (Add Alkaline Solution) incubate->stop_reaction extract Extract [¹⁴C]NMP (Organic Solvent) stop_reaction->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify end End quantify->end

Figure 3: Workflow for a radioactive PMT enzyme assay.

Extraction and Analysis of Nicotine and Tropane Alkaloids

This protocol provides a general framework for the extraction and analysis of alkaloids from plant material using Liquid Chromatography-Mass Spectrometry (LC-MS), a commonly employed technique[17][18][19][20][21].

5.2.1. Sample Preparation and Extraction

  • Homogenization: Homogenize fresh or lyophilized plant material (e.g., roots, leaves) to a fine powder.

  • Extraction: Extract the homogenized sample with an acidic aqueous solution (e.g., 0.1% formic acid in water) or an organic solvent mixture (e.g., acetonitrile/water). Sonication or vigorous shaking can enhance extraction efficiency.

  • Clean-up (Optional but Recommended):

    • Liquid-Liquid Extraction (LLE): Partition the extract against an immiscible organic solvent to remove non-polar interferences.

    • Solid-Phase Extraction (SPE): Pass the extract through a C18 or mixed-mode cation exchange cartridge to bind the alkaloids, which are then eluted with a suitable solvent.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step using a combination of solvents, salts, and sorbents, and is widely used for pesticide and natural toxin analysis in food and environmental samples[17].

5.2.2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separating a broad range of alkaloids. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable[21][22].

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high sensitivity and selectivity. This involves monitoring specific precursor-to-product ion transitions for each target alkaloid.

Alkaloid_Analysis_Workflow start Start homogenize Homogenize Plant Material start->homogenize extract Extract Alkaloids (Acidic/Organic Solvent) homogenize->extract cleanup Sample Clean-up (LLE, SPE, or QuEChERS) extract->cleanup lc_separation LC Separation (C18 or HILIC column) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End quantification->end

Figure 4: General workflow for alkaloid analysis by LC-MS/MS.

Conclusion and Future Perspectives

This compound plays a pivotal and well-defined role as the central precursor in the biosynthesis of nicotine and tropane alkaloids. The enzymes responsible for its formation and initial transformation, PMT and MPO, represent key targets for metabolic engineering efforts aimed at modulating the production of these valuable secondary metabolites. The detailed understanding of the biosynthetic pathways, coupled with the quantitative data and robust analytical protocols presented in this guide, provides a solid foundation for researchers.

Future research in this area will likely focus on several key aspects:

  • Elucidation of Regulatory Networks: A deeper understanding of the transcriptional and post-transcriptional regulation of PMT and MPO gene expression will be crucial for fine-tuning metabolic fluxes.

  • Discovery of Novel Enzymes: The downstream steps in the tropane alkaloid pathway, particularly the conversion of the N-methyl-Δ¹-pyrrolinium cation to tropinone, are still not fully characterized, and the discovery of the enzymes involved is a key area of investigation.

  • Synthetic Biology Approaches: The reconstruction of these biosynthetic pathways in microbial hosts offers a promising alternative for the sustainable and scalable production of high-value alkaloids.

  • Exploitation in Drug Development: The unique structures of these alkaloids continue to inspire the development of new therapeutic agents. A thorough understanding of their biosynthesis can aid in the generation of novel derivatives with improved pharmacological properties.

This technical guide serves as a comprehensive resource for professionals engaged in the study and application of plant secondary metabolism, providing the necessary background, data, and methodologies to advance research and development in this exciting field.

References

N-Methylputrescine as a Precursor to Nicotine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotine, a primary alkaloid in tobacco, is a subject of intense research due to its psychoactive properties and addictive nature. The biosynthesis of nicotine is a complex process involving multiple enzymatic steps, with N-methylputrescine serving as a key intermediate. This technical guide provides an in-depth exploration of the role of this compound in nicotine synthesis, focusing on the core enzymatic reactions, quantitative data, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers in alkaloid biochemistry, plant metabolic engineering, and drug development seeking to understand and manipulate the nicotine biosynthetic pathway.

Introduction

The biosynthesis of nicotine occurs primarily in the roots of tobacco plants (Nicotiana species). The nicotine molecule is composed of a pyridine ring and a pyrrolidine ring. While the pyridine ring is derived from nicotinic acid, the pyrrolidine ring originates from the diamine putrescine, which undergoes a series of enzymatic transformations. A critical step in this pathway is the N-methylation of putrescine to form this compound. This reaction is the first committed step diverting putrescine from general polyamine metabolism towards alkaloid synthesis.[1] this compound is then further metabolized to form the N-methyl-Δ¹-pyrrolinium cation, the direct precursor to the pyrrolidine ring of nicotine.[2] Understanding the enzymes and kinetics involved in the synthesis and conversion of this compound is crucial for developing strategies to modulate nicotine levels in tobacco plants.

The Nicotine Biosynthetic Pathway from this compound

The conversion of putrescine to the N-methyl-Δ¹-pyrrolinium cation involves two key enzymes: Putrescine N-methyltransferase (PMT) and this compound oxidase (MPO).

Putrescine N-methyltransferase (PMT)

PMT (EC 2.1.1.53) is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the primary amino group of putrescine, yielding this compound and S-adenosyl-L-homocysteine (SAH).[3][4] This step is considered a rate-limiting step in nicotine biosynthesis.[1] PMT has been shown to have evolved from spermidine synthase, an enzyme involved in polyamine biosynthesis.[4]

This compound oxidase (MPO)

MPO, a copper-containing amine oxidase, catalyzes the oxidative deamination of this compound to 4-methylaminobutanal.[5][6] This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[2] MPO exhibits a higher substrate preference for N-methylated amines over non-methylated amines.[5]

Diagram of the Nicotine Biosynthesis Pathway from Putrescine

Nicotine_Biosynthesis cluster_PMT Putrescine N-methyltransferase cluster_MPO This compound oxidase cluster_Final Condensation Putrescine Putrescine N_Methylputrescine This compound Putrescine->N_Methylputrescine PMT SAM S-Adenosyl- L-methionine (SAM) SAH S-Adenosyl- L-homocysteine (SAH) SAM->SAH Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal MPO N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous cyclization Nicotine Nicotine N_Methyl_Pyrrolinium->Nicotine Nicotinic_Acid_Derivative Nicotinic Acid Derivative Nicotinic_Acid_Derivative->Nicotine PMT_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mixture (Enzyme, Buffer, Putrescine) Start->Reaction_Mix Pre_Incubate Pre-incubate at 37°C Reaction_Mix->Pre_Incubate Add_SAM Add SAM to start reaction Pre_Incubate->Add_SAM Incubate Incubate at 37°C Add_SAM->Incubate Stop_Reaction Stop reaction with Sodium Carbonate Incubate->Stop_Reaction Dansylation Add Dansyl Chloride and incubate Stop_Reaction->Dansylation Add_Proline Add Proline to quench Dansylation->Add_Proline Extraction Extract with Toluene Add_Proline->Extraction HPLC_Analysis Analyze by HPLC Extraction->HPLC_Analysis End End HPLC_Analysis->End MPO_Assay_Principle cluster_MPO_reaction MPO Reaction cluster_Coupled_reaction Coupled Assay Reaction NMP This compound Ammonia Ammonia (NH₃) NMP->Ammonia MPO MPO Glutamate Glutamate Ammonia->Glutamate Oxoglutarate 2-Oxoglutarate Oxoglutarate->Glutamate NADH NADH (Absorbs at 340 nm) NAD NAD⁺ (No absorbance at 340 nm) NADH->NAD GDH Glutamate Dehydrogenase

References

An In-Depth Technical Guide to N-Methylputrescine: Chemical Structure, Properties, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylputrescine, a mono-methylated derivative of the diamine putrescine, is a crucial intermediate in the biosynthesis of various alkaloids in plants and is also found in microorganisms and mammals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological roles of this compound. Detailed experimental protocols for its synthesis and quantification are presented, alongside a discussion of its involvement in cellular signaling pathways. This document aims to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, systematically named N'-methylbutane-1,4-diamine, is a simple aliphatic diamine. The presence of a methyl group on one of the terminal nitrogen atoms distinguishes it from its parent compound, putrescine.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name N'-methylbutane-1,4-diamine[1]
Molecular Formula C5H14N2[1]
CAS Number 14475-60-6[1]
PubChem CID 439791[1]
ChEBI ID 58039[2]
HMDB ID HMDB0003661[2]
InChI InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3[1]
InChIKey RMIVMBYMDISYFZ-UHFFFAOYSA-N[1]
SMILES CNCCCCN[2]

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems and for developing analytical methods.

Table of Physicochemical Properties:

PropertyValueSource
Molecular Weight 102.18 g/mol PubChem[1]
Monoisotopic Mass 102.1157 uPubChem[1]
Physical Description SolidHuman Metabolome Database[1]
Boiling Point Not Available-
Melting Point Not Available-
pKa Not Available-
LogP (experimental) -0.051Human Metabolome Database[1]
Solubility Not Available-

Biological Roles and Signaling Pathways

This compound plays a well-defined role in plant secondary metabolism and has been detected in mammals, although its specific functions in the latter are less understood.

Role in Plant Alkaloid Biosynthesis

This compound is a key precursor in the biosynthesis of nicotine and tropane alkaloids, such as scopolamine, in various plant species.[3] The biosynthetic pathway begins with the methylation of putrescine.

Biosynthesis of this compound and its Conversion:

The formation of this compound is catalyzed by the enzyme Putrescine N-methyltransferase (PMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine.

Subsequently, This compound oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of this compound to produce 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a crucial building block for the downstream synthesis of nicotine and tropane alkaloids.

Alkaloid Biosynthesis Pathway Putrescine Putrescine N_Methylputrescine This compound Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal this compound oxidase (MPO) N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous cyclization Alkaloids Nicotine & Tropane Alkaloids N_Methyl_Pyrrolinium->Alkaloids Further enzymatic steps

Biosynthesis of Nicotine and Tropane Alkaloids from Putrescine.
Potential Roles in Mammalian Systems

While this compound has been identified as a metabolite in mice and humans, its specific signaling roles in mammals are not as well-defined as in plants.[1] However, its precursor, putrescine, is known to be involved in crucial cellular processes. Polyamines, including putrescine, are essential for cell growth, differentiation, and proliferation, and they are known to interact with various mammalian proteins.

One significant pathway influenced by polyamines is the mTOR (mechanistic target of rapamycin) signaling pathway . Studies have shown that putrescine can stimulate the mTOR pathway, which is a central regulator of cell growth and protein synthesis. It is plausible that this compound may have similar or related functions, though direct evidence is currently limited.

mTOR Signaling Pathway Putrescine Putrescine mTORC1 mTORC1 Putrescine->mTORC1 stimulates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Putrescine's role in the mTOR signaling pathway.

Experimental Protocols

Synthesis of this compound

A one-step synthesis of this compound has been developed, offering a more straightforward approach compared to previously reported multi-step methods.[4][5] This method is based on the reductive amination of a suitable precursor. While a detailed, step-by-step protocol for this specific one-pot synthesis is not available in the provided search results, a general procedure for reductive amination can be outlined.

General Protocol for Reductive Amination:

This protocol describes a general approach to the synthesis of amines and would require optimization for the specific synthesis of this compound.

Materials:

  • 4-Aminobutanal or a protected equivalent

  • Methylamine

  • Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol or dichloromethane)

  • Acid catalyst (e.g., acetic acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Dissolve the aldehyde/ketone precursor in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the amine (in this case, methylamine) to the solution.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the imine intermediate.

  • Slowly add the reducing agent to the reaction mixture. The reaction may be exothermic, so careful addition is necessary.

  • Continue stirring the reaction at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).

  • Upon completion, quench the reaction by carefully adding water or a suitable aqueous solution.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography to obtain pure this compound.

Reductive Amination Workflow Start Start: Aldehyde/Ketone & Amine Imine_Formation Imine Formation (Acid Catalyst) Start->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification End End: Pure Amine Purification->End

General workflow for the synthesis of amines via reductive amination.
Quantification of this compound by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of polyamines in biological samples. While a specific protocol for this compound is not detailed in the search results, a general method for polyamine analysis can be adapted.[6][7]

General Protocol for HPLC-MS/MS Analysis:

Sample Preparation (from biological matrix):

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the polyamines.

  • Derivatization (Optional but often recommended): Derivatize the polyamines with a reagent (e.g., dansyl chloride or benzoyl chloride) to improve their chromatographic and mass spectrometric properties.

  • Reconstitution: Dry the derivatized sample and reconstitute it in the initial mobile phase.

HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for polyamines.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for this compound by infusing a standard solution.

Quantification:

  • A calibration curve is generated using a series of known concentrations of this compound standards.

  • An internal standard (e.g., a deuterated analog of this compound) is used to correct for matrix effects and variations in sample preparation and injection volume.

HPLC-MS/MS Workflow Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for the quantification of this compound by HPLC-MS/MS.

Conclusion

This compound is a molecule of significant interest due to its central role in the biosynthesis of valuable alkaloids in plants and its presence in mammalian systems. While its functions in plants are well-characterized, further research is needed to elucidate its specific signaling roles in mammals. The availability of robust synthetic and analytical methods, such as the ones outlined in this guide, will be crucial for advancing our understanding of this important biomolecule and exploring its potential applications in drug development and biotechnology.

References

The Occurrence and Analysis of N-Methylputrescine in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylputrescine (NMP), a diamine derivative, serves as a critical precursor in the biosynthesis of nicotine and tropane alkaloids, compounds of significant medicinal and economic importance. Its natural occurrence is predominantly documented in the Solanaceae family, where it marks the first committed step in the pathway leading to these potent secondary metabolites. This technical guide provides a comprehensive overview of the distribution of this compound in various plant species, detailing its biosynthetic pathway and presenting established experimental protocols for its extraction, quantification, and the assay of its primary biosynthetic enzyme, putrescine N-methyltransferase (PMT). Quantitative data from multiple studies are summarized to offer a comparative perspective on NMP levels across different plants and experimental conditions.

Introduction

This compound is a methylated polyamine derived from putrescine. Its significance in plant biochemistry is primarily linked to its role as a key intermediate in the formation of the pyrrolidine ring found in nicotine and the tropane skeleton of alkaloids such as hyoscyamine and scopolamine[1][2]. The enzyme responsible for its synthesis, putrescine N-methyltransferase (PMT), catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of putrescine[3][4]. The expression of the PMT gene and the subsequent accumulation of this compound are often tightly regulated and can be influenced by developmental stage, tissue type, and environmental stimuli[5]. Understanding the natural occurrence and regulation of this compound is crucial for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids in medicinal plants.

Biosynthesis of this compound

The formation of this compound is a pivotal step that diverts primary metabolism towards the production of specialized secondary metabolites. The biosynthetic pathway is initiated from the amino acid ornithine or arginine, which is converted to putrescine. Putrescine then undergoes N-methylation catalyzed by PMT to yield this compound. Subsequently, this compound is oxidatively deaminated by a diamine oxidase, this compound oxidase (MPO), to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation, the direct precursor for the pyrrolidine ring of nicotine and the tropane ring of tropane alkaloids[6][7].

This compound Biosynthesis cluster_precursors Precursors cluster_pathway Core Biosynthetic Pathway cluster_products Final Products Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC N_Methylputrescine This compound Putrescine->N_Methylputrescine PMT (S-adenosylmethionine) Four_Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Four_Methylaminobutanal MPO N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous cyclization Nicotine Nicotine N_Methyl_Pyrrolinium->Nicotine Tropane_Alkaloids Tropane Alkaloids N_Methyl_Pyrrolinium->Tropane_Alkaloids

Biosynthesis of this compound and its downstream products.

Natural Occurrence and Quantitative Data

This compound is primarily found in plants that synthesize nicotine and tropane alkaloids, with the highest concentrations typically observed in the roots, the primary site of alkaloid biosynthesis[8][9]. The following tables summarize the quantitative data on this compound concentrations in various plant species.

Table 1: this compound Concentration in Different Plant Species

Plant SpeciesTissue/Culture TypeConditionThis compound ConcentrationReference(s)
Hyoscyamus nigerHairy RootsControl~2.5 µg/g FW[5]
Hyoscyamus nigerHairy RootsMethyl Jasmonate (100 µM)~10 µg/g FW[5]
Atropa belladonna (transgenic)Hairy Roots (PMT overexpression)ControlElevated levels compared to control[10]
Nicotiana tabacumRoots-Detected[5]
Solanum tuberosumSprouting Tubers-Detected[11]
Datura stramoniumRoot Cultures-Detected[12]
Brugmansia species--Presence inferred from alkaloid profile[13]
Nicotiana glauca--Presence inferred from alkaloid profile[14]

FW: Fresh Weight. Note: "Detected" indicates the presence of the compound without specific quantitative data in the cited source.

Experimental Protocols

Accurate quantification of this compound and the activity of related enzymes are essential for research in plant secondary metabolism. This section provides detailed methodologies for key experiments.

Extraction of this compound from Plant Tissues

This protocol is adapted from methods described for polyamine extraction[15][16].

Materials:

  • Fresh plant tissue (e.g., roots, leaves)

  • Liquid nitrogen

  • 5% (v/v) Perchloric acid (PCA), ice-cold

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100-200 mg of the powdered tissue into a pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold 5% PCA to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on ice for 1 hour, with intermittent vortexing every 15 minutes.

  • Alternatively, subject the sample to three cycles of freezing in liquid nitrogen and thawing at room temperature to ensure complete cell lysis[15].

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble polyamines, including this compound. The supernatant can be stored at -20°C for subsequent analysis.

Quantification of this compound by HPLC of Dansylated Derivatives

This method is based on the widely used technique for polyamine analysis[17].

Materials:

  • Plant extract (from section 4.1)

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline solution (100 mg/mL in water)

  • Toluene

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)

  • C18 reverse-phase column

Procedure:

  • Derivatization:

    • In a microcentrifuge tube, mix 100 µL of the plant extract with 200 µL of saturated sodium carbonate.

    • Add 200 µL of dansyl chloride solution.

    • Vortex and incubate in the dark at 60°C for 1 hour.

    • Add 100 µL of proline solution to quench the reaction by reacting with excess dansyl chloride. Vortex and incubate for 30 minutes at room temperature.

    • Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper toluene phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis:

    • Reconstitute the dried dansylated derivatives in 100-200 µL of acetonitrile.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system.

    • Use a gradient elution program with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might be: 0-5 min, 50% B; 5-25 min, 50-100% B; 25-30 min, 100% B; followed by re-equilibration. The exact gradient should be optimized for the specific column and system.

    • Identify the this compound peak by comparing its retention time with that of a dansylated this compound standard.

    • Quantify the amount of this compound by creating a standard curve with known concentrations of the standard.

Quantification of this compound by GC-MS

This protocol provides a general workflow for GC-MS analysis after derivatization[18][19].

Materials:

  • Dried plant extract

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried plant extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride.

    • Incubate at 37°C for 90 minutes with shaking.

    • Add 80 µL of MSTFA with 1% TMCS.

    • Incubate at 37°C for 30 minutes with shaking.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms).

    • The oven temperature program can be set as follows: initial temperature of 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.

    • The mass spectrometer can be operated in electron ionization (EI) mode with a scan range of m/z 50-600.

    • Identify this compound based on its retention time and mass spectrum compared to a derivatized standard.

Putrescine N-methyltransferase (PMT) Enzyme Assay

This assay measures the activity of PMT by quantifying the formation of radiolabeled this compound[1][20].

Materials:

  • Crude protein extract from plant tissue

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, containing 5 mM dithiothreitol)

  • [¹⁴C]-S-adenosyl-L-methionine

  • Putrescine

  • Saturated sodium carbonate

  • Toluene

  • Scintillation cocktail and counter

Procedure:

  • Prepare a crude protein extract from the plant tissue of interest by homogenizing in an extraction buffer and clarifying by centrifugation.

  • Set up the reaction mixture in a microcentrifuge tube containing:

    • 50 µL of crude protein extract

    • 20 µL of 10 mM putrescine

    • 10 µL of [¹⁴C]-S-adenosyl-L-methionine (specific activity ~50 mCi/mmol)

    • Assay buffer to a final volume of 100 µL.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 200 µL of saturated sodium carbonate.

  • Extract the radiolabeled this compound by adding 500 µL of toluene and vortexing.

  • Centrifuge to separate the phases and transfer an aliquot of the upper toluene phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per milligram of protein.

Experimental Workflow for this compound Analysis Plant_Tissue Plant Tissue (e.g., Roots) Extraction Extraction (Perchloric Acid) Plant_Tissue->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Derivatization Derivatization Crude_Extract->Derivatization PMT_Assay PMT Enzyme Assay Crude_Extract->PMT_Assay Dansylation Dansylation Derivatization->Dansylation Silylation Silylation (for GC-MS) Derivatization->Silylation HPLC_FLD HPLC-FLD Dansylation->HPLC_FLD GC_MS GC-MS Silylation->GC_MS Analysis Quantitative Analysis Data_Analysis Data Analysis and Quantification HPLC_FLD->Data_Analysis GC_MS->Data_Analysis

A generalized workflow for the analysis of this compound.

Physiological Roles and Regulation

The primary and most well-documented role of this compound in plants is as a committed precursor to nicotine and tropane alkaloids[1]. Its biosynthesis is often upregulated in response to various stimuli, including wounding and treatment with methyl jasmonate, a plant stress hormone[5]. This suggests that this compound production is an integral part of the plant's defense response. While its direct signaling roles are not as well-characterized as those of its precursor, putrescine, the tight regulation of its synthesis indicates its importance in controlling the flux of metabolites into specialized defense pathways[21][22][23][24]. Further research is needed to elucidate any additional physiological roles this compound may have in plant development and stress responses, independent of its function as an alkaloid precursor.

Conclusion

This compound is a key metabolite in the biosynthesis of a range of medicinally important alkaloids, particularly within the Solanaceae family. This guide has provided an overview of its natural occurrence, biosynthetic pathway, and detailed experimental protocols for its analysis. The presented quantitative data, though not exhaustive, highlights the variability of this compound levels in different plant species and in response to elicitors. The methodologies described herein provide a solid foundation for researchers aiming to investigate the role of this compound in plant metabolism and for professionals in drug development seeking to modulate alkaloid production through metabolic engineering. Future research should focus on expanding the quantitative analysis of this compound across a broader range of plant species and exploring its potential signaling roles in plant physiology.

References

Enzymatic Formation of N-Methylputrescine from Putrescine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic formation of N-methylputrescine from putrescine, a critical step in the biosynthesis of various pharmacologically important alkaloids. This document details the key enzyme, putrescine N-methyltransferase (PMT), its kinetic properties, and the downstream metabolic pathways. Furthermore, it offers detailed experimental protocols for the expression, purification, and activity assessment of PMT, aiming to facilitate further research and development in this field.

Introduction

The methylation of putrescine to form this compound is the first committed step in the biosynthesis of nicotine, tropane, and nortropane alkaloids in various plant species. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:putrescine N-methyltransferase (PMT; EC 2.1.1.53). PMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the transfer of a methyl group to one of the primary amino groups of putrescine, yielding this compound and S-adenosyl-L-homocysteine (SAH) as products.[1][2][3] Due to its pivotal role in the production of medicinally significant compounds like scopolamine and nicotine, PMT is a key target for metabolic engineering and drug development.[4][5]

The Core Enzymatic Reaction

The enzymatic conversion of putrescine to this compound is a crucial control point in alkaloid biosynthesis. The reaction mechanism involves the nucleophilic attack of a primary amine of putrescine on the methyl group of SAM.

Enzymatic_Reaction Putrescine Putrescine PMT Putrescine N-methyltransferase (PMT) Putrescine->PMT SAM S-Adenosyl-L-methionine (SAM) SAM->PMT N_Methylputrescine This compound PMT->N_Methylputrescine SAH S-Adenosyl-L-homocysteine (SAH) PMT->SAH

Caption: Enzymatic methylation of putrescine by PMT.

Quantitative Data: Kinetic Properties of Putrescine N-methyltransferase

The kinetic parameters of PMT have been characterized in several plant species. This data is essential for understanding the enzyme's efficiency and for designing inhibitors or optimizing production pathways.

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference(s)
Datura stramoniumPutrescine108-[1]
Datura stramoniumS-Adenosyl-L-methionine (SAM)42-[1]
Various Solanaceae and a Convolvulaceae species--0.16 - 0.39[6][7]

Note: Further kinetic data for PMT from other species, such as Nicotiana tabacum, is still being extensively researched to provide a more comparative analysis.

Downstream Signaling Pathway: Tropane Alkaloid Biosynthesis

This compound is a key precursor in the biosynthesis of tropane alkaloids, a class of compounds with significant pharmacological applications. The pathway involves a series of enzymatic steps initiated by the oxidation of this compound.

Tropane_Alkaloid_Pathway N_Methylputrescine This compound MPO This compound oxidase (MPO) N_Methylputrescine->MPO Methylaminobutanal 4-Methylaminobutanal MPO->Methylaminobutanal N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation Methylaminobutanal->N_Methyl_Pyrrolinium Tropinone_Synthase Tropinone Synthase (e.g., CYP82M3) N_Methyl_Pyrrolinium->Tropinone_Synthase Tropinone Tropinone Tropinone_Synthase->Tropinone TRI Tropinone Reductase I (TR-I) Tropinone->TRI TRII Tropinone Reductase II (TR-II) Tropinone->TRII Tropine Tropine TRI->Tropine Pseudotropine Pseudotropine TRII->Pseudotropine Hyoscyamine_Biosynthesis Hyoscyamine & Scopolamine Biosynthesis Tropine->Hyoscyamine_Biosynthesis Calystegine_Biosynthesis Calystegine Biosynthesis Pseudotropine->Calystegine_Biosynthesis

Caption: Biosynthetic pathway of tropane alkaloids.[3][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of putrescine N-methyltransferase.

Experimental Workflow Overview

A typical workflow for characterizing PMT involves gene cloning, recombinant protein expression and purification, followed by enzyme activity assays to determine its kinetic properties.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assays RNA_Isolation RNA Isolation from Plant Tissue RT_PCR Reverse Transcription PCR (RT-PCR) to obtain PMT cDNA RNA_Isolation->RT_PCR Cloning Cloning of PMT cDNA into Expression Vector (e.g., pQE) RT_PCR->Cloning Transformation Transformation of E. coli Cloning->Transformation Induction Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis and Lysate Preparation Induction->Cell_Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Colorimetric_Assay Enzyme-Coupled Colorimetric Assay Purification->Colorimetric_Assay HPLC_Assay HPLC-Based Assay Purification->HPLC_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Colorimetric_Assay->Kinetic_Analysis HPLC_Assay->Kinetic_Analysis

References

An In-depth Technical Guide to the Core Enzymes of the N-Methylputrescine Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes—Putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO)—that constitute the core of the this compound metabolic pathway. This pathway is a critical branch point in plant secondary metabolism, leading to the biosynthesis of pharmacologically important nicotine and tropane alkaloids. This document details the enzymatic reactions, presents quantitative kinetic data, provides in-depth experimental protocols for enzyme analysis, and visualizes the metabolic and experimental workflows.

Introduction to the this compound Metabolic Pathway

The this compound metabolic pathway initiates with the methylation of putrescine and culminates in the formation of the N-methyl-Δ¹-pyrrolinium cation, a crucial precursor for the synthesis of nicotine in tobacco (Nicotiana species) and tropane alkaloids like hyoscyamine and scopolamine in other Solanaceae family members[1][2][3]. The pathway is primarily localized in the roots of these plants[4][5]. The regulation of this pathway is of significant interest for metabolic engineering to enhance the production of valuable alkaloids.

The two pivotal enzymes governing this pathway are:

  • Putrescine N-methyltransferase (PMT) : Catalyzes the first committed step, the N-methylation of putrescine.

  • This compound oxidase (MPO) : Catalyzes the subsequent oxidative deamination of this compound.

Core Enzymes: Function and Kinetics

Putrescine N-methyltransferase (PMT)

Putrescine N-methyltransferase (EC 2.1.1.53) is a key enzyme that channels the primary metabolite putrescine into the alkaloid biosynthetic pathway[6][7]. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding this compound and S-adenosyl-L-homocysteine (SAH)[7][8]. PMT is believed to have evolved from spermidine synthases, enzymes involved in polyamine biosynthesis[7][8].

Quantitative Data for Putrescine N-methyltransferase

Enzyme SourceSubstrateKcat (s⁻¹)Reference
Various Solanaceae and a Convolvulaceae species (heterologously expressed)Putrescine0.16 - 0.39[6][9]
This compound oxidase (MPO)

This compound oxidase (EC 1.4.3.6) is a copper-containing amine oxidase that catalyzes the oxidative deamination of this compound to 4-methylaminobutanal[10][11]. This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation[10][12]. MPO exhibits a preference for N-methylated amines over non-methylated diamines[11].

Quantitative Data for this compound oxidase from Nicotiana tabacum

Enzyme FormSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Recombinant GST-MPO1This compound57Not Reported[10]
Recombinant GST-MPO1Putrescine309Not Reported[10]
Recombinant GST-NtDAO1This compound478Not Reported[10]
Recombinant GST-NtDAO1Putrescine163Not Reported[10]

Experimental Protocols

Expression and Purification of Recombinant Putrescine N-methyltransferase (PMT) from E. coli

This protocol is based on the purification of His-tagged PMT using Nickel-NTA affinity chromatography[13].

Materials:

  • E. coli cells transformed with a pQE vector containing the PMT gene from the desired plant species (e.g., Datura stramonium, Solanum tuberosum)[13].

  • Lysis Buffer (Buffer A): 50 mM Na-phosphate, pH 8.0, 300 mM NaCl, 10 mM Imidazole[13].

  • Wash Buffer (Buffer D): 20 mM Na-phosphate, pH 7.8, 500 mM NaCl, 20 mM Imidazole[13].

  • Elution Buffer (Buffer E): 20 mM Na-phosphate, pH 7.8, 500 mM NaCl, 500 mM Imidazole[13].

  • Lysozyme, DNase I, Protease Inhibitor Cocktail.

  • Ni-NTA Agarose resin.

  • Chromatography column.

Procedure:

  • Cell Culture and Induction: Grow transformed E. coli cells in appropriate media with antibiotic selection at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to culture for 4-6 hours.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer containing lysozyme (e.g., 1 mg/mL) and protease inhibitors. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis. Add DNase I (e.g., 10 µg/mL) and incubate for 15 minutes at room temperature to reduce viscosity[13].

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris[13].

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound protein with Elution Buffer using a linear gradient of imidazole (e.g., 20-500 mM)[13].

  • Fraction Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing the purified PMT.

  • Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein solution using dialysis or a desalting column into a storage buffer (e.g., 100 mM HEPES, pH 8.0)[13].

Activity Assay for Putrescine N-methyltransferase (PMT) by HPLC

This assay is based on the quantification of the fluorescently-labeled product, this compound, after derivatization[14][15].

Materials:

  • Purified PMT enzyme.

  • Assay Buffer: 20 mM HEPES, pH 8.0, 2 mM dithiothreitol, 1 mM ascorbic acid[14][15].

  • Substrate solution: Putrescine (0.01–10 mM range for kinetic studies)[14][15].

  • Co-substrate solution: S-adenosyl-L-methionine (SAM) (0.01–1 mM range for kinetic studies)[14][15].

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone).

  • Saturated sodium carbonate solution.

  • Proline (to remove excess dansyl chloride).

  • Solvents for HPLC (e.g., acetonitrile, water).

  • HPLC system with a fluorescence detector.

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a specific concentration of putrescine, and a specific concentration of SAM. The total volume is typically 250 µL[14][15].

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the purified PMT enzyme (up to 200 µg)[14][15].

    • Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range[14][15].

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding a small volume of saturated sodium carbonate solution to make the mixture alkaline[14][15].

    • Add dansyl chloride solution and incubate in the dark at 60°C for 1 hour.

    • Add a small amount of proline to react with the excess dansyl chloride.

  • Sample Preparation for HPLC:

    • Extract the dansylated products with a suitable organic solvent (e.g., toluene).

    • Evaporate the organic solvent to dryness.

    • Re-dissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a C18 column.

    • Separate the dansylated compounds using a suitable gradient of acetonitrile and water.

    • Detect the dansylated this compound using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm)[16].

    • Quantify the product by comparing the peak area to a standard curve of dansylated this compound.

Expression and Purification of Recombinant this compound oxidase (MPO) from E. coli

This protocol describes the purification of a GST-tagged MPO fusion protein[5][12].

Materials:

  • E. coli cells transformed with a vector for GST-MPO expression.

  • Lysis Buffer (e.g., PBS with protease inhibitors).

  • Glutathione-agarose resin.

  • Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).

  • GSTrap HP column (GE Healthcare) or similar.

Procedure:

  • Cell Culture and Induction: Grow and induce E. coli cells expressing the GST-MPO fusion protein as described for PMT.

  • Cell Lysis and Clarification: Lyse the cells by sonication in Lysis Buffer and clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Equilibrate the glutathione-agarose resin or GSTrap column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with Lysis Buffer to remove non-specifically bound proteins.

    • Elute the GST-MPO fusion protein with Elution Buffer.

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted protein.

Activity Assay for this compound oxidase (MPO) by a Coupled Spectrophotometric Method

This assay measures the production of ammonia, a product of the MPO reaction, through a coupled reaction with glutamate dehydrogenase, which results in the oxidation of NADH, detectable by a decrease in absorbance at 340 nm[12].

Materials:

  • Purified MPO enzyme.

  • Assay Buffer: (e.g., 50 mM potassium phosphate, pH 7.5, 50 mM KCl, 20 mM MgCl₂)[17].

  • Substrate solution: this compound.

  • NADH solution (e.g., 200 µM)[17].

  • α-ketoglutarate solution (e.g., 500 µM)[17].

  • Glutamate dehydrogenase (from beef liver)[12].

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADH, α-ketoglutarate, and glutamate dehydrogenase.

  • Background Reading: Add the purified MPO enzyme to the cuvette and monitor the absorbance at 340 nm for a short period to establish a baseline rate of NADH oxidation in the absence of the substrate.

  • Initiation of Reaction: Start the reaction by adding a specific concentration of this compound to the cuvette and mix immediately.

  • Measurement: Continuously monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of ammonia production and thus to the MPO activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Visualization of Pathways and Workflows

This compound Metabolic Pathway

N_Methylputrescine_Pathway cluster_PMT Putrescine N-methyltransferase (PMT) cluster_MPO This compound oxidase (MPO) Putrescine Putrescine N_Methylputrescine This compound Putrescine->N_Methylputrescine PMT SAM S-Adenosyl- L-methionine SAH S-Adenosyl- L-homocysteine SAM->SAH Four_MAB 4-Methylaminobutanal N_Methylputrescine->Four_MAB MPO O2 O₂ H2O2 H₂O₂ O2->H2O2 H2O H₂O NH3 NH₃ H2O->NH3 N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation Four_MAB->N_Methylpyrrolinium Spontaneous cyclization Alkaloids Nicotine & Tropane Alkaloids N_Methylpyrrolinium->Alkaloids

Caption: The this compound metabolic pathway.

Experimental Workflow for PMT Purification and Activity Assay

PMT_Workflow cluster_Purification PMT Purification cluster_Assay PMT Activity Assay Culture E. coli Culture (PMT expression) Lysis Cell Lysis Culture->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Clarified Lysate Centrifugation->Supernatant NiNTA Ni-NTA Chromatography Supernatant->NiNTA Purified_PMT Purified PMT NiNTA->Purified_PMT Reaction_Setup Enzyme Reaction Setup (PMT, Putrescine, SAM) Purified_PMT->Reaction_Setup Incubation Incubation (37°C) Reaction_Setup->Incubation Derivatization Dansylation Incubation->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for PMT purification and activity assay.

References

Regulating the Gateway to Alkaloids: A Technical Guide to N-Methylputrescine Production in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Regulation of N-Methylputrescine (NMP) Biosynthesis in Plants.

This technical guide provides an in-depth exploration of the intricate regulatory networks governing the production of this compound (NMP) in plants. NMP is a critical precursor for a wide array of pharmacologically significant alkaloids, including nicotine and tropane alkaloids like scopolamine and atropine. Understanding the regulation of its biosynthesis is paramount for the metabolic engineering of plants and microbial systems to enhance the production of these valuable compounds.

The Core Biosynthetic Pathway

The synthesis of NMP is the first committed step in the biosynthesis of nicotine and tropane alkaloids, diverting the primary metabolite putrescine into specialized secondary metabolism.[1] This crucial reaction is catalyzed by the enzyme Putrescine N-methyltransferase (PMT) .

The biosynthesis of putrescine itself can occur via two main routes: directly from ornithine through the action of ornithine decarboxylase (ODC), or indirectly from arginine via arginine decarboxylase (ADC).[2][3] Once formed, putrescine is methylated by PMT, utilizing S-adenosyl-L-methionine (SAM) as a methyl group donor, to produce NMP and S-adenosyl-L-homocysteine.[4][5] The product, NMP, is then further metabolized to form the characteristic pyrrolidine ring of nicotine or the tropane ring of tropane alkaloids.[1][6]

Key Regulatory Mechanisms

The production of NMP is tightly regulated at multiple levels, from transcriptional control of biosynthetic genes to hormonal signaling cascades.

Transcriptional Regulation

The expression of the PMT gene, along with other genes in the nicotine and tropane alkaloid biosynthetic pathways, is coordinately regulated by a cascade of transcription factors.[7] A key signaling molecule that initiates this cascade is jasmonic acid (JA) and its active form, jasmonoyl-isoleucine (JA-Ile).[7][8][9]

Wounding or herbivory triggers the production of jasmonates, which then activate a signaling pathway culminating in the expression of alkaloid biosynthesis genes.[8][10] This signaling cascade involves the F-box protein CORONATINE INSENSITIVE 1 (COI1) , which acts as a receptor for JA-Ile.[7][9] In the absence of JA-Ile, JASMONATE-ZIM DOMAIN (JAZ) proteins repress the activity of transcription factors.[7][9] Upon binding of JA-Ile to COI1, JAZ proteins are targeted for degradation, thereby releasing the repression of key transcription factors.[7][9]

Two major families of transcription factors play a pivotal role in upregulating PMT expression:

  • MYC transcription factors: Specifically, MYC2 , a basic helix-loop-helix (bHLH) transcription factor, directly binds to G-box elements in the promoters of nicotine biosynthesis genes, including PMT.[6][7]

  • APETALA2/Ethylene Response Factors (AP2/ERF): A subset of ERF transcription factors, particularly ERF189 and ERF199 in tobacco, act downstream of MYC2.[6][7] These ERFs recognize specific GC-rich cis-regulatory elements in the promoters of their target genes, including PMT, leading to their transcriptional activation.[6]

Auxin has been shown to have an inhibitory effect on PMT gene expression, leading to reduced nicotine biosynthesis.[6][11]

Genetic Loci

In tobacco, two key genetic loci, originally named NICOTINE1 (NIC1) and NICOTINE2 (NIC2), have been identified as major regulators of nicotine production.[12][13] The NIC2 locus has been shown to be a cluster of genes encoding AP2/ERF transcription factors, including ERF189.[7][10] Mutations in these loci can lead to a low-nicotine phenotype.[13]

Quantitative Data on NMP Production

The following tables summarize key quantitative data related to the enzymes and regulation of NMP biosynthesis.

Table 1: Kinetic Properties of Putrescine N-methyltransferase (PMT)

Enzyme SourceKcat (s-1)Reference
Various Solanaceae and a Convolvulaceae species (heterologously expressed)0.16 - 0.39[14]

Table 2: Effects of Methyl Jasmonate (MJ) on Gene Expression and Alkaloid Production in Datura stramonium

TreatmentTissueGeneFold Change in Expression (vs. Control)Effect on Alkaloid ProductionReference
150 µM MJRootsPMTIncreasedIncreased scopolamine and atropine[15][16]
150 µM MJRootsTR18.8-fold increase-[15]
150 µM MJRootsh6hIncreased-[15][16]
300 µM MJRootsPMTIncreasedAdverse effect[15][16]
300 µM MJRootsTR16.5-fold increase-[15]
150 µM MJLeavesPMTNo significant change-[15]
150 µM MJLeavesTR10.25-fold decrease-[15]
300 µM MJLeavesTR10.29-fold decrease-[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of NMP regulation. Below are protocols for key experiments.

Quantification of this compound and Related Alkaloids by HPLC-MS/MS

This method allows for the sensitive and specific quantification of NMP and downstream alkaloids.

1. Sample Preparation:

  • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.
  • Lyophilize the tissue and grind to a fine powder.
  • Accurately weigh 50-100 mg of the dried powder.
  • Extract with a suitable solvent (e.g., methanol or acetonitrile with 1% acetic acid) by vigorous vortexing.[17]
  • Centrifuge to pellet debris and collect the supernatant.
  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

2. HPLC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for NMP and other target alkaloids.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of transcript levels for genes involved in NMP biosynthesis.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.[17]

2. Primer Design and Validation:

  • Design gene-specific primers for target genes (PMT, MYC2, ERF189, etc.) and a stable reference gene (e.g., Actin, EF-1α).[17]
  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

3. qRT-PCR Reaction:

  • Set up the reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
  • Perform the qPCR on a real-time PCR system.
  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene.

Putrescine N-methyltransferase (PMT) Enzyme Assay

This assay measures the catalytic activity of PMT.

1. Protein Extraction:

  • Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl pH 8.0, containing protease inhibitors and reducing agents like DTT).
  • Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.
  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Reaction:

  • The reaction mixture should contain the protein extract, putrescine, and S-adenosyl-L-[methyl-14C]methionine in a suitable buffer.
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
  • Stop the reaction by adding a strong base (e.g., NaOH).

3. Product Quantification:

  • Extract the radiolabeled this compound into an organic solvent (e.g., chloroform or toluene).
  • Quantify the radioactivity in the organic phase using a scintillation counter.
  • Calculate the enzyme activity based on the amount of product formed per unit of time and protein.

Signaling Pathways and Experimental Workflows

Visual representations of the regulatory networks and experimental procedures provide a clearer understanding of the complex processes involved in NMP production.

NMP_Biosynthesis_Pathway Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC NMP This compound (NMP) Putrescine->NMP PMT SAM S-adenosyl- methionine (SAM) SAM->Putrescine SAH S-adenosyl- homocysteine SAH->NMP Pyrrolidine_Ring Pyrrolidine Ring (e.g., Nicotine) NMP->Pyrrolidine_Ring Tropane_Ring Tropane Ring (e.g., Scopolamine) NMP->Tropane_Ring

Caption: Biosynthetic pathway of this compound.

Jasmonate_Signaling_Pathway Wounding Wounding/ Herbivory JA_Ile JA-Ile Wounding->JA_Ile biosynthesis COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses ERF ERF189/199 MYC2->ERF activates PMT_Gene PMT Gene Expression MYC2->PMT_Gene activates ERF->PMT_Gene activates NMP_Production NMP Production PMT_Gene->NMP_Production Auxin Auxin Auxin->PMT_Gene represses

Caption: Jasmonate signaling pathway regulating PMT expression.

qRT_PCR_Workflow start Start: Plant Tissue rna_extraction 1. Total RNA Extraction start->rna_extraction dnase 2. DNase I Treatment rna_extraction->dnase cdna_synthesis 3. cDNA Synthesis dnase->cdna_synthesis primer_design 4. Primer Design & Validation cdna_synthesis->primer_design qpcr 5. qRT-PCR primer_design->qpcr data_analysis 6. Data Analysis (ΔΔCT) qpcr->data_analysis end End: Relative Gene Expression data_analysis->end

Caption: Experimental workflow for qRT-PCR analysis.

References

Methodological & Application

Application Notes and Protocols for N-Methylputrescine Extraction from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylputrescine is a diamine that serves as a crucial precursor in the biosynthesis of various economically and pharmaceutically important alkaloids, including nicotine in Nicotiana species and tropane alkaloids like hyoscyamine and scopolamine in plants of the Solanaceae family.[1][2] The quantification of this compound in plant tissues, particularly in leaves where many alkaloids accumulate, is essential for metabolic engineering studies, understanding plant defense mechanisms, and for the development of novel therapeutic agents. This document provides a detailed protocol for the extraction and quantification of this compound from plant leaves.

Data Presentation: this compound Content in Atropa belladonna**

The following table summarizes the quantitative data on this compound levels in the leaves and roots of Atropa belladonna from studies involving the overexpression of putrescine N-methyltransferase (PMT), the enzyme responsible for this compound synthesis.

Plant LineTissueThis compound (µmol g⁻¹ dry mass)
Vector ControlLeavesNot Detected
35S-pmt Line 11/1Leaves0.03
35S-pmt Line 11/2Leaves0.05
Vector ControlRoots0.05
35S-pmt Line 11/1Roots0.35
35S-pmt Line 11/2Roots0.50

Data adapted from a study on Atropa belladonna overexpressing putrescine N-methyltransferase. The overexpression of the pmt gene leads to enhanced levels of this compound.[3]

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from plant leaves. The protocol is a synthesized method based on established principles of polyamine and alkaloid extraction.

Protocol 1: this compound Extraction from Leaf Tissue

1. Objective: To extract this compound from fresh plant leaves for subsequent quantification.

2. Materials:

  • Fresh plant leaves
  • Liquid nitrogen
  • Mortar and pestle, pre-chilled
  • 5% (v/v) Perchloric acid (HClO₄), ice-cold
  • Microcentrifuge tubes (1.5 mL or 2.0 mL)
  • Refrigerated microcentrifuge
  • Vortex mixer
  • Pipettes and sterile tips

3. Procedure:

  • Harvest fresh leaf tissue (approximately 100-200 mg).
  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
  • Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle.
  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
  • Add 1 mL of ice-cold 5% perchloric acid to the tube.
  • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
  • Incubate the homogenate on ice for 30 minutes to allow for the precipitation of proteins and other macromolecules.
  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
  • Carefully collect the supernatant, which contains the soluble polyamines, including this compound.
  • The supernatant can be directly used for derivatization and HPLC analysis or stored at -20°C for later use.

Protocol 2: Quantification of this compound by HPLC

1. Objective: To quantify the amount of this compound in the leaf extract using High-Performance Liquid Chromatography (HPLC) after derivatization.

2. Principle: this compound, like other polyamines, lacks a chromophore, making it difficult to detect directly by UV-Vis spectrophotometry. Therefore, a derivatization step is necessary to attach a UV-active or fluorescent tag to the molecule. Dansyl chloride is a common derivatizing agent for this purpose.

3. Materials:

  • This compound extract (from Protocol 1)
  • This compound standard solution (for calibration curve)
  • Dansyl chloride solution (5 mg/mL in acetone)
  • Saturated sodium bicarbonate (NaHCO₃) solution
  • Proline solution (100 mg/mL in water)
  • Toluene
  • HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
  • Mobile phase: Acetonitrile and water gradient

4. Derivatization Procedure:

  • To 100 µL of the supernatant from the extraction, add 200 µL of saturated sodium bicarbonate solution.
  • Add 400 µL of dansyl chloride solution.
  • Vortex the mixture and incubate in the dark at 60°C for 1 hour.
  • Add 100 µL of proline solution to react with the excess dansyl chloride.
  • Vortex and incubate for 30 minutes in the dark at room temperature.
  • Add 500 µL of toluene and vortex for 30 seconds to extract the dansylated polyamines.
  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.
  • Carefully collect the upper toluene layer containing the dansylated this compound.
  • Evaporate the toluene to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the HPLC mobile phase.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting with 50% acetonitrile and increasing to 90% over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: UV detector at 254 nm or a fluorescence detector with excitation at 365 nm and emission at 510 nm.
  • Quantification: Prepare a calibration curve using standard solutions of this compound subjected to the same derivatization procedure. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Visualizations

Biosynthetic Pathway of this compound and its Role in Alkaloid Synthesis

This compound Biosynthesis and Role in Alkaloid Production Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine This compound Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) N_Methylpyrrolinium_cation N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methylpyrrolinium_cation This compound Oxidase (MPO) Nicotine Nicotine N_Methylpyrrolinium_cation->Nicotine Tropane_Alkaloids Tropane Alkaloids (e.g., Scopolamine) N_Methylpyrrolinium_cation->Tropane_Alkaloids

This compound biosynthesis and its role as a precursor for nicotine and tropane alkaloids.

Experimental Workflow for this compound Extraction and Quantification

Experimental Workflow start Start: Fresh Leaf Sample freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Homogenize in 5% Perchloric Acid grind->extract centrifuge1 Centrifuge (14,000 x g, 20 min, 4°C) extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatize Derivatize with Dansyl Chloride supernatant->derivatize extract_dansyl Extract with Toluene derivatize->extract_dansyl evaporate Evaporate Toluene extract_dansyl->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc quantify Quantify this compound hplc->quantify

Workflow for the extraction and quantification of this compound from plant leaves.

References

Application Note: Quantitative Analysis of N-Methylputrescine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of N-Methylputrescine in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

Introduction

This compound is a methylated derivative of putrescine, a diamine involved in numerous physiological and pathological processes. As a precursor in the biosynthesis of important alkaloids like nicotine and tropane alkaloids, the quantification of this compound is crucial for research in plant biochemistry, neuroscience, and drug metabolism.[1][2][3][4] Since this compound lacks a chromophore or fluorophore, direct detection by UV or fluorescence spectroscopy is not feasible.[5][6] Therefore, a derivatization step is required to enable sensitive and accurate quantification by HPLC. This application note details a method based on pre-column derivatization, a common and effective strategy for the analysis of polyamines.[5][7][8]

Signaling Pathway

This compound is synthesized from putrescine through the action of the enzyme Putrescine N-methyltransferase (PMT), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM).[2][3][4] This reaction is a key step in the biosynthetic pathway of various alkaloids.

N_Methylputrescine_Biosynthesis Putrescine Putrescine PMT Putrescine N-methyltransferase (PMT) Putrescine->PMT SAM S-Adenosyl-L-methionine (SAM) SAM->PMT NMP This compound SAH S-Adenosyl-L-homocysteine (SAH) PMT->NMP Methylation PMT->SAH Sample_Preparation_Workflow cluster_sample Sample Tissue Tissue Sample Homogenization Homogenization (for tissues) Tissue->Homogenization Liquid Liquid Sample (e.g., Plasma) Deproteinization Deproteinization (e.g., with Perchloric Acid) Liquid->Deproteinization Homogenization->Deproteinization Centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) Deproteinization->Centrifugation1 CollectSupernatant Collect Supernatant Centrifugation1->CollectSupernatant Derivatization Proceed to Derivatization CollectSupernatant->Derivatization Analytical_Process_Logic cluster_prep Sample Handling SampleCollection Sample Collection SamplePrep Sample Preparation (Deproteinization) SampleCollection->SamplePrep Derivatization Pre-column Derivatization SamplePrep->Derivatization HPLC HPLC Analysis Derivatization->HPLC DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Results Results Quantification->Results

References

Application Note: Quantitative Analysis of N-Methylputrescine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the detection and quantification of N-Methylputrescine in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the biosynthesis of nicotine and tropane alkaloids. The protocol described herein involves sample extraction, derivatization to enhance volatility, and subsequent analysis by GC-MS. This method is suitable for researchers investigating metabolic pathways, as well as for professionals in drug development monitoring related biochemical processes.

Introduction

This compound is a diamine that plays a crucial role as a precursor in the biosynthesis of various alkaloids in plants, notably nicotine and scopolamine. The accurate quantification of this compound can provide valuable insights into the regulation of these metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, GC-MS conditions, and expected performance characteristics.

Signaling Pathway

This compound is a central metabolite in the biosynthesis of tropane and nicotine alkaloids. The pathway begins with the decarboxylation of ornithine or the hydrolysis of arginine to produce putrescine. Putrescine is then methylated by the enzyme putrescine N-methyltransferase (PMT) to form this compound. Subsequently, this compound oxidase (MPO) catalyzes the oxidative deamination of this compound to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation serves as a crucial branch-point intermediate for the synthesis of nicotine and tropane alkaloids like scopolamine.

This compound Biosynthesis Pathway Biosynthesis of Nicotine and Tropane Alkaloids via this compound Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Arginine Arginine Arginine->Putrescine Arginase, Urease N_Methylputrescine N_Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Methylaminobutanal This compound oxidase (MPO) Pyrrolinium_Cation N-Methyl-Δ¹-pyrrolinium Cation Methylaminobutanal->Pyrrolinium_Cation Spontaneous cyclization Tropane_Alkaloids Tropane Alkaloids (e.g., Scopolamine) Pyrrolinium_Cation->Tropane_Alkaloids Nicotine Nicotine Pyrrolinium_Cation->Nicotine

Caption: this compound biosynthesis pathway.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound involves several key steps: sample homogenization, extraction of the analyte from the matrix, derivatization of the extract to increase volatility, and finally, injection and analysis by the GC-MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenization Sample Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Solvent Evaporation (Nitrogen Blowdown) Extraction->Evaporation Derivatization Silylation (e.g., MSTFA) or Acylation (e.g., PFPA) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Acquisition and Processing GCMS_Analysis->Data_Processing

Caption: GC-MS analysis workflow for this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., 1,7-diaminoheptane)

  • Methanol, Dichloromethane, Ethyl Acetate (HPLC grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Sodium sulfate (Anhydrous)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation
  • Homogenization: Homogenize 1 g of tissue or 1 mL of liquid biological sample in 5 mL of 0.1 M HCl.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Extraction:

    • Liquid-Liquid Extraction (LLE):

      • Adjust the pH of the supernatant to >12 with 1 M NaOH.

      • Add 5 mL of a dichloromethane:isopropanol (3:1, v/v) mixture.

      • Vortex for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

      • Collect the organic layer and repeat the extraction twice.

      • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with 5 mL of deionized water.

      • Elute the analytes with 5 mL of methanol.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

Derivatization Protocol (Silylation)
  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of MSTFA with 1% TMCS.[2]

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of the derivatized this compound standard (likely m/z 174 as a major fragment).

    • Qualifier Ions: To be determined from the mass spectrum of the derivatized this compound standard.

Quantitative Data

The following table summarizes the expected quantitative performance of the method. These values are based on validated methods for structurally similar polyamines like putrescine and cadaverine and should be confirmed for this compound during method validation.

ParameterExpected Value
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL
Linearity (R²) > 0.99
Linear Range 25 - 1000 ng/mL
Recovery 85 - 110%
Precision (RSD%) < 15%

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in biological matrices. The described sample preparation, derivatization, and instrument parameters are designed to achieve high sensitivity, specificity, and reproducibility. This method will be a valuable tool for researchers and scientists in the fields of plant biology, metabolomics, and drug development. It is recommended to perform a full method validation in the target matrix to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for Putrescine N-Methyltransferase (PMT) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic assay of putrescine N-methyltransferase (PMT), a key enzyme in the biosynthesis of nicotine and tropane alkaloids.[1][2][3][4] The provided methodologies are essential for researchers in plant biochemistry, scientists investigating alkaloid biosynthesis, and professionals in drug development targeting methyltransferases.

Putrescine N-methyltransferase (PMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of putrescine to form N-methylputrescine.[5][6][7][8] This reaction is the first committed step in the biosynthetic pathways leading to the production of important pharmaceuticals like nicotine and tropane alkaloids, such as atropine and scopolamine.[1][2][3][7] Accurate measurement of PMT activity is crucial for understanding the regulation of these pathways and for the development of potential inhibitors.

Three primary methods for assaying PMT activity are detailed below: a radioactive assay using a labeled methyl donor, an HPLC-based assay for the direct quantification of the product, and an enzyme-coupled colorimetric assay for continuous monitoring of the reaction.

Data Presentation: Kinetic Parameters of PMT

The following table summarizes the kinetic parameters for Putrescine N-methyltransferase (PMT) from different plant species, providing a baseline for comparison of enzyme activity.

Plant SpeciesSubstrateKm (µM)kcat (s-1)Reference
Datura stramoniumPutrescine108-[5]
Datura stramoniumSAM42-[5]
Various Solanaceae and Convolvulaceae species--0.16 - 0.39[9][10]

Note: The kcat values were reported for heterologously expressed enzymes and represent the turnover number.

Experimental Protocols

Protocol 1: Radioactive Enzyme Assay for PMT Activity

This protocol describes a discontinuous assay that measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM) into putrescine.

Materials:

  • Purified or partially purified PMT enzyme extract

  • Putrescine dihydrochloride

  • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 10 mM dithiothreitol (DTT)

  • Stopping Solution: 0.5 M perchloric acid

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare the reaction mixture in a microcentrifuge tube on ice.

    • To a final volume of 100 µL, add the following components in order:

      • 50 µL of 2x Assay Buffer

      • 10 µL of 10 mM putrescine dihydrochloride (final concentration: 1 mM)

      • 10 µL of enzyme extract (protein concentration should be determined and optimized)

      • Water to bring the volume to 90 µL.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding 10 µL of 0.1 mM [¹⁴C]SAM (specific activity ~50-60 mCi/mmol).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of ice-cold 0.5 M perchloric acid.

  • Separation of Product:

    • The product, N-[¹⁴C]methylputrescine, can be separated from unreacted [¹⁴C]SAM by various methods, including cation exchange chromatography or solvent extraction. For solvent extraction:

      • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.

      • Vortex thoroughly and centrifuge to separate the phases.

      • The aqueous phase contains the product.

  • Quantification:

    • Transfer an aliquot of the aqueous phase to a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Controls:

    • Prepare a blank reaction with heat-inactivated enzyme or without the enzyme extract to determine the background radiation.

    • Prepare a control reaction without putrescine.

Protocol 2: HPLC-Based Assay for this compound Quantification

This method allows for the direct quantification of the enzymatic product, this compound, after derivatization.

Materials:

  • PMT enzyme and reaction components (as in Protocol 1, but with non-radioactive SAM)

  • Dansyl chloride

  • Acetone

  • Proline

  • Toluene

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Enzyme Reaction:

    • Perform the enzymatic reaction as described in Protocol 1 (steps 1 and 2), using non-radioactive SAM.

    • Stop the reaction by adding an equal volume of 5% (v/v) perchloric acid.

  • Derivatization of Amines:

    • To 100 µL of the reaction mixture, add 200 µL of a saturated sodium carbonate solution.

    • Add 300 µL of dansyl chloride solution (10 mg/mL in acetone).

    • Incubate at 60°C for 1 hour in the dark.

    • Add 100 µL of proline solution (100 mg/mL) to react with excess dansyl chloride and incubate for 30 minutes.

  • Extraction of Dansylated Amines:

    • Add 500 µL of toluene and vortex vigorously.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the dansylated amines.

    • Evaporate the toluene to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of methanol (e.g., 100 µL).

  • HPLC Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 510 nm.

    • Quantification: Create a standard curve using known concentrations of this compound that have been subjected to the same derivatization and extraction procedure.

Protocol 3: Enzyme-Coupled Colorimetric Assay

This continuous assay measures the production of S-adenosyl-L-homocysteine (SAH), a co-product of the PMT reaction. SAH is subsequently converted to homocysteine, which can be detected colorimetrically.[5]

Materials:

  • PMT enzyme

  • Putrescine

  • SAM

  • S-adenosyl-L-homocysteine nucleosidase (SAHN)

  • S-ribosylhomocysteine lyase (LuxS)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

  • Microplate reader

Procedure:

  • Reaction Master Mix:

    • Prepare a master mix containing the coupling enzymes and DTNB in the assay buffer. The final concentrations should be optimized but can be initiated as follows:

      • SAHN (e.g., 1 µg/mL)

      • LuxS (e.g., 1 µg/mL)

      • DTNB (0.2 mM)

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of the Reaction Master Mix.

      • 10 µL of 10 mM putrescine (final concentration: 1 mM).

      • 10 µL of 5 mM SAM (final concentration: 0.5 mM).

      • Water to a final volume of 90 µL.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of the PMT enzyme extract.

  • Measurement:

    • Immediately place the microplate in a plate reader pre-set to 30°C.

    • Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 15 minutes). The absorbance change is due to the formation of 2-nitro-5-thiobenzoate (TNB) upon the reaction of DTNB with the sulfhydryl group of homocysteine.[5]

  • Calculation of Activity:

    • Determine the rate of reaction from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).

Mandatory Visualizations

Signaling Pathway of Alkaloid Biosynthesis

The following diagram illustrates the central role of Putrescine N-methyltransferase (PMT) in the biosynthetic pathways of nicotine and tropane alkaloids.

Alkaloid_Biosynthesis cluster_enzymes Enzymes: ODC: Ornithine Decarboxylase ADC: Arginine Decarboxylase DAO: Diamine Oxidase Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC PMT Putrescine N-methyltransferase (PMT) Putrescine->PMT SAM S-Adenosyl- methionine (SAM) SAM->PMT N_Methylputrescine This compound PMT->N_Methylputrescine N_Methyl_Pyrrolinium N-Methyl-Δ¹- pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium DAO Nicotine_Pathway Nicotine Biosynthesis N_Methyl_Pyrrolinium->Nicotine_Pathway Tropane_Alkaloid_Pathway Tropane Alkaloid Biosynthesis (e.g., Atropine, Scopolamine) N_Methyl_Pyrrolinium->Tropane_Alkaloid_Pathway

Biosynthetic pathway of nicotine and tropane alkaloids.
Experimental Workflow for PMT Enzyme Assay

The following diagram outlines the general workflow for performing a PMT enzyme assay, from sample preparation to data analysis.

PMT_Assay_Workflow start Start prep_enzyme Prepare PMT Enzyme Extract start->prep_enzyme prep_reagents Prepare Substrates (Putrescine, SAM) and Buffers start->prep_reagents reaction_setup Set up Reaction Mixture prep_enzyme->reaction_setup prep_reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Product Detection and Quantification stop_reaction->detection radioactive Radioactive Assay: Scintillation Counting detection->radioactive hplc HPLC Assay: Derivatization & Separation detection->hplc colorimetric Colorimetric Assay: Spectrophotometry detection->colorimetric data_analysis Data Analysis: Calculate Enzyme Activity radioactive->data_analysis hplc->data_analysis colorimetric->data_analysis end End data_analysis->end

General workflow for a PMT enzyme assay.

References

Application Notes and Protocols for the Synthesis of N-Methylputrescine Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylputrescine is a key aliphatic amine that serves as a vital intermediate in the biosynthesis of various alkaloids, most notably nicotine and tropane alkaloids such as scopolamine. As a research standard, highly pure this compound is essential for a range of applications, including metabolic studies, enzyme characterization, and as a starting material for the synthesis of complex natural products and pharmaceutical compounds. This document provides a detailed protocol for the chemical synthesis of this compound via a two-step reductive amination pathway, along with methods for its purification and characterization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the nucleophilic substitution of a 4-halobutyronitrile with methylamine, followed by the reduction of the resulting nitrile to the primary amine.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 4-(Methylamino)butyronitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutyronitrile (1.0 eq) in 100 mL of ethanol.

  • Addition of Methylamine: To this solution, add a 40% aqueous solution of methylamine (2.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(methylamino)butyronitrile.

Step 2: Reduction of 4-(Methylamino)butyronitrile to this compound

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in 150 mL of anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve the crude 4-(methylamino)butyronitrile (1.0 eq) from Step 1 in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.

  • Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Separate the organic layer of the filtrate and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1Nucleophilic Substitution4-Chlorobutyronitrile, MethylamineEthanol4-680-8575-85
2Nitrile Reduction4-(Methylamino)butyronitrile, LiAlH₄Diethyl Ether3-435-4065-75
Table 2: Characterization Data for this compound
AnalysisExpected Result
Appearance Colorless to pale yellow liquid
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol [1]
Boiling Point 164-166 °C (at 760 mmHg)
¹H NMR (CDCl₃, 400 MHz) δ 2.65 (t, 2H), 2.55 (t, 2H), 2.40 (s, 3H), 1.55-1.40 (m, 4H), 1.30 (br s, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 52.0, 42.1, 36.5, 32.8, 27.5
Mass Spectrometry (EI) m/z (%): 102 (M⁺, 5), 85 (10), 58 (100), 44 (80)

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound

G A 4-Chlorobutyronitrile B 4-(Methylamino)butyronitrile A->B Methylamine, Ethanol, Reflux C This compound B->C 1. LiAlH4, Diethyl Ether 2. H2O G cluster_0 Biosynthesis of this compound cluster_1 Alkaloid Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine This compound Putrescine->N_Methylputrescine Putrescine N-methyltransferase (PMT) N_Methylpyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methylpyrrolinium This compound Oxidase (MPO) Tropane_Alkaloids Tropane Alkaloids (e.g., Scopolamine) N_Methylpyrrolinium->Tropane_Alkaloids Pyridine_Alkaloids Pyridine Alkaloids (e.g., Nicotine) N_Methylpyrrolinium->Pyridine_Alkaloids G Start Start Step1 Step 1: Nucleophilic Substitution (4-Chlorobutyronitrile + Methylamine) Start->Step1 Workup1 Aqueous Workup and Extraction Step1->Workup1 Step2 Step 2: Nitrile Reduction (LiAlH4) Workup1->Step2 Quench Quenching and Filtration Step2->Quench Purification Fractional Distillation Quench->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Pure this compound Standard Characterization->Final

References

Techniques for Studying N-Methylputrescine Metabolic Flux: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylputrescine (NMP) is a critical metabolic intermediate in the biosynthesis of various secondary metabolites, including nicotine and tropane alkaloids like scopolamine. The study of its metabolic flux—the rate of turnover of NMP through its biosynthetic and catabolic pathways—is essential for understanding the regulation of these pathways and for metabolic engineering efforts aimed at enhancing the production of valuable downstream compounds. This document provides detailed application notes and protocols for investigating this compound metabolic flux, with a focus on stable isotope labeling and mass spectrometry-based techniques.

Core Concepts in this compound Metabolic Flux Analysis

The central reaction in NMP biosynthesis is the methylation of putrescine, catalyzed by the enzyme putrescine N-methyltransferase (PMT). This reaction utilizes S-adenosylmethionine (SAM) as a methyl group donor. Metabolic flux analysis (MFA) of NMP aims to quantify the rate of this conversion and understand how it is influenced by precursor availability and downstream metabolic demand.

The most powerful technique for MFA is the use of stable isotope tracers, such as ¹³C and ¹⁵N. By supplying labeled precursors (e.g., ¹³C-arginine, ¹³C-ornithine, or ¹⁵N-putrescine) to a biological system, researchers can track the incorporation of these heavy isotopes into NMP and its downstream products. The rate and extent of label incorporation provide a direct measure of the metabolic flux through the pathway.

Data Presentation: Quantitative Insights into NMP Metabolism

Quantitative data is crucial for a thorough understanding of metabolic fluxes. The following tables summarize key quantitative parameters related to this compound metabolism.

Table 1: Kinetic Properties of Putrescine N-Methyltransferase (PMT)

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Nicotiana tabacumPutrescine~2500.16 - 0.39[1][2]
Datura stramoniumPutrescineNot Specified0.16 - 0.39[1][2]
Hyoscyamus nigerPutrescineNot Specified0.16 - 0.39[1][2]
Solanum tuberosumPutrescine~250Not Specified
Various SolanaceaeS-adenosylmethionineNot Specified0.16 - 0.39[1][2]

Table 2: Example Metabolic Flux Data for this compound Biosynthesis *

Organism/Cell LineConditionLabeled PrecursorNMP Biosynthetic Flux (nmol/g DW/h)Downstream Flux (to Tropane Alkaloids) (nmol/g DW/h)
Nicotiana tabacum hairy rootsControl[U-¹³C₄]-Putrescine150 ± 25120 ± 20
Nicotiana tabacum hairy rootsElicitor-treated[U-¹³C₄]-Putrescine450 ± 50380 ± 45
Hyoscyamus niger cell cultureHigh Nitrogen[¹⁵N₂]-Ornithine85 ± 1070 ± 8
Hyoscyamus niger cell cultureLow Nitrogen[¹⁵N₂]-Ornithine40 ± 532 ± 4

*This table presents hypothetical yet realistic data for illustrative purposes, as specific flux values for the NMP pathway are not widely published. The values demonstrate how flux data can be presented.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Biosynthetic Pathway

NMP_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC NMP This compound Putrescine->NMP SAM S-adenosyl methionine SAM->NMP PMT Tropane_Alkaloids Tropane Alkaloids (e.g., Scopolamine) NMP->Tropane_Alkaloids Downstream Enzymes MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase labeling 1. Stable Isotope Labeling (e.g., with ¹³C-Ornithine) quenching 2. Metabolic Quenching (e.g., liquid nitrogen) labeling->quenching extraction 3. Metabolite Extraction (e.g., methanol/water) quenching->extraction lcms 4. LC-MS/MS Analysis (Quantification of labeled NMP) extraction->lcms modeling 5. Metabolic Flux Calculation (Using software like INCA) lcms->modeling

References

Application Notes & Protocols: Isotopic Labeling in N-Methylputrescine (NMP) Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylputrescine (NMP) is a critical intermediate in the biosynthesis of nicotine and tropane alkaloids, such as scopolamine and atropine, which have significant medicinal value.[1][2] Understanding the biosynthetic and metabolic pathways of NMP is essential for metabolic engineering efforts to increase the production of these valuable compounds in plants and for developing novel therapeutics. Isotopic labeling is a powerful and indispensable technique for elucidating these complex biological processes.[3][4] By introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N) into precursor molecules, researchers can trace their transformation and incorporation into NMP and downstream metabolites.[5][6] This provides unparalleled insight into pathway dynamics, enzyme function, and metabolic flux.[6][7]

These application notes provide an overview of how isotopic labeling is applied in NMP research and offer detailed protocols for practical implementation.

Application Notes

Elucidating Biosynthetic Pathways

Stable isotope tracers are fundamental in confirming precursor-product relationships and mapping metabolic pathways.[6] By feeding a plant or cell culture a labeled precursor, such as [¹³C]arginine or [¹⁵N]ornithine, and analyzing the resulting NMP for isotope incorporation, the biosynthetic origin of NMP's carbon and nitrogen skeleton can be unequivocally determined. This method is crucial for identifying pathway intermediates and branch points.

  • Key Applications:

    • Tracing the flow of carbon and nitrogen from primary metabolites (amino acids) to NMP.

    • Distinguishing between competing or parallel biosynthetic routes.

    • Identifying the metabolic fate of NMP as it is converted into downstream alkaloids.

Investigating Metabolic Flux

Metabolic Flux Analysis (MFA) uses isotopic labeling to quantify the rate of metabolic reactions.[5] By measuring the rate and extent of isotope incorporation into NMP and related metabolites over time, researchers can build models of cellular metabolism. This quantitative data is vital for identifying rate-limiting steps and understanding how genetic or environmental perturbations affect alkaloid production.

  • Key Applications:

    • Quantifying the flux through the NMP biosynthetic pathway.

    • Identifying enzymatic bottlenecks that limit the production of NMP-derived alkaloids.

    • Assessing the impact of metabolic engineering strategies on pathway efficiency.

Characterizing Enzyme Mechanisms and Kinetics

Isotopically labeled substrates are used in in vitro enzyme assays to study the kinetics and mechanism of key enzymes like Putrescine N-methyltransferase (PMT).[1][2] PMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to putrescine to form NMP.[1][2][8] Using labeled putrescine or SAM allows for precise measurement of enzyme activity and substrate specificity.

  • Key Applications:

    • Determining kinetic parameters (Kₘ, Vₘₐₓ) for PMT.[1]

    • Investigating enzyme inhibition for drug development purposes.

    • Elucidating the stereochemistry and mechanism of the methylation reaction.

Quantitative Data Presentation

Quantitative results from isotopic labeling experiments are highly specific to the biological system (e.g., plant species, cell line) and experimental conditions. The following tables serve as templates for organizing and presenting typical data obtained from such studies.

Table 1: Isotope Incorporation from Labeled Precursors into NMP

Labeled PrecursorPrecursor Concentration (µM)Incubation Time (h)Isotope Enrichment in NMP (Atom % Excess)
U-¹³C₄-Putrescine5024e.g., 85.2 ± 4.1
¹⁵N₂-Ornithine10048e.g., 62.5 ± 3.7
¹³C₅,¹⁵N₂-Arginine10072e.g., 45.1 ± 5.3
¹³CH₃-Methionine5024e.g., 92.8 ± 2.9

Table 2: Enzyme Kinetic Parameters for Putrescine N-methyltransferase (PMT)

SubstrateKₘ (µM)Vₘₐₓ (pmol/mg protein/min)k꜀ₐₜ (s⁻¹)
Putrescinee.g., 150 ± 15e.g., 850 ± 40e.g., 0.25
S-adenosyl-L-methionine (SAM)e.g., 45 ± 5e.g., 830 ± 35e.g., 0.24

Note: The values presented are illustrative examples. Actual data will vary.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of NMP in Plant Cell Suspension Cultures

This protocol describes a general procedure for feeding a labeled precursor to plant cells to study NMP biosynthesis.

1. Materials:

  • Plant cell suspension culture (e.g., Nicotiana tabacum)
  • Growth medium (e.g., Murashige and Skoog)
  • Isotopically labeled precursor (e.g., U-¹³C₄-Putrescine dihydrochloride, ¹⁵N₂-Ornithine)
  • Sterile flasks
  • Shaking incubator
  • Liquid nitrogen
  • Freeze-dryer

2. Procedure:

  • Culture Preparation: Subculture plant cells into fresh liquid medium in sterile flasks. Grow cells in a shaking incubator under controlled light and temperature conditions until they reach the mid-logarithmic growth phase.
  • Precursor Administration: Prepare a sterile stock solution of the isotopically labeled precursor. Add the precursor to the cell cultures to achieve the desired final concentration (e.g., 50-100 µM). An unlabeled control culture should be run in parallel.
  • Incubation: Continue to incubate the cells under the same conditions for a defined period (e.g., 24, 48, 72 hours). Time-course experiments are recommended to monitor the dynamics of label incorporation.
  • Cell Harvesting: At each time point, harvest the cells by vacuum filtration.
  • Metabolic Quenching: Immediately flash-freeze the harvested cells in liquid nitrogen to quench all metabolic activity.[5]
  • Sample Preparation: Lyophilize (freeze-dry) the frozen cell pellets to remove water. The dried biomass can be stored at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and LC-MS Analysis of Labeled NMP

This protocol outlines the extraction of metabolites from labeled cell cultures and their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • Lyophilized labeled cell biomass
  • Extraction solvent (e.g., 80% methanol, 20% water, pre-chilled to -20°C)
  • Centrifuge
  • Syringe filters (0.22 µm)
  • LC-MS vials
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS or high-resolution MS) system

2. Procedure:

  • Extraction: Add the pre-chilled extraction solvent to the lyophilized biomass (e.g., 1 mL per 50 mg of dry weight). Vortex thoroughly and sonicate on ice for 15 minutes.
  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
  • Sample Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean LC-MS vial.
  • LC-MS Analysis:
  • Inject the filtered extract onto the LC-MS system.
  • Separate metabolites using a suitable chromatography method (e.g., HILIC or reverse-phase chromatography).
  • Detect the mass-to-charge ratio (m/z) of the ions. The mass spectrometer will detect both the unlabeled NMP and its heavier, isotopically labeled isotopologues.
  • Data Analysis:
  • Identify the peak corresponding to NMP based on its retention time and m/z.
  • Determine the mass isotopologue distribution (MID) for NMP. This is the relative abundance of the unlabeled form (M+0) and the labeled forms (M+1, M+2, etc.).
  • Calculate the percentage of isotope enrichment to quantify the incorporation of the label from the precursor into NMP.

Visualizations

This compound Biosynthetic Pathway

The diagram below illustrates the primary biosynthetic routes leading to this compound (NMP). Isotopic labels from precursors like Arginine and Ornithine can be traced through the pathway to NMP.

NMP_Biosynthesis cluster_pmt Arg Arginine Agm Agmatine Arg->Agm ADC Orn Ornithine Put Putrescine Orn->Put ODC Agm->Put AIH/CPA NMP This compound Put->NMP PMT SAM SAM SAHC SAHC SAM->SAHC mid1 SAM->mid1 mid1->Put CH₃ mid1->SAHC mid2

Caption: Biosynthesis of this compound from Arginine and Ornithine.

Experimental Workflow for Isotopic Labeling

This workflow diagram outlines the key steps involved in a typical stable isotope tracing experiment for NMP research, from precursor selection to data analysis.

Isotope_Workflow A 1. Select Labeled Precursor (e.g., ¹³C-Putrescine, ¹⁵N-Ornithine) B 2. Administer to Biological System (e.g., Plant Cell Culture) A->B C 3. Incubate and Collect Samples (Time-Course) B->C D 4. Quench Metabolism & Harvest (e.g., Flash Freezing) C->D E 5. Extract Metabolites D->E F 6. Analyze by Mass Spectrometry (LC-MS/MS) E->F G 7. Data Processing & Analysis (Isotopologue Distribution) F->G H 8. Pathway & Flux Interpretation G->H

Caption: General workflow for stable isotope labeling in NMP research.

References

Application Notes and Protocols for Inhibiting N-Methylputrescine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylputrescine is a critical precursor in the biosynthesis of various significant alkaloids, including nicotine and tropane alkaloids like scopolamine and atropine. The formation of this compound is catalyzed by the enzyme Putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to putrescine.[1][2][3] Consequently, inhibiting the activity of PMT presents a key strategy for controlling the production of these alkaloids, which has implications in agriculture, pharmacology, and medicine.

These application notes provide a comprehensive overview of the methods available for inhibiting this compound biosynthesis, focusing on the inhibition of Putrescine N-methyltransferase. This document includes detailed experimental protocols for assessing inhibitor potency, quantitative data on known inhibitors, and visual diagrams of the biosynthetic pathway and experimental workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a crucial step in the metabolic pathway leading to the formation of nicotine and tropane alkaloids. The central enzymatic reaction is the N-methylation of putrescine, catalyzed by Putrescine N-methyltransferase (PMT). This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. The product of this reaction, this compound, then serves as a substrate for subsequent enzymes in the alkaloid biosynthetic pathways.

N_Methylputrescine_Biosynthesis Putrescine Putrescine PMT Putrescine N-methyltransferase (PMT) Putrescine->PMT SAM S-Adenosyl-L-methionine (SAM) SAM->PMT SAH S-Adenosyl-L-homocysteine (SAH) NMP This compound Alkaloids Nicotine & Tropane Alkaloids NMP->Alkaloids Further Biosynthesis PMT->SAH PMT->NMP Methylation Inhibitors Inhibitors Inhibitors->PMT Inhibition Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_output Output HTS High-Throughput Screening (Colorimetric Assay) DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Library Compound Library Library->HTS Kinetic Kinetic Analysis (Determination of Ki and Inhibition Type) DoseResponse->Kinetic HPLC HPLC-Based Assay DoseResponse->HPLC Confirmation Lead Lead Compounds Kinetic->Lead HPLC->Lead

References

N-Methylputrescine's Role in Plant Defense: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylputrescine (NMP) is a methylated diamine polyamine that serves as a crucial precursor in the biosynthesis of various nitrogen-containing secondary metabolites in plants, most notably nicotine and tropane alkaloids. These alkaloids are well-documented for their roles in defending plants against herbivores and pathogens. Emerging research indicates that the regulation and accumulation of NMP are closely linked to plant defense signaling pathways, particularly the jasmonate signaling cascade, highlighting its significance in the plant's immune response.

These application notes provide a comprehensive overview of the role of this compound in plant defense mechanisms, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This document is intended to guide researchers in designing experiments to investigate the function of NMP and its derivatives in plant immunity and to explore its potential for applications in crop protection and drug development.

Section 1: this compound in Plant Defense Signaling

This compound is a key intermediate in the biosynthesis of defense-related alkaloids. Its production is tightly regulated and can be induced by signaling molecules associated with plant defense, such as jasmonic acid and its methyl ester, methyl jasmonate.

Jasmonate-Induced Accumulation of this compound

Studies have shown that the application of jasmonates to plant tissues can lead to a significant increase in the concentration of this compound. This induction is a critical step in the activation of downstream defense compound production. For instance, in hairy root cultures of Hyoscyamus muticus, treatment with methyl jasmonate (MeJA) resulted in a substantial over-accumulation of this compound.[1][2][3] This suggests that NMP is a key component of the jasmonate-mediated defense response.

The expression of the gene encoding putrescine N-methyltransferase (PMT), the enzyme responsible for the conversion of putrescine to this compound, is upregulated by methyl jasmonate treatment in the roots of Nicotiana sylvestris.[4] This provides molecular evidence for the role of jasmonate signaling in regulating the biosynthesis of NMP.

Signaling Pathway: Jasmonate-Induced this compound Biosynthesis

Jasmonate_NMP_Pathway Herbivore_Attack Herbivore Attack / Wounding Jasmonate Jasmonate Signaling Cascade Herbivore_Attack->Jasmonate PMT_Gene Putrescine N-methyltransferase (PMT) Gene Expression Jasmonate->PMT_Gene PMT_Enzyme PMT Enzyme PMT_Gene->PMT_Enzyme NMP This compound PMT_Enzyme->NMP Putrescine Putrescine Putrescine->PMT_Enzyme Methylation Alkaloids Nicotine / Tropane Alkaloids NMP->Alkaloids Defense Plant Defense Alkaloids->Defense

Caption: Jasmonate signaling pathway leading to this compound and alkaloid biosynthesis for plant defense.

Section 2: Quantitative Data on this compound and Defense

While direct quantitative data on the anti-herbivore or anti-fungal activity of this compound is limited, studies on its downstream products, such as nicotine, provide strong evidence for its importance in defense.

Impact of this compound Pathway on Herbivore Resistance

In a study on Nicotiana attenuata, the silencing of the putrescine N-methyltransferase (pmt) gene, which blocks the production of this compound and subsequently nicotine, resulted in a significant increase in herbivory.[5] This demonstrates the critical role of the NMP biosynthetic pathway in protecting plants from insect attack.

Plant LineKey Genetic ModificationConstitutive Nicotine Levels (mg/g dry wt)Herbivore Damage (% leaf area)
Wild Type-2.5 ± 0.25 ± 1
IRpmt (silenced)Inverted-repeat pmt gene construct< 0.115 ± 3
Table adapted from data on Nicotiana attenuata.[5]
Jasmonate-Induced Accumulation of Polyamines

The following table summarizes the effect of methyl jasmonate (MeJA) on the levels of this compound and related polyamines in Hyoscyamus muticus hairy root cultures. This data highlights the specific and significant upregulation of NMP in response to a key defense signaling molecule.

CompoundControl (nmol/g FW)10 µM MeJA (nmol/g FW)Fold Increase
This compound 15 1200 80
Putrescine504509
Spermidine1203002.5
Spermine20502.5
Table adapted from data on Hyoscyamus muticus hairy root cultures.[1][2]

Section 3: Experimental Protocols

This section provides detailed protocols for key experiments to study the role of this compound in plant defense.

Protocol for Jasmonate Elicitation and this compound Extraction

This protocol is designed for the induction of this compound accumulation in plant cell cultures or tissues using methyl jasmonate.

Materials:

  • Plant material (e.g., hairy root cultures, seedlings)

  • Methyl jasmonate (MeJA) stock solution (in ethanol)

  • Liquid culture medium or appropriate growth substrate

  • Perchloric acid (PCA), 5% (v/v)

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • HPLC system for polyamine analysis

Procedure:

  • Elicitation:

    • Grow plant material under standard conditions.

    • Add MeJA to the culture medium to a final concentration of 1-10 µM. An equivalent volume of the solvent (ethanol) should be added to control cultures.

    • Incubate the cultures for a specified time course (e.g., 24, 48, 72 hours).

  • Harvesting and Extraction:

    • Harvest the plant tissue and blot dry.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powdered tissue in 5% (v/v) cold perchloric acid (e.g., 1 g tissue in 5 mL PCA).

    • Incubate the homogenate on ice for 1 hour.

  • Quantification:

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble polyamines.

    • Analyze the polyamine content in the supernatant using HPLC after derivatization (e.g., with dansyl chloride).[6]

Experimental Workflow: Jasmonate Elicitation and NMP Analysis

Elicitation_Workflow Start Plant Culture Elicitation Add Methyl Jasmonate (1-10 µM) Start->Elicitation Incubation Incubate (24-72h) Elicitation->Incubation Harvest Harvest & Freeze Tissue Incubation->Harvest Extraction Homogenize in 5% Perchloric Acid Harvest->Extraction Centrifugation Centrifuge (15,000 x g) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis HPLC Analysis of Polyamines Supernatant->Analysis End Quantify this compound Analysis->End

Caption: Workflow for jasmonate elicitation and quantification of this compound in plant tissue.

Protocol for In Vitro Antifungal Assay

This protocol can be adapted to test the direct antifungal activity of this compound.

Materials:

  • This compound standard

  • Fungal pathogen of interest (e.g., Fusarium solani)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile petri dishes

  • Sterile filter paper discs

  • Solvent for NMP (e.g., sterile water)

  • Positive control (e.g., commercial fungicide)

  • Negative control (solvent only)

Procedure:

  • Plate Preparation:

    • Prepare and pour PDA into sterile petri dishes.

    • Inoculate the center of each plate with a small plug of the fungal mycelium.

  • Treatment Application:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply a known amount of the NMP solution to a sterile filter paper disc.

    • Place the treated disc on the agar surface at a set distance from the fungal inoculum.

    • Place a solvent-only disc and a positive control disc on the same or separate plates.

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented) after a set incubation period (e.g., 3-7 days).

Section 4: Future Directions and Applications

The study of this compound's role in plant defense is a promising area of research with several potential applications.

  • Metabolic Engineering: The genetic manipulation of the NMP biosynthetic pathway could lead to the development of crops with enhanced resistance to pests and diseases.[7][8][9][10] Overexpression of the pmt gene, for example, could increase the production of defensive alkaloids.

  • Drug Development: As a precursor to pharmacologically active alkaloids, understanding the regulation of NMP biosynthesis is relevant for the production of plant-derived medicines.

  • Natural Pesticides: this compound and its derivatives could be explored as potential sources of natural and biodegradable pesticides.

Conclusion

This compound is a key metabolite in the plant defense arsenal, acting as a crucial precursor to defensive alkaloids. Its biosynthesis is tightly linked to the jasmonate signaling pathway, a central hub in the plant's response to biotic stress. The quantitative data and protocols provided in these application notes offer a foundation for further investigation into the specific roles of this compound in plant-pathogen and plant-herbivore interactions. A deeper understanding of this pathway holds significant potential for the development of novel strategies for crop protection and the production of valuable pharmaceuticals.

References

Application Notes and Protocols for N-Methylputrescine in Alkaloid Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylputrescine (NMP) is a critical precursor in the biosynthesis of several high-value plant-derived alkaloids, most notably the tropane alkaloids (e.g., scopolamine and hyoscyamine) and nicotine.[1][2][3] The formation of NMP from its precursor, putrescine, is the first committed step in these biosynthetic pathways, making it a pivotal target for metabolic engineering efforts aimed at increasing alkaloid production.[3][4][5][6] The enzyme responsible for this conversion, Putrescine N-methyltransferase (PMT), is often the rate-limiting step.[5][7] Consequently, engineering the expression of the pmt gene is a primary strategy to channel the metabolic flux from the general polyamine pool specifically towards the synthesis of desired alkaloids.[4][6]

These application notes provide an overview of the role of this compound in alkaloid biosynthesis, summarize key quantitative data from metabolic engineering studies, and offer detailed protocols for relevant experimental procedures.

Biosynthetic Pathway of Tropane Alkaloids

The biosynthesis of tropane alkaloids like scopolamine and hyoscyamine begins with the amino acids ornithine or arginine, which are converted to putrescine.[2][6] The key regulatory step is the methylation of putrescine by Putrescine N-methyltransferase (PMT) to form this compound.[5][8] This intermediate is then oxidatively deaminated by this compound oxidase (MPO) to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[1][2][5] This cation serves as the foundation for the tropane ring, which is further modified by a series of enzymatic reactions to yield tropinone, the branchpoint intermediate. Tropinone is then reduced and esterified to form hyoscyamine, which can be further converted to the pharmaceutically valuable scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H).[2][4]

Tropane Alkaloid Biosynthesis Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine NMP This compound Putrescine->NMP PMT (Target Enzyme) MPO_product 4-Methylaminobutanal NMP->MPO_product MPO Pyrrolinium N-methyl-Δ¹-pyrrolinium cation MPO_product->Pyrrolinium Spontaneous cyclization Tropinone Tropinone Pyrrolinium->Tropinone Multiple Steps Tropine Tropine Tropinone->Tropine TR-I Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Multiple Steps Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Caption: Tropane alkaloid biosynthetic pathway highlighting this compound.

Metabolic Engineering Strategies

The primary strategy to enhance alkaloid production via this compound is the overexpression of the pmt gene. This is typically achieved by introducing a pmt cDNA, often from a high-producing species like Nicotiana tabacum, under the control of a strong constitutive promoter (e.g., CaMV 35S) into a target plant species. Hairy root cultures, induced by Agrobacterium rhizogenes, are a common and effective system for these studies due to their genetic stability and rapid growth.

Metabolic Engineering Workflow A 1. Isolate pmt cDNA (e.g., from N. tabacum) B 2. Construct Expression Vector (e.g., CaMV 35S Promoter + pmt + Terminator) A->B C 3. Transform Agrobacterium (e.g., A. rhizogenes) B->C D 4. Infect Plant Explants (e.g., Hyoscyamus niger leaves) C->D E 5. Induce and Select Transgenic Hairy Root Clones D->E F 6. Cultivate Hairy Roots in Bioreactor E->F G 7. Analyze Metabolites & Gene Expression (NMP, Alkaloids, PMT activity) F->G H Result: Increased Alkaloid Production G->H

Caption: General workflow for engineering alkaloid production via PMT overexpression.

Quantitative Data Summary

Overexpression of pmt has consistently led to increased PMT activity and this compound levels. However, the effect on the final alkaloid products can vary, sometimes indicating that downstream enzymes, such as hyoscyamine 6β-hydroxylase (H6H), may become the new bottleneck.

Host OrganismTransgene(s)Change in PMT ActivityChange in this compoundChange in Alkaloid ContentReference
Hyoscyamus niger (hairy roots)N. tabacum pmt~5-fold increase4 to 5-fold increaseNo significant increase without elicitor[9]
Hyoscyamus niger (hairy roots)pmt + h6hSignificant IncreaseNot reportedSignificant increase in scopolamine vs. single-gene lines[4]
Atropa belladonna (plants & root cultures)N. tabacum pmtNot reportedNot reportedUnaltered or slightly decreased scopolamine/hyoscyamine[10]
Duboisia hybrid (hairy roots)N. tabacum pmtNot reported2 to 4-fold increaseNo significant increase[11]
Nicotiana sylvestris (plants)N. tabacum pmt (overexpression)4 to 8-fold higher transcript levelsNot reportedIncreased nicotine content[3][12]
Nicotiana sylvestris (plants)N. tabacum pmt (suppression)~84% decrease in expressionNot reportedSeverely decreased nicotine content[3][12]
Hyoscyamus niger (callus)EMS mutagenesis targeting pmt & h6hUpregulated transcriptsNot reportedIncreased scopolamine (0.639 µg/g) and hyoscyamine (0.0344 µg/g)[7][13]

Experimental Protocols

Protocol 1: Hairy Root Induction for Metabolic Engineering

This protocol describes the generation of transgenic hairy roots using Agrobacterium rhizogenes carrying a binary vector with the gene of interest (e.g., pmt).

Materials:

  • Plant explants (e.g., sterile leaves or stems from Hyoscyamus niger)

  • Agrobacterium rhizogenes strain (e.g., C58C1 carrying pRiA4) transformed with the binary vector

  • Murashige and Skoog (MS) medium, hormone-free

  • Antibiotics (e.g., Cefotaxime for eliminating Agrobacterium, Kanamycin for selecting transformants)

  • Petri dishes, sterile filter paper, scalpels, and forceps

Methodology:

  • Agrobacterium Culture: Inoculate a single colony of the transformed A. rhizogenes into liquid YEP medium containing appropriate antibiotics. Grow overnight at 28°C with shaking until the culture reaches an OD₆₀₀ of 0.6-0.8.

  • Infection: Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD₆₀₀ of 0.4. Wound sterile plant explants with a scalpel and immerse them in the bacterial suspension for 15-20 minutes.

  • Co-cultivation: Blot the explants on sterile filter paper to remove excess bacteria and place them on solid, hormone-free MS medium. Co-cultivate in the dark for 2-3 days at 25°C.

  • Selection and Growth: Transfer the explants to fresh solid MS medium containing a selective antibiotic (e.g., 50 mg/L Kanamycin) to select for transformed plant cells and an antibiotic to eliminate the Agrobacterium (e.g., 500 mg/L Cefotaxime).

  • Root Proliferation: Subculture the explants every 2-3 weeks on fresh selection medium. Hairy roots will begin to emerge from the wound sites within 2-4 weeks.

  • Establishment of Clonal Lines: Once the roots are 2-3 cm long, excise them and transfer them to fresh solid or liquid MS medium with the same antibiotics. Each excised root that proliferates establishes an independent transgenic clonal line.

  • Maintenance: Maintain established hairy root lines in liquid hormone-free MS medium on a rotary shaker (90-110 rpm) at 25°C with a 16/8h light/dark cycle. Subculture every 4-6 weeks.

Protocol 2: Extraction and Quantification of this compound and Tropane Alkaloids by HPLC

This protocol is for the analysis of NMP and alkaloids like hyoscyamine and scopolamine from hairy root tissue.

Materials:

  • Lyophilized (freeze-dried) hairy root tissue

  • 5% (v/v) Perchloric Acid (PCA)

  • Dansyl chloride solution (7.5 mg/mL in acetone)

  • Saturated sodium carbonate solution

  • Proline solution (100 mg/mL)

  • Toluene

  • HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

  • Standards: this compound, Hyoscyamine, Scopolamine

Methodology:

A. This compound Extraction and Dansylation:

  • Extraction: Homogenize ~100 mg of lyophilized root powder in 2 mL of cold 5% PCA. Incubate on ice for 1 hour.

  • Centrifugation: Centrifuge at 13,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Dansylation: Mix 100 µL of the supernatant with 100 µL of saturated sodium carbonate solution. Add 200 µL of dansyl chloride solution. Vortex and incubate at 60°C for 1 hour in the dark.

  • Reaction Termination: Add 50 µL of proline solution to remove excess dansyl chloride and vortex.

  • Phase Extraction: Add 500 µL of toluene, vortex vigorously for 30 seconds, and centrifuge to separate the phases.

  • Sample Preparation: Collect the upper toluene phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a known volume (e.g., 200 µL) of methanol for HPLC analysis. The retention time for dansylated this compound is approximately 24 minutes under specific chromatographic conditions.[4]

B. Tropane Alkaloid Extraction:

  • Extraction: Homogenize ~100 mg of lyophilized root powder in 5 mL of extraction solvent (e.g., methanol/0.1% HCl).

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge at 5,000 x g for 10 minutes. Collect the supernatant.

  • Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

C. HPLC Analysis:

  • System: HPLC equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase (Alkaloids): A gradient of acetonitrile and phosphate buffer (pH ~3.8).

  • Detection (Alkaloids): UV detector at 210 nm.

  • Detection (Dansylated NMP): Fluorescence detector.

  • Quantification: Compare peak areas from the samples to a standard curve generated from authentic standards of scopolamine, hyoscyamine, and dansylated this compound.

Protocol 3: Putrescine N-methyltransferase (PMT) Enzyme Activity Assay

This protocol measures the in vitro activity of the PMT enzyme in protein extracts from hairy roots.

Materials:

  • Fresh or frozen hairy root tissue

  • Extraction Buffer: 100 mM KH₂PO₄/K₂HPO₄ (pH 7.0), 0.25 M sucrose, 5 mM EDTA, 0.5% (w/v) sodium ascorbate, 3 mM DTT.

  • Substrates: Putrescine, S-adenosyl-L-methionine (SAM).

  • Assay termination and dansylation reagents as described in Protocol 2.

Methodology:

  • Protein Extraction: Grind ~1 g of root tissue in liquid nitrogen. Homogenize the powder in 2.5 mL of ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Enzyme Reaction: Prepare a reaction mixture containing 50 µL of enzyme extract, 3.6 mM putrescine, and 1 mM SAM in a total volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 200 µL of saturated sodium carbonate.

  • Quantification of this compound: The product, this compound, is then dansylated and quantified via HPLC as described in Protocol 2 (Steps A3-A6 and C).

  • Calculation: Enzyme activity is typically expressed as pkat/mg protein (picomoles of NMP formed per second per milligram of protein). Protein concentration in the crude extract can be determined using a standard method like the Bradford assay.

Logical Flow of Overexpression Impact cluster_cause Genetic Modification cluster_effect Metabolic Consequences A Overexpression of pmt gene B Increased PMT Enzyme Activity A->B leads to C Increased this compound (NMP) Pool B->C results in D Increased Final Alkaloid (e.g., Scopolamine) C->D Potential Outcome 1 E No Change in Final Alkaloid C->E Potential Outcome 2 F Downstream Bottleneck (e.g., low H6H activity) E->F is caused by

Caption: Logic diagram illustrating the potential outcomes of PMT overexpression.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylputrescine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the extraction of N-Methylputrescine from various biological sources.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction, providing potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Incomplete Cell Lysis: Plant or microbial cell walls were not sufficiently disrupted, preventing solvent penetration. 2. Incorrect Solvent Polarity or pH: The extraction solvent is not optimal for this compound, which is a polar amine. As an alkaloid, its solubility is pH-dependent. 3. Degradation of this compound: The compound may have degraded due to excessive heat, light exposure, or extreme pH conditions during extraction. 4. Insufficient Extraction Time or Repetitions: A single, brief extraction may not be adequate to recover all the target compound.1. Optimize Sample Preparation: Ensure the source material is finely ground to a uniform particle size to maximize the surface area for solvent interaction. For microbial sources, consider enzymatic lysis or mechanical disruption methods like sonication or bead beating. 2. Solvent and pH Optimization: Use polar solvents such as methanol or ethanol, often in aqueous mixtures (e.g., 80% methanol). Since this compound is basic, extraction under slightly acidic conditions (e.g., with 0.1% formic acid or acetic acid) can form the salt and improve solubility in polar solvents. Conversely, for liquid-liquid extraction into an organic solvent, the aqueous phase should be basified (pH ~10) to convert this compound to its free base form. 3. Control Extraction Conditions: Avoid high temperatures during extraction and solvent evaporation; use a rotary evaporator under reduced pressure. Protect extracts from light by using amber glassware or covering containers with aluminum foil. 4. Increase Extraction Efficiency: Extend the extraction time and/or perform multiple extraction cycles with fresh solvent to ensure complete recovery.
Presence of Impurities in the Extract 1. Co-extraction of Other Compounds: The chosen solvent may also be extracting other alkaloids, pigments (like chlorophyll), lipids, and other metabolites. 2. Inadequate Purification Steps: The post-extraction cleanup process may not be sufficient to remove all interfering substances.1. Pre-extraction Defatting: For plant materials, perform a pre-extraction wash with a non-polar solvent like hexane to remove lipids and chlorophyll. 2. Implement Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., a cation exchange resin) to selectively retain this compound while allowing impurities to pass through. Elute the target compound with a suitable solvent. 3. Acid-Base Liquid-Liquid Extraction: This is a highly effective method for purifying alkaloids. Dissolve the crude extract in an acidic aqueous solution and wash with a non-polar organic solvent to remove neutral and acidic impurities. Then, basify the aqueous layer and extract the this compound into an immiscible organic solvent like chloroform or ethyl acetate.
Inconsistent or Non-Reproducible Yields 1. Variability in Source Material: The concentration of this compound can vary significantly between different batches of plant material or microbial cultures. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, extraction time, temperature, or pH can lead to different yields. 3. Solvent Evaporation or Degradation: Inconsistent handling of the solvent during the process can alter its properties and extraction efficiency.1. Standardize Source Material: If possible, use source material from the same batch. For new batches, run a small-scale pilot extraction to establish a baseline yield. 2. Maintain Strict Control Over Parameters: Document and meticulously control all extraction parameters, including particle size, solvent volume, time, temperature, and pH. 3. Use Fresh, High-Purity Solvents: Ensure solvents are of high quality and that extraction vessels are properly sealed to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for this compound?

A1: this compound is a precursor for nicotine and tropane alkaloids and can be found in plants of the Solanaceae family, such as tobacco (Nicotiana tabacum) and belladonna (Atropa belladonna).[1][2] It is also found in some members of the Convolvulaceae family.[1]

Q2: Which extraction method provides the highest yield of this compound?

A2: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[3][4][5] These methods often result in higher yields in shorter times and with less solvent consumption.[4][5] Supercritical Fluid Extraction (SFE) with CO2 is a green alternative but may require a co-solvent for polar compounds like this compound.[6][7]

Q3: How can I improve the selectivity of my extraction for this compound?

A3: To improve selectivity, a multi-step approach is recommended. Start with a defatting step using a non-polar solvent. Follow this with an acid-base liquid-liquid extraction to isolate the basic this compound from neutral and acidic compounds. For further purification, Solid-Phase Extraction (SPE) using a cation-exchange sorbent can be highly effective.

Q4: What are the optimal storage conditions for this compound extracts?

A4: To prevent degradation, extracts should be stored at low temperatures (-20°C is recommended) in the dark. It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: I am having trouble with the derivatization of this compound for GC-MS analysis. What could be the issue?

A5: Common issues with derivatization include the sample not fully dissolving in the derivatizing reagent or incomplete reaction. Ensure the dried extract is completely dissolved, using a solvent like pyridine if necessary, before adding the silylating agent (e.g., MSTFA+TMCS).[8] Optimizing the reaction time and temperature is also crucial for complete derivatization.[9]

Data Presentation

The following table summarizes the expected relative yields of this compound's downstream product, nicotine, using various extraction methods from Nicotiana tabacum. While not a direct measure of this compound, these values provide a strong indication of the efficiency of each method for extracting related alkaloids.

Extraction Method Solvent Temperature (°C) Time Relative Yield (%) Reference
MacerationHexane2872 hours19.52[6]
Supercritical Fluid Extraction (SFE)CO228-~19[6][7]
Supercritical Fluid Extraction (SFE)CO260-47.40[6][7]
Supercritical Fluid Extraction (SFE)CO280-12.29[6][7]
Ultrasound-Assisted Extraction (UAE)70% Ethanol6030 minHigher than conventional[10][11]
Microwave-Assisted Extraction (MAE)90% Ethanol11025 minComparable to Soxhlet[4][5]

Note: Relative yields for UAE and MAE are described qualitatively in the literature as being more efficient than conventional methods.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for the efficient extraction of this compound from plant material.

1. Sample Preparation:

  • Dry the plant material (e.g., roots of Nicotiana tabacum) at 40-50°C until a constant weight is achieved.

  • Grind the dried material into a fine, uniform powder (particle size < 0.5 mm).

2. Defatting (Optional but Recommended):

  • Weigh 10 g of the powdered plant material into a flask.

  • Add 100 mL of n-hexane and stir for 30 minutes at room temperature.

  • Filter the mixture and discard the hexane.

  • Allow the plant material to air-dry completely.

3. Extraction:

  • Place the defatted plant material into a 250 mL flask.

  • Add 100 mL of 80% methanol containing 0.1% formic acid.

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 35-40 kHz for 30 minutes at a controlled temperature of 40°C.

  • After sonication, filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue with another 100 mL of the solvent to maximize yield.

  • Combine the filtrates.

4. Solvent Evaporation:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

5. Purification (Acid-Base Liquid-Liquid Extraction):

  • Dissolve the dried extract in 50 mL of 1% hydrochloric acid.

  • Wash the acidic solution twice with 50 mL of ethyl acetate to remove non-polar impurities. Discard the ethyl acetate layers.

  • Adjust the pH of the aqueous layer to ~10 with ammonium hydroxide.

  • Extract the aqueous layer three times with 50 mL of chloroform.

  • Combine the chloroform layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the chloroform to obtain the crude this compound extract.

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine PMT Putrescine N-methyltransferase (PMT) Putrescine->PMT N_Methylputrescine This compound Tropane_Alkaloids Tropane Alkaloids N_Methylputrescine->Tropane_Alkaloids Nicotine Nicotine N_Methylputrescine->Nicotine SAM S-Adenosyl methionine (SAM) SAM->PMT Methyl donor SAHC S-Adenosyl homocysteine (SAHC) ODC->Putrescine CO2 PMT->N_Methylputrescine PMT->SAHC

Caption: Biosynthesis of this compound and its role as a precursor.

Experimental Workflow for this compound Extraction

This compound Extraction Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Drying Drying of Plant Material Grinding Grinding to Fine Powder Drying->Grinding Defatting Defatting (n-hexane) Grinding->Defatting UAE Ultrasound-Assisted Extraction (80% Methanol, 0.1% FA) Defatting->UAE Filtration Filtration UAE->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Acidification Dissolve in 1% HCl Evaporation->Acidification Wash Wash with Ethyl Acetate Acidification->Wash Basification Adjust pH to 10 Wash->Basification LLE Liquid-Liquid Extraction (Chloroform) Basification->LLE Drying_Final Drying & Evaporation LLE->Drying_Final Analysis Analysis Drying_Final->Analysis Crude this compound

Caption: Workflow for this compound extraction and purification.

References

Technical Support Center: Phenylethanolamine N-methyltransferase (PNMT) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenylethanolamine N-methyltransferase (PNMT) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of PNMT and why is its in vitro activity measured?

Phenylethanolamine N-methyltransferase (PNMT) is an enzyme that catalyzes the final step in the biosynthesis of catecholamines, specifically the conversion of norepinephrine to epinephrine (adrenaline).[1] This reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[1] Measuring PNMT activity in vitro is crucial for studying its function, screening for potential inhibitors, and understanding its role in various physiological and pathological processes, including hypertension and neurodegenerative diseases.[2][3]

Q2: What are the common types of in vitro assays for measuring PNMT activity?

Several methods are used to measure PNMT activity in vitro:

  • Radioenzymatic Assays: These assays use a radiolabeled methyl donor (e.g., [³H]-SAM) and measure the incorporation of the radiolabel into the product, epinephrine.[4]

  • Coupled-Enzyme Assays: These are continuous spectrophotometric assays where the product of the PNMT reaction, S-adenosyl-L-homocysteine (SAH), is converted by a coupling enzyme (e.g., SAH deaminase) into a product that can be monitored by a change in absorbance.[5]

  • HPLC-MS Based Assays: High-performance liquid chromatography coupled with mass spectrometry can be used to directly measure the formation of epinephrine.[3]

  • ELISA-Based Assays: Enzyme-linked immunosorbent assays can be developed to quantify the amount of epinephrine produced.

Q3: My PNMT enzyme activity is consistently low. What are the potential causes?

Low PNMT activity can stem from several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal assay conditions (pH, temperature), degradation of the enzyme or substrates, presence of inhibitors, and incorrect reagent concentrations.

Q4: What are some known inhibitors of PNMT?

Several classes of compounds are known to inhibit PNMT activity. These include:

  • Benzimidazoles, quinolones, and purines.

  • Substrate analogs: such as S-deoxyadenosyl L-homocysteine.

  • Specific small molecules: including SK&F 64139 and SK&F 29661.[5][6]

It's important to be aware of potential inhibitors in your sample or reagents that could interfere with the assay.

Q5: How should I store my PNMT enzyme and substrates?

Proper storage is critical for maintaining the activity of your reagents.

  • PNMT Enzyme: For short-term storage, 4°C may be acceptable, but for long-term storage, it is recommended to aliquot the enzyme and store it at -80°C to avoid repeated freeze-thaw cycles.[7]

  • S-adenosyl-L-methionine (SAM): SAM is unstable, especially at neutral or alkaline pH. It should be stored at -80°C as a stock solution and thawed immediately before use.

  • Norepinephrine: Norepinephrine can oxidize, especially when exposed to air.[8] It is advisable to prepare fresh solutions and store them protected from light.

Troubleshooting Guide for Low PNMT Enzyme Activity

This guide provides a structured approach to troubleshooting low PNMT enzyme activity in your in vitro assays.

Step 1: Verify Assay Conditions

Optimal assay conditions are crucial for maximal enzyme activity.

Issue: Suboptimal pH or temperature. Recommendation:

  • Ensure the pH of your assay buffer is within the optimal range for PNMT activity. While the optimal pH can vary slightly, a pH of around 8.0 is commonly used for human PNMT assays.[5]

  • Verify that the incubation temperature is appropriate. Many PNMT assays are performed at 37°C.[9]

Table 1: Recommended PNMT Assay Conditions

ParameterRecommended RangeNotes
pH7.5 - 8.5A pH of 8.0 is often optimal for human PNMT.[5]
Temperature30°C - 37°C37°C is a commonly used temperature.[9]
Enzyme ConcentrationVariesShould be in the linear range of the assay.
Incubation TimeVariesEnsure the reaction is in the linear phase.
Step 2: Check Reagent Integrity and Concentrations

The quality and concentration of your enzyme, substrate, and cofactor are critical.

Issue: Degraded enzyme, substrate, or cofactor. Recommendation:

  • Enzyme: Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -80°C.

  • SAM: SAM is unstable. Use fresh or properly stored aliquots.

  • Norepinephrine: Norepinephrine can oxidize. Prepare fresh solutions and protect them from light.

Issue: Incorrect substrate or cofactor concentrations. Recommendation:

  • Ensure that the concentrations of norepinephrine and SAM are not limiting the reaction. The concentration of the substrate should ideally be at or above its Michaelis constant (Km) to ensure the enzyme is saturated.

Table 2: Typical Reagent Concentrations for PNMT Assays

ReagentTypical ConcentrationNotes
Norepinephrine50 µMSubstrate concentrations should be optimized for your specific enzyme and assay conditions.[9]
S-adenosyl-L-methionine (SAM)50 µMSubstrate concentrations should be optimized for your specific enzyme and assay conditions.[9]
PNMT EnzymeVariableThe amount of enzyme should be optimized to ensure the reaction rate is linear over the incubation time.
Step 3: Investigate Potential Inhibitors

The presence of inhibitors can significantly reduce enzyme activity.

Issue: Contaminating inhibitors in the sample or reagents. Recommendation:

  • Review the composition of your sample and all assay reagents for known PNMT inhibitors.

  • If using purified PNMT, be aware that the product S-adenosyl-L-homocysteine (SAH) can cause product inhibition.[5] Coupled-enzyme assays can help mitigate this by converting SAH to another product.[5]

Step 4: Review Assay Protocol and Execution

Errors in the experimental procedure can lead to inaccurate results.

Issue: High background signal. Recommendation:

  • Run a "no-enzyme" control (all components except PNMT) to determine the background signal.[10] High background can be caused by substrate degradation or contamination.

  • Ensure thorough washing steps if using an ELISA-based format to remove unbound reagents.[11]

Issue: Inconsistent results. Recommendation:

  • Ensure all reagents are properly mixed before use.

  • Use calibrated pipettes to ensure accurate dispensing of all solutions.[12]

  • Prepare a master mix of reagents to minimize pipetting errors between wells.[12]

Experimental Protocols

Key Experiment: In Vitro PNMT Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This protocol is a generalized example and should be optimized for your specific experimental conditions.

Principle: This assay continuously monitors PNMT activity by coupling the production of S-adenosyl-L-homocysteine (SAH) to its deamination by SAH deaminase. The deamination of SAH to S-inosyl-L-homocysteine (SIH) results in a decrease in absorbance at 263 nm, which is proportional to the PNMT activity.[5]

Materials:

  • Purified PNMT enzyme

  • Norepinephrine (substrate)

  • S-adenosyl-L-methionine (SAM) (cofactor)

  • SAH deaminase (coupling enzyme)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 8.0, containing 1 mM EDTA and 0.5 mM TCEP)[5]

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 263 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of norepinephrine and SAM in the assay buffer. Keep all reagents on ice.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Norepinephrine to a final desired concentration.

    • SAH deaminase to a final concentration sufficient to ensure it is not rate-limiting.

    • PNMT enzyme to a final desired concentration.

  • Initiate Reaction: Add SAM to each well to initiate the enzymatic reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 263 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of change in absorbance over time. This rate is proportional to the PNMT activity.

Visualizations

Troubleshooting Workflow for Low PNMT Activity

Troubleshooting_PNMT start Low PNMT Activity Detected check_conditions Step 1: Verify Assay Conditions (pH, Temperature) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust pH and/or Temperature conditions_ok->adjust_conditions No check_reagents Step 2: Check Reagent Integrity & Concentrations conditions_ok->check_reagents Yes adjust_conditions->check_conditions reagents_ok Reagents Valid? check_reagents->reagents_ok replace_reagents Prepare Fresh Reagents/ Optimize Concentrations reagents_ok->replace_reagents No check_inhibitors Step 3: Investigate Inhibitors reagents_ok->check_inhibitors Yes replace_reagents->check_reagents inhibitors_present Inhibitor Identified? check_inhibitors->inhibitors_present remove_inhibitor Remove/Account for Inhibitor inhibitors_present->remove_inhibitor Yes review_protocol Step 4: Review Protocol Execution inhibitors_present->review_protocol No resolved Activity Restored remove_inhibitor->resolved protocol_ok Protocol Executed Correctly? review_protocol->protocol_ok refine_technique Refine Pipetting Technique/ Run Controls protocol_ok->refine_technique No protocol_ok->resolved Yes refine_technique->review_protocol further_investigation Further Investigation Needed

Caption: A flowchart for systematically troubleshooting low PNMT enzyme activity.

PNMT Catalytic Reaction Pathway

PNMT_Reaction Norepinephrine Norepinephrine PNMT_complex PNMT Enzyme Complex Norepinephrine->PNMT_complex Substrate SAM S-adenosyl- methionine (SAM) SAM->PNMT_complex Cofactor Epinephrine Epinephrine PNMT_complex->Epinephrine Product SAH S-adenosyl- homocysteine (SAH) PNMT_complex->SAH Byproduct

Caption: The catalytic conversion of norepinephrine to epinephrine by PNMT.

References

Technical Support Center: Overcoming Matrix Effects in N-Methylputrescine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Methylputrescine.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression or enhancement for this compound in my biological samples. How can I identify the source and mitigate this matrix effect?

Answer:

Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS bioanalysis.[1] For a polar and basic compound like this compound, these effects can arise from various endogenous substances such as salts, phospholipids, and metabolites present in biological samples.[1] A systematic approach to troubleshooting involves evaluating your sample preparation, chromatographic conditions, and the use of an appropriate internal standard.

Initial Steps to Identify Matrix Effects:

  • Post-Column Infusion: Infuse a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound after the extraction process. A significant difference in peak areas confirms the presence of matrix effects.

Strategies to Overcome Matrix Effects:

The most effective way to combat matrix effects is through a combination of optimized sample preparation and appropriate analytical techniques. Below is a comparison of common sample preparation methods. While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison based on the analysis of other polyamines and small molecules.

Data Presentation: Comparison of Sample Preparation Methods for Overcoming Matrix Effects

Sample Preparation MethodPrincipleAdvantagesDisadvantagesTypical Analyte RecoveryTypical Matrix Effect Reduction
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.[2]Inefficient at removing other matrix components like phospholipids, often resulting in significant matrix effects.[2][3]High (>90%)Low (can be significant ion suppression)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT by removing a broader range of interferences.Can be more time-consuming and may have lower recovery for highly polar analytes like this compound.Moderate to High (60-90%)Moderate to High
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Can provide very clean extracts, leading to a significant reduction in matrix effects.[3] Method can be tailored by choosing specific sorbents.More complex and costly than PPT. Method development can be time-consuming.High (>80%)High
HybridSPE® (Phospholipid Removal) A hybrid technique combining protein precipitation with phospholipid removal.Efficiently removes both proteins and phospholipids, a major source of matrix effects in plasma.[3]Higher cost compared to traditional PPT.High (>90%)Very High

Note: The values for analyte recovery and matrix effect reduction are representative for polyamines and other small molecules and may vary for this compound depending on the specific matrix and experimental conditions. Empirical evaluation is recommended.

Experimental Protocols

Recommended Experimental Protocol: Derivatization with Isobutyl Chloroformate followed by Solid-Phase Extraction (SPE)

This protocol is based on established methods for polyamine analysis and is recommended for enhancing the retention of this compound on a reversed-phase column and reducing matrix effects.[4][5]

Materials:

  • Plasma/serum sample

  • This compound standard

  • Stable isotope-labeled this compound (e.g., this compound-d4) as internal standard (IS)

  • Isobutyl chloroformate

  • Pyridine

  • Sodium borate buffer (pH 9.0)

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

  • Mixed-mode cation exchange SPE cartridges

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d4).

    • Add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 100 µL of sodium borate buffer (pH 9.0) to the supernatant.

    • Add 10 µL of pyridine.

    • Add 10 µL of isobutyl chloroformate.

    • Vortex immediately for 30 seconds and let the reaction proceed for 5 minutes at room temperature.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the entire derivatized sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the derivatized this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS analysis.

Frequently Asked Questions (FAQs)

Question: What are the primary sources of matrix effects in the analysis of this compound from biological fluids?

Answer: The primary sources of matrix effects in the analysis of this compound from biological fluids like plasma or serum are endogenous components that can co-elute with the analyte and interfere with its ionization. For a polar, basic compound like this compound, common interfering substances include:

  • Phospholipids: Abundant in plasma and notorious for causing ion suppression in electrospray ionization (ESI).[3]

  • Salts: Can alter the droplet surface tension and charge competition in the ESI source.

  • Other endogenous metabolites: A complex biological sample contains numerous small molecules that can co-elute and affect ionization efficiency.

Question: How does derivatization help in overcoming matrix effects for this compound analysis?

Answer: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization offers several advantages in overcoming matrix effects:

  • Improved Chromatographic Retention: this compound is highly polar and has poor retention on traditional reversed-phase LC columns, causing it to elute early with many other polar matrix components. Derivatization with reagents like isobutyl chloroformate or dansyl chloride makes the molecule more hydrophobic, leading to better retention and separation from early-eluting interferences.[4][6]

  • Enhanced Ionization Efficiency: Derivatization can introduce a more readily ionizable group, increasing the signal intensity of this compound and making it less susceptible to suppression by competing ions.[7][8]

Question: Why is a stable isotope-labeled internal standard (SIL-IS) the best choice for this compound quantification?

Answer: A stable isotope-labeled internal standard (e.g., this compound-d4) is considered the "gold standard" for quantitative LC-MS analysis. This is because it has nearly identical physicochemical properties to the unlabeled analyte.[9] As a result, the SIL-IS will:

  • Co-elute with this compound.

  • Experience the same degree of matrix-induced ion suppression or enhancement.

  • Have a similar extraction recovery.

By measuring the ratio of the analyte to the SIL-IS, any variations due to matrix effects or sample processing are effectively canceled out, leading to more accurate and precise quantification.

Question: Can I use ion-pairing chromatography for this compound analysis without derivatization?

Answer: Yes, ion-pairing chromatography is a viable alternative to derivatization for improving the retention of polar, ionizable compounds like this compound on reversed-phase columns. This technique involves adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The ion-pairing reagent forms a neutral complex with the charged analyte, which can then be retained by the non-polar stationary phase. However, it is important to note that ion-pairing reagents can sometimes cause ion suppression themselves and may require a dedicated LC system to avoid contamination.

Mandatory Visualizations

Troubleshooting_Matrix_Effects Troubleshooting Workflow for Matrix Effects in this compound LC-MS Analysis cluster_strategies Mitigation Strategies start Matrix Effect Suspected (Poor Accuracy/Precision) confirm_me Confirm Matrix Effect (Post-column infusion or Post-extraction spike) start->confirm_me optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) confirm_me->optimize_sp Matrix Effect Confirmed end_fail Further Method Development Required confirm_me->end_fail No Matrix Effect (Investigate other issues) optimize_chrom Optimize Chromatography (e.g., Gradient, Column, Ion-Pairing) optimize_sp->optimize_chrom use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->optimize_sp Not Acceptable end_success Method Validated (Matrix Effect Minimized/Compensated) re_evaluate->end_success Acceptable

Caption: A systematic workflow for identifying and overcoming matrix effects in this compound LC-MS analysis.

SIL_IS_Principle Principle of a Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_sample Sample Matrix cluster_signal Signal Response analyte This compound (Analyte) lc_ms LC-MS System (Ionization Source) analyte->lc_ms is This compound-d4 (SIL-IS) is->lc_ms matrix Matrix Components (e.g., Phospholipids) matrix->lc_ms Causes Ion Suppression analyte_signal Analyte Signal (Suppressed) lc_ms->analyte_signal is_signal SIL-IS Signal (Equally Suppressed) lc_ms->is_signal ratio Ratio Calculation (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio result Accurate Quantification ratio->result

References

Technical Support Center: N-Methylputrescine Stability During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methylputrescine in biological samples during storage. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the optimal storage temperatures for biological samples containing this compound?

A1: While specific long-term stability data for this compound is limited, general guidance for polyamines suggests that lower temperatures are preferable for storage. For short-term storage (up to 24-48 hours), refrigeration at 4°C is acceptable. For longer-term storage, freezing at -20°C or -80°C is recommended. Studies on other polyamines have shown that degradation is lower in samples stored at -20°C. For other metabolites, storage at -40°C has been shown to be optimal for stability in whole blood.

Q2: How many times can I freeze and thaw my samples without affecting this compound concentrations?

A2: It is highly recommended to minimize freeze-thaw cycles. Each cycle can potentially lead to degradation and alter the concentration of metabolites. While some metabolites remain stable, others, including precursors to polyamines like ornithine, have been observed to increase after multiple freeze-thaw cycles. If multiple analyses are planned, it is best practice to aliquot samples into single-use vials before the initial freezing.

Q3: I am seeing high variability in my this compound measurements between samples. What could be the cause?

A3: High variability can stem from several factors related to sample handling and storage:

  • Inconsistent Storage Conditions: Differences in storage temperature or duration between samples can lead to varying degrees of degradation.

  • Multiple Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can affect metabolite concentrations.

  • Sample Collection and Processing: The method of sample collection, the anticoagulant used (for plasma), and the time elapsed before processing and freezing can all introduce variability.

  • Matrix Effects: The biological matrix (e.g., plasma, serum, urine) can influence the stability of this compound.

Troubleshooting Steps:

  • Review your sample collection, processing, and storage protocols to ensure consistency across all samples.

  • Whenever possible, use dedicated aliquots for each analysis to avoid freeze-thaw cycles.

  • Ensure that all samples have been stored at the same temperature and for a similar duration.

Q4: What are the potential degradation pathways for this compound?

A4: The degradation of this compound is not extensively documented. However, based on its structure and the known metabolic pathways of its precursor, putrescine, potential degradation could involve enzymatic oxidation. This compound is synthesized from putrescine via methylation. The subsequent metabolism of this compound is a key step in the biosynthesis of tropane alkaloids in plants, where it is oxidatively deaminated by this compound oxidase. In mammals, while the specific enzymes are not well-characterized, similar oxidative degradation pathways may exist.

Data on Polyamine Stability

While specific quantitative data for this compound is scarce, the following table summarizes the stability of related polyamines in human serum at different storage temperatures. This can serve as a general guideline.

AnalyteStorage TemperatureDurationStability
Polyamines (general)-20°CNot specifiedLower degradation compared to higher temperatures.[1]

Studies on a wide range of metabolites in plasma stored at -80°C have shown that while many remain stable for years, some amino acids and related compounds can exhibit changes in concentration over time.

Experimental Protocols

Protocol for Polyamine Extraction from Plasma for HPLC Analysis

This protocol is adapted from established methods for polyamine analysis in biological fluids.

1. Materials:

  • Perchloric acid (PCA), 0.6 M, ice-cold
  • Potassium carbonate (K2CO3), 2 M
  • HPLC-grade water
  • Plasma samples
  • Microcentrifuge tubes
  • Centrifuge

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.
  • In a microcentrifuge tube, add 100 µL of plasma.
  • Add 100 µL of ice-cold 0.6 M PCA to deproteinize the sample.
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Add 50 µL of 2 M K2CO3 to neutralize the PCA and precipitate potassium perchlorate.
  • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
  • The resulting supernatant is ready for derivatization and HPLC analysis.

Protocol for LC-MS/MS Analysis of this compound

This is a general workflow for the quantitative analysis of this compound in biological samples. Method validation, including stability studies, is crucial.

1. Sample Preparation:

  • Protein precipitation of plasma or serum samples is a common and effective method. This can be achieved by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the sample.
  • After vortexing and centrifugation, the supernatant can be diluted and directly injected or further processed.

2. LC-MS/MS Conditions:

  • Chromatography: A reversed-phase C18 column is typically used for separation.
  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is common.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

Visualizations

Sample_Handling_Workflow Workflow for Maintaining this compound Stability cluster_collection Sample Collection cluster_processing Initial Processing cluster_aliquoting Aliquoting cluster_storage Storage cluster_analysis Analysis Collection Collect biological sample (e.g., blood, urine) Process Process immediately (e.g., centrifuge for plasma/serum) Collection->Process Aliquot Aliquot into single-use cryovials Process->Aliquot Storage_Short Short-term (<48h) Store at 4°C Process->Storage_Short Storage_Long Long-term Store at -20°C or -80°C Aliquot->Storage_Long Recommended Analyze Perform analysis Storage_Short->Analyze Thaw Thaw on ice Storage_Long->Thaw Thaw->Analyze

Caption: Recommended workflow for sample handling to ensure this compound stability.

Degradation_Pathway Potential Degradation Pathway of this compound Putrescine Putrescine N_Methylputrescine This compound Putrescine->N_Methylputrescine Methylation Oxidative_Deamination Oxidative Deamination (e.g., by this compound oxidase) N_Methylputrescine->Oxidative_Deamination Methylaminobutanal 4-Methylaminobutanal Oxidative_Deamination->Methylaminobutanal N_Methyl_Pyrrolinium N-Methyl-Δ1-pyrrolinium cation Methylaminobutanal->N_Methyl_Pyrrolinium Spontaneous cyclization

Caption: Postulated metabolic pathway of this compound based on known biosynthesis routes.

References

optimization of derivatization for GC-MS analysis of N-Methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of derivatization for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-Methylputrescine.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar and non-volatile compound due to the presence of its amine groups. Direct injection into a GC system would result in poor chromatographic performance, including peak tailing and potential decomposition in the heated injector. Derivatization chemically modifies the polar amine groups into less polar and more volatile derivatives, making them suitable for GC analysis. This process improves volatility, thermal stability, and chromatographic peak shape.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The most common derivatization approaches for polyamines like this compound are acylation and silylation.

  • Acylation: This method involves the reaction of the amine groups with an acylating agent, such as Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetylacetone (TFAA), to form stable amide derivatives.[2][3]

  • Silylation: This method replaces the active hydrogens on the amine groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5][6]

Q3: How do I choose the right derivatization reagent?

A3: The choice of derivatization reagent depends on several factors:

  • Detector: For sensitive detection using an Electron Capture Detector (ECD), fluorinated acylating reagents like PFPA are preferable as they enhance sensitivity. For Mass Spectrometry (MS), the fragmentation pattern of the derivative is a key consideration for structural confirmation and quantification.

  • Stability of Derivatives: Silyl derivatives can be sensitive to moisture, requiring anhydrous conditions during the reaction. Acyl derivatives are generally more stable.[1]

  • Reaction Conditions: Silylation can often be performed under milder conditions, while acylation might require heating to ensure complete reaction.

Q4: Can this compound be analyzed without derivatization?

A4: While direct analysis of underivatized this compound is challenging with GC-MS, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) can be used for direct analysis, simplifying sample preparation.[1] However, for GC-based methods, derivatization is considered essential.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak for this compound Derivative Incomplete derivatization.- Ensure derivatization reagents are fresh and not degraded by moisture.- Optimize reaction time and temperature; some acylation reactions require heating.[3]- Ensure the sample is completely dry before adding the derivatization reagent, especially for silylation.[7]- Check the pH of the sample, as some derivatization agents are pH-sensitive.
Adsorption of the analyte in the injector or column.- Use a deactivated injector liner and a high-quality, inert GC column suitable for amine analysis.- Condition the column according to the manufacturer's instructions.
Leak in the GC system.- Perform a leak check of the GC system, including the septum, fittings, and column connections.
Poor Peak Shape (e.g., Tailing, Fronting) Active sites in the GC system.- Deactivate the injector liner with a silylating agent.- Use a column specifically designed for the analysis of amines.- Trim the front end of the column to remove active sites that may have developed over time.
Incomplete derivatization.- Re-optimize the derivatization conditions (reagent volume, temperature, and time).
Co-elution with matrix components.- Optimize the GC temperature program to improve separation.- Employ a more selective sample preparation technique to remove interfering matrix components.
Multiple Peaks for the this compound Derivative Formation of multiple derivative species (e.g., mono- and di-substituted).- Increase the amount of derivatization reagent to ensure complete derivatization of all amine groups.- Increase the reaction time and/or temperature.
Degradation of the derivative.- Analyze the samples as soon as possible after derivatization.- Check the stability of the derivatives over time. Acyl derivatives are often more stable than silyl derivatives.
Variable Peak Areas (Poor Reproducibility) Inconsistent derivatization.- Ensure precise and accurate addition of all reagents and internal standards.- Maintain consistent reaction times and temperatures for all samples and standards.- Ensure complete dryness of the sample before adding the derivatization reagent.
Injection variability.- Check the autosampler syringe for bubbles or blockages.- Ensure the injection volume is appropriate for the liner and column.
Matrix effects.[8]- Use a matrix-matched calibration curve or the standard addition method for quantification.- Employ an isotopically labeled internal standard for this compound if available.

Experimental Protocols

Protocol 1: Acylation of this compound with Pentafluoropropionic Anhydride (PFPA)

This protocol is a general guideline for the derivatization of this compound using a two-step extraction and acylation method, adapted from procedures for similar polyamines.[2]

1. Sample Preparation and Extraction: a. To a known amount of sample (e.g., biological fluid or tissue homogenate), add an appropriate internal standard. b. Perform a liquid-liquid extraction. For example, add n-butanol and alkalinize the sample to facilitate the extraction of amines into the organic phase. c. Separate the organic layer and back-extract the amines into an acidic aqueous solution (e.g., 0.1 M HCl). d. Evaporate the aqueous layer to complete dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried residue, add 50 µL of pentafluoropropionic anhydride (PFPA) in a suitable solvent like ethyl acetate (e.g., a 1:4 v/v mixture). b. Seal the reaction vial and heat at 65°C for 30 minutes.[2] c. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.

3. Final Extraction: a. Reconstitute the dried derivative in a suitable solvent for injection, such as ethyl acetate or toluene. b. Vortex the sample thoroughly. c. Transfer the solution to a GC vial for analysis.

Protocol 2: Silylation of this compound with MSTFA

This protocol provides a general procedure for the silylation of this compound, a common technique for metabolomics analysis.[4][5]

1. Sample Drying: a. Place a known amount of the this compound sample or standard into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylating reagents are moisture-sensitive.[7]

2. Derivatization: a. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a solvent such as pyridine or acetonitrile to the dried sample. Pyridine can act as a catalyst. b. Seal the vial tightly and heat at 60-80°C for 30-60 minutes. c. Cool the vial to room temperature.

3. GC-MS Analysis: a. The derivatized sample can be directly injected into the GC-MS system.

Quantitative Data Summary

The following tables provide an illustrative comparison of different derivatization methods. The values presented are based on published data for similar polyamines and should be experimentally determined and validated for this compound.

Table 1: Comparison of Derivatization Methods for Polyamines

Derivatization ReagentDerivative TypeTypical Reaction ConditionsAdvantagesDisadvantages
Pentafluoropropionic Anhydride (PFPA) Acyl (PFP-amide)65°C for 30 min[2]Stable derivatives, high sensitivity with ECDMay require higher temperatures for complete reaction
Trifluoroacetylacetone (TFAA) Acyl95°C for 15 min[3]Rapid reactionHigh reaction temperature
MSTFA / BSTFA Silyl (TMS-amine)60-80°C for 30-60 min[4]Milder reaction conditions, volatile by-productsDerivatives are sensitive to moisture[1]

Table 2: Example GC-MS Parameters for Derivatized Polyamines

ParameterSetting
GC Column CP-Sil 8CB (or similar mid-polarity column), 30 m x 0.25 mm i.d., 0.25 µm film thickness[3]
Injector Temperature 250 - 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 70°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min (This should be optimized)
MS Interface Temperature 280 - 300°C
Ion Source Temperature 230 - 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Visualizations

Derivatization_Workflow General Workflow for Derivatization of this compound for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with n-butanol) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen stream) Extraction->Drying AddReagent Addition of Derivatization Reagent (e.g., PFPA or MSTFA) Drying->AddReagent Reaction Heating/Incubation (Optimized time and temperature) AddReagent->Reaction Reconstitution Reconstitution in appropriate solvent Reaction->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Poor GC-MS Signal Start Problem: No/Low Peak CheckDerivatization Check Derivatization - Reagent freshness? - Conditions optimal? - Sample dry? Start->CheckDerivatization CheckGCSystem Check GC System - Leaks? - Active sites? - Column condition? CheckDerivatization->CheckGCSystem If derivatization OK Solution Solution: Re-optimize protocol CheckDerivatization->Solution If issue found CheckSamplePrep Check Sample Prep - Extraction efficiency? - Analyte loss? CheckGCSystem->CheckSamplePrep If GC system OK CheckGCSystem->Solution If issue found CheckSamplePrep->Solution If sample prep issue

Caption: Troubleshooting logic for poor GC-MS signal of this compound.

References

Technical Support Center: Cloning and Expression of Putrescine N-Methyltransferase (PMT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cloning and expression of putrescine N-methyltransferase (PMT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation with this important enzyme.

Frequently Asked Questions (FAQs)

Q1: What is Putrescine N-methyltransferase (PMT) and why is it studied?

A1: Putrescine N-methyltransferase (PMT) is a key enzyme in the biosynthesis of various alkaloids, including nicotine and tropane alkaloids like scopolamine and atropine.[1] It catalyzes the S-adenosylmethionine (SAM)-dependent N-methylation of putrescine, which is the first committed step in these biosynthetic pathways.[1][2] Due to its critical role in the production of pharmacologically important compounds, PMT is a significant target for research in metabolic engineering and drug development.

Q2: What are the common host systems for expressing recombinant PMT?

A2: Escherichia coli is the most commonly used host for expressing recombinant PMT due to its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors and host strains.[3][4][5] Yeast systems like Pichia pastoris can also be considered, especially if post-translational modifications are anticipated, though PMT does not typically require them.

Q3: What is the typical molecular weight of recombinant PMT?

A3: The molecular weight of PMT can vary depending on the source organism. For example, PMT from Datura stramonium expressed in E. coli has an expected molecular weight of around 40 kDa as observed on SDS-PAGE.[3] However, it's important to note that PMT may have a tendency to form oligomers, which could result in the appearance of higher molecular weight species on native gels.[3]

Q4: Are there any known inhibitors of PMT activity?

A4: Yes, PMT activity can be inhibited by various compounds. For instance, n-butylamine has been identified as a potent competitive inhibitor of PMT. Understanding inhibitors is crucial for in vitro assays and for in vivo studies aiming to modulate alkaloid biosynthesis.

Troubleshooting Guides

This section addresses common challenges encountered during the cloning, expression, and purification of recombinant PMT.

Low or No Protein Expression

Q: I have cloned my PMT gene into an expression vector and transformed it into E. coli, but I'm not seeing any protein expression after induction. What could be the problem?

A: Low or no expression of recombinant PMT can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Verify Your Construct:

    • Sequence Verification: Ensure that the PMT gene is correctly inserted into the expression vector, is in the correct reading frame, and does not contain any mutations that could introduce premature stop codons.

    • Promoter System: Confirm that you are using the correct inducer for your vector's promoter system (e.g., IPTG for lac-based promoters).

  • Optimize Induction Conditions:

    • Inducer Concentration: The optimal inducer concentration can vary. While a standard concentration of 1 mM IPTG is often used, for some proteins, lower concentrations (0.05-0.1 mM) can lead to better expression and solubility.[6][7]

    • Induction Temperature and Time: High temperatures (e.g., 37°C) can sometimes lead to protein misfolding and degradation. Try lowering the induction temperature to 18-25°C and extending the induction time (e.g., overnight).[8]

    • Cell Density at Induction: Inducing at the mid-log phase of growth (OD600 of 0.6-0.8) is generally recommended.

  • Address Codon Bias:

    • Plant genes, including PMT, may contain codons that are rarely used by E. coli. This "codon bias" can hinder efficient translation.[9][10]

    • Solution: Consider using an E. coli expression host strain that is engineered to express tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus® strains). Alternatively, you can synthesize a codon-optimized version of your PMT gene for optimal expression in E. coli.[11]

  • Consider Protein Toxicity:

    • Overexpression of some proteins can be toxic to the host cells.

    • Solution: Use a tightly regulated promoter system to minimize basal ("leaky") expression before induction. Growing the culture at a lower temperature can also mitigate toxicity.

G cluster_0 Troubleshooting Low PMT Expression NoExpression No/Low PMT Expression Detected VerifyConstruct 1. Verify Construct Sequence and Frame NoExpression->VerifyConstruct OptimizeInduction 2. Optimize Induction Conditions VerifyConstruct->OptimizeInduction CodonBias 3. Address Codon Bias OptimizeInduction->CodonBias ProteinToxicity 4. Check for Protein Toxicity CodonBias->ProteinToxicity ExpressionImproved Successful PMT Expression ProteinToxicity->ExpressionImproved

Caption: Troubleshooting workflow for low or no PMT expression.

Protein Insolubility and Inclusion Bodies

Q: My PMT is expressing at high levels, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

A: Inclusion body formation is a common issue with recombinant protein expression in E. coli. Here are strategies to enhance the solubility of your PMT:

  • Modify Expression Conditions:

    • Lower Temperature: Reducing the induction temperature (e.g., 16-20°C) slows down protein synthesis, which can promote proper folding.

    • Reduce Inducer Concentration: Using a lower concentration of the inducer (e.g., 0.1 mM IPTG) can decrease the rate of protein production and reduce aggregation.[12]

    • Choice of Host Strain: Some E. coli strains are better suited for expressing soluble proteins. Consider strains that promote disulfide bond formation in the cytoplasm (e.g., SHuffle® T7) if your protein has cysteine residues, although this is not a primary feature of PMT. Comparing different strains like BL21(DE3), Rosetta-gami, and SHuffle T7 can be beneficial.[13]

  • Use Solubility-Enhancing Tags:

    • Fusing your PMT with a highly soluble protein tag, such as maltose-binding protein (MBP) or glutathione S-transferase (GST), can improve its solubility. These tags can often be cleaved off after purification.

  • Inclusion Body Solubilization and Refolding:

    • If the above strategies fail, you can purify the inclusion bodies and then solubilize and refold the protein.

    • Solubilization: Use strong denaturants like 6 M guanidine-HCl or 8 M urea to solubilize the aggregated protein from the inclusion bodies.[14][15]

    • Refolding: The denatured protein can then be refolded into its active conformation by gradually removing the denaturant through methods like dialysis or rapid dilution into a refolding buffer.

G cluster_1 Addressing PMT Insolubility InclusionBodies PMT in Inclusion Bodies ModifyExpression 1. Modify Expression Conditions (Temp, [Inducer]) InclusionBodies->ModifyExpression SolubilityTags 2. Use Solubility Tags (MBP, GST) ModifyExpression->SolubilityTags Refolding 3. Solubilize and Refold SolubilityTags->Refolding SolubleProtein Soluble, Active PMT Refolding->SolubleProtein

Caption: Strategies for obtaining soluble PMT.

Quantitative Data

Table 1: Kinetic Parameters of Putrescine N-methyltransferase (PMT) from Various Plant Species

Plant Specieskcat (s⁻¹)Reference
Datura stramonium0.16 - 0.39[2][16]
Lycopersicon esculentum0.16 - 0.39[2][16]
Solanum tuberosum0.16 - 0.39[2][16]
Convolvulaceae sp.0.16 - 0.39[2][16]

Table 2: Comparison of E. coli Expression Strains for Recombinant Protein Production

StrainKey FeaturesRecommended Use for PMT
BL21(DE3) Protease deficient (lon-, ompT-). Gold standard for general protein expression.[13]A good starting point for PMT expression.
Rosetta™(DE3) Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA).Recommended if codon bias is suspected to be an issue for your PMT gene.
SHuffle® T7 Promotes disulfide bond formation in the cytoplasm.Less critical for PMT, but can be tested if solubility is a persistent problem.[13]
ArcticExpress™(DE3) Co-expresses chaperonins that function at low temperatures.Useful for enhancing solubility and proper folding at lower induction temperatures.

Experimental Protocols

Protocol 1: Purification of His-tagged Recombinant PMT

This protocol is adapted for the purification of N-terminally His-tagged PMT expressed in E. coli.

Materials:

  • E. coli cell pellet expressing His-tagged PMT

  • Lysis Buffer: 50 mM Na-phosphate (pH 8.0), 300 mM NaCl, 10 mM Imidazole

  • Wash Buffer: 20 mM Na-phosphate (pH 7.8), 500 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 20 mM Na-phosphate (pH 7.8), 500 mM NaCl, 500 mM Imidazole

  • Lysozyme, DNase I

  • Ni-NTA affinity chromatography column

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Add DNase I to a final concentration of 10 µg/mL and incubate at room temperature for 30 minutes to reduce viscosity.[3]

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Equilibrate a Ni-NTA column with Lysis Buffer.

  • Load the supernatant from step 5 onto the equilibrated column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound PMT from the column using Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing purified PMT.

  • Pool the fractions containing pure PMT and dialyze against a suitable storage buffer.

Protocol 2: PMT Enzyme Activity Assay

This protocol provides a standard method for measuring PMT activity.

Materials:

  • Purified PMT enzyme

  • Assay Buffer: 20 mM HEPES (pH 8.0), 2 mM DTT, 1 mM ascorbic acid

  • Substrate: Putrescine solution

  • Co-substrate: S-adenosylmethionine (SAM) solution

  • Reaction stop solution (e.g., alkaline solution)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, a known concentration of putrescine, and a known concentration of SAM.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific amount of purified PMT enzyme (e.g., up to 200 µg).[17]

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.[17]

  • Stop the reaction by adding an appropriate stop solution.

  • Quantify the product, N-methylputrescine, using a suitable method such as HPLC or a coupled-enzyme colorimetric assay.[1]

  • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

Visualizations

Jasmonate Signaling Pathway for PMT Induction

Jasmonate signaling plays a crucial role in the defense responses of plants, which includes the induction of alkaloid biosynthesis. The expression of PMT is known to be upregulated by jasmonates.

G cluster_2 Jasmonate Signaling Pathway Wounding Wounding / Herbivory JA_Biosynthesis JA Biosynthesis Wounding->JA_Biosynthesis JA_Ile JA-Ile (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAZ JAZ Repressor Proteins COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses PMT_Gene PMT Gene Expression MYC2->PMT_Gene activates

Caption: Simplified jasmonate signaling pathway leading to PMT gene expression.

References

Technical Support Center: HPLC Analysis of Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the HPLC analysis of polyamines.

Troubleshooting Guide: Resolving Co-elution of Polyamines

Co-elution, where two or more compounds elute from the chromatography column at the same time, can lead to inaccurate quantification and identification. This guide provides a systematic approach to troubleshooting and resolving these issues.

Q1: My polyamine peaks are not well-resolved. What is the first step I should take?

The first step is to identify the nature of the resolution problem by examining your chromatogram. Poor resolution can manifest as broad peaks, shouldered peaks, or completely overlapping peaks. The fundamental resolution equation in chromatography points to three key areas for optimization: column efficiency, selectivity, and retention factor. A logical first step is to assess these parameters.[1]

A systematic troubleshooting workflow can help pinpoint the issue.

G start Start: Poor Resolution/ Co-elution Observed check_retention Optimize Retention Factor (k') (Mobile Phase Strength) start->check_retention check_efficiency Check Column Efficiency (Peak Shape, Plate Count) efficiency_ok Efficiency OK check_efficiency->efficiency_ok Yes efficiency_bad Efficiency Poor (Broad/Tailing Peaks) check_efficiency->efficiency_bad No check_selectivity Adjust Selectivity (Mobile Phase/Stationary Phase) selectivity_ok Selectivity OK check_selectivity->selectivity_ok Yes selectivity_bad Selectivity Poor (Peaks Overlap) check_selectivity->selectivity_bad No retention_ok Retention OK (k' > 2) check_retention->retention_ok Yes retention_bad Retention Poor (k' < 2) check_retention->retention_bad No efficiency_ok->check_selectivity solution_efficiency Action: - Replace column or frit - Check for dead volume - Use guard column efficiency_bad->solution_efficiency end End: Resolution Improved selectivity_ok->end solution_selectivity Action: - Change mobile phase pH/organic modifier - Change column chemistry (e.g., C12, Phenyl) - Change derivatization agent selectivity_bad->solution_selectivity retention_ok->check_efficiency solution_retention Action: - Decrease mobile phase strength (e.g., lower % organic solvent) retention_bad->solution_retention solution_efficiency->end solution_selectivity->end solution_retention->end

Caption: Troubleshooting workflow for HPLC co-elution issues.

Q2: How can I improve separation by modifying the mobile phase?

Optimizing the mobile phase is often the most effective way to resolve co-elution. Key parameters to adjust include the organic modifier, buffer concentration, and pH.

  • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) significantly impact selectivity. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC and can alter elution order.[2][3] For benzoylated polyamines, a mobile phase of methanol-water (60:40) has been shown to be effective.[4] For dansylated polyamines, a gradient elution with acetonitrile and water is commonly used.[5]

  • Buffer Concentration and pH: The pH of the mobile phase can alter the charge state of polyamines and residual silanols on the column, thereby affecting retention and selectivity. The buffer concentration can also influence elution, with higher concentrations sometimes leading to faster elution of polar molecules.[6]

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution can be employed. This involves changing the mobile phase composition during the run, which can help to resolve closely eluting peaks. For example, a gradient of acetonitrile from 70% to 100% has been used to separate benzoylated polyamines.[2][5]

Table 1: Example Mobile Phase Compositions for Polyamine Separation

Derivatization AgentMobile Phase AMobile Phase BElution TypeColumnReference
Benzoyl ChlorideWaterMethanolIsocratic (48:52)C18[7]
Benzoyl ChlorideWaterAcetonitrileGradientC18[2]
Dansyl Chloride0.1 M Ammonium AcetateAcetonitrileGradientC18[8]
OPA/N-Acetyl-L-cysteine0.1 M Sodium Acetate (pH 7.2) with Methanol and THFAcetonitrileGradientC18[9]
Q3: When should I consider changing the HPLC column?

If mobile phase optimization does not resolve the co-elution, the issue may lie with the stationary phase (the column).

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and resolution.[6] Flushing the column with a strong solvent or, if necessary, replacing the column or inlet frit can resolve these issues.[6] Using a guard column is a recommended preventative measure.[3]

  • Column Chemistry: If you have a selectivity problem, it means the column chemistry is not suitable for separating your analytes.[1] Most polyamine separations use a C18 column.[8][10] However, if co-elution persists, consider a different stationary phase chemistry, such as a column with a different carbon load, end-capping, or a different bonded phase altogether (e.g., phenyl-hexyl or biphenyl) to introduce different separation mechanisms.[1]

Q4: Can the derivatization method affect co-elution?

Yes, the choice of derivatization reagent can significantly impact the chromatographic separation of polyamines. Polyamines themselves lack a chromophore or fluorophore, making derivatization necessary for UV or fluorescence detection.[7] Different derivatizing agents will result in derivatives with different polarities and structures, which will interact differently with the stationary and mobile phases.

Common derivatization agents include:

  • Benzoyl Chloride: Forms benzoylated polyamines, which are suitable for UV detection.[4][7]

  • Dansyl Chloride: Creates highly fluorescent dansylated derivatives.[5][8]

  • 9-fluorenylmethyl chloroformate (FMOC): Forms stable and highly fluorescent derivatives.[12]

If you are experiencing co-elution with one type of derivative, switching to another may alter the elution profile and improve resolution. For instance, problems with the derivatization of agmatine and co-elution of putrescine and diaminopropane have been reported with certain methods, necessitating modifications to the procedure.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the common polyamines that tend to co-elute?

Putrescine and cadaverine, as well as spermidine and spermine, can be challenging to separate due to their structural similarities. Additionally, isomers and related compounds, such as agmatine, can co-elute with the polyamines of interest if the chromatographic conditions are not optimized.[13][14]

Q2: What is a good starting point for developing a separation method for polyamines?

A good starting point for method development is to use a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.[2][7] Derivatization with a common reagent like dansyl chloride or benzoyl chloride is also a standard practice.[4][5][8] The initial method can then be optimized by adjusting the gradient slope, mobile phase pH, and temperature.

Table 2: Example Starting HPLC Conditions

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size[8]
Mobile Phase A: Water/Buffer, B: Acetonitrile or Methanol[2][7]
Elution Gradient elution[5][8]
Flow Rate 1.0 mL/min[7]
Column Temperature 35-40 °C[7][8]
Detection UV (for benzoylated derivatives) or Fluorescence (for dansylated or OPA derivatives)[7][8]
Q3: How does temperature affect the separation of polyamines?

Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[7] However, the effect on selectivity can vary. For some separations, increasing the temperature can improve resolution, while for others it may have a negative impact. It is an important parameter to optimize, with a typical range being 30-50°C.[7]

Q4: What are the key steps in the derivatization protocol for polyamines?

The specific protocol will depend on the chosen reagent. However, a general workflow for pre-column derivatization is as follows:

G cluster_0 Derivatization Workflow sample_prep Sample Preparation (e.g., Deproteinization) ph_adjust pH Adjustment (Alkaline Conditions) sample_prep->ph_adjust add_reagent Add Derivatizing Reagent (e.g., Dansyl Chloride) ph_adjust->add_reagent incubate Incubate (Time and Temperature) add_reagent->incubate stop_reaction Stop Reaction (e.g., Add Proline) incubate->stop_reaction extract Extract Derivatives (e.g., with Toluene) stop_reaction->extract inject Inject into HPLC extract->inject

References

Technical Support Center: N-Methylputrescine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of N-Methylputrescine standards and ensuring accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound standards?

A1: To ensure the stability of this compound standards, it is recommended to store them in a cool, dry, and well-ventilated area. The container should be tightly sealed and stored under an inert gas, such as nitrogen or argon, to prevent oxidation.[1] For long-term storage, temperatures of -20°C are advisable to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that can cause the degradation of this compound standards?

A2: The main factors contributing to the degradation of this compound are exposure to air (oxidation), moisture (hydrolysis), light (photodegradation), and elevated temperatures.[3][4] As an aliphatic amine, this compound can be susceptible to oxidation.[5]

Q3: How should I prepare working solutions of this compound standards?

A3: It is crucial to use high-purity solvents and degas them before use to minimize dissolved oxygen. For aqueous solutions, use freshly prepared, high-purity water. The pH of the solution should be considered, as extreme pH values can accelerate hydrolysis.[6][7] Prepare solutions fresh daily if possible and store them in tightly sealed vials, protected from light.

Q4: Can I use this compound standards that have changed in appearance?

A4: Any change in the physical appearance of the standard, such as discoloration or precipitation, may indicate degradation. It is strongly advised not to use a standard that shows any visible signs of degradation, as this could lead to inaccurate experimental results.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Poor peak shape is a common issue in the chromatography of amines like this compound.[8][9]

Table 1: Troubleshooting Poor Peak Shape

Symptom Potential Cause Recommended Solution
Peak TailingSecondary interactions with stationary phase silanols.Use a high-purity, end-capped column. Lower the mobile phase pH to suppress silanol ionization. Add a competing amine (e.g., triethylamine) to the mobile phase.[8][10]
Column overload.Reduce the injection volume or the concentration of the standard.[8]
Blockage at the column inlet.Reverse and flush the column. If the problem persists, replace the column frit or the column itself.[9]
Peak FrontingSample solvent incompatible with the mobile phase.Dissolve the standard in the mobile phase or a weaker solvent.
High concentration of the standard.Dilute the standard before injection.

Experimental Protocol: Optimizing Peak Shape

  • Mobile Phase Modification:

    • Prepare a mobile phase with a lower pH (e.g., pH 3-4) using a suitable buffer like phosphate or acetate.

    • If tailing persists, add a small concentration of an amine modifier, such as 0.1% triethylamine, to the mobile phase.

  • Column Selection:

    • Utilize a modern, high-purity silica-based C18 or a specialized column designed for polar amine analysis.

  • Sample Preparation:

    • Ensure the this compound standard is completely dissolved in the initial mobile phase or a solvent of similar or weaker elution strength.

    • Filter the sample through a 0.22 µm syringe filter before injection.

G start Poor Peak Shape Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Issue no_all_peaks->chemical_issue check_frit Check/Replace Column Frit physical_issue->check_frit adjust_mobile_phase Adjust Mobile Phase pH chemical_issue->adjust_mobile_phase check_connections Check for Dead Volume in Connections check_frit->check_connections check_column Try a New Column check_connections->check_column add_modifier Add Amine Modifier adjust_mobile_phase->add_modifier change_column_type Try a Different Column Chemistry add_modifier->change_column_type optimize_sample Optimize Sample Solvent/Concentration change_column_type->optimize_sample

Caption: Potential degradation pathways of this compound.

Issue 3: Lack of Sensitivity or Poor Reproducibility in Quantification

Due to its physicochemical properties, this compound can be challenging to detect and quantify at low concentrations without derivatization.

[11][12]Table 4: Improving Sensitivity and Reproducibility

Symptom Potential Cause Recommended Solution
Low signal-to-noise ratioLack of a strong chromophore/fluorophore.Use a derivatization agent such as Dansyl Chloride, Benzoyl Chloride, or o-Phthalaldehyde (OPA) to enhance detection.
Suboptimal detector settings.Optimize the wavelength for the derivatized analyte.
Poor reproducibilityIncomplete derivatization reaction.Optimize reaction conditions (pH, temperature, time, and reagent concentration).
Instability of derivatives.Analyze samples promptly after derivatization. Check the stability of the derivatized product over time.

Experimental Protocol: Derivatization of this compound with Benzoyl Chloride

This protocol describes a pre-column derivatization procedure to enhance the UV detection of this compound.

[13][14]1. Sample Preparation:

  • To 100 µL of the this compound standard or sample in a microcentrifuge tube, add 100 µL of 2 M NaOH.
  • Vortex briefly.
  • Derivatization:
  • Add 10 µL of benzoyl chloride.
  • Vortex vigorously for 1 minute.
  • Allow the reaction to proceed at room temperature for 20 minutes.
  • Extraction:
  • Add 200 µL of diethyl ether to extract the benzoylated derivatives.
  • Vortex and then centrifuge to separate the layers.
  • Transfer the upper organic layer to a new tube.
  • Drying and Reconstitution:
  • Evaporate the diethyl ether to dryness under a stream of nitrogen.
  • Reconstitute the residue in a known volume of the mobile phase.
  • Analysis:
  • Inject an aliquot into the HPLC system.
  • Detect the benzoylated this compound at approximately 230 nm.

Workflow for Derivatization and Analysis

start Start: this compound Sample add_base Add 2M NaOH start->add_base add_reagent Add Benzoyl Chloride add_base->add_reagent vortex_react Vortex and React add_reagent->vortex_react extract Extract with Diethyl Ether vortex_react->extract separate Separate Layers extract->separate dry Evaporate Solvent separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject detect UV Detection (~230 nm) inject->detect end End: Quantify Peak detect->end

Caption: Workflow for benzoyl chloride derivatization.

References

Technical Support Center: Enhancing N-Methylputrescine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of N-Methylputrescine (NMP) detection in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound (NMP) detection?

A1: A widely used method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) after pre-column derivatization with dansyl chloride. This technique is well-suited for quantifying polyamines, including NMP, in diverse biological samples such as urine, blood, and tissue lysates.[1] The dansylation reaction targets both primary and secondary amine groups, providing a high fluorescence yield and enabling sensitive detection.

Q2: Why is derivatization necessary for NMP analysis?

A2: Derivatization is crucial for several reasons. For HPLC-FLD, it attaches a fluorescent tag (like a dansyl group) to the NMP molecule, which is otherwise non-fluorescent, allowing for highly sensitive detection.[1] In Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve the chromatographic properties, thermal stability, and ionization efficiency of NMP, leading to better separation and increased signal intensity.

Q3: What are the key considerations for sample preparation when analyzing NMP?

A3: Proper sample preparation is critical for accurate NMP quantification. Key steps include:

  • Extraction: NMP is typically extracted from biological samples using an acid, such as perchloric acid or hydrochloric acid. For plant tissues, a mixture of methanol and hydrochloric acid can be effective.

  • Protein Precipitation: It is essential to remove proteins from the sample, which can be achieved by adding an acid like perchloric acid followed by centrifugation.

  • Cleanup: Solid-phase extraction (SPE) with a C18 cartridge can be used to clean up the sample and concentrate the analytes before derivatization and analysis.

Q4: Can I use the same protocol for different types of biological samples?

A4: While the core principles of extraction, derivatization, and analysis remain the same, you may need to optimize the protocol for different matrices. For example, plant tissues can have high concentrations of phenols and salts that may interfere with the dansylation reaction and HPLC separation, necessitating an additional pre-HPLC purification step. Always validate your method for each new matrix to ensure accuracy and reproducibility.

Troubleshooting Guides

Issue 1: Low or No Signal in HPLC-FLD Analysis
Possible Cause Troubleshooting Steps
Incomplete Dansylation 1. Optimize pH: The dansylation reaction is pH-dependent, with an optimal range of 9.5-10 for polyamines. Ensure your reaction buffer is within this range. 2. Check Reagent Quality: Use fresh dansyl chloride solution, as it can degrade over time. 3. Optimize Reaction Conditions: Ensure the reaction is carried out at the recommended temperature (e.g., 60-70°C) for the appropriate duration (e.g., 10-60 minutes).[2]
Degradation of Dansyl Derivatives 1. Protect from Light: Dansyl derivatives are light-sensitive. Protect your samples from light during and after derivatization. 2. Analyze Promptly: Analyze the derivatized samples as soon as possible, although they can be stable for several hours at room temperature when properly stored.
Issues with Fluorescence Detector 1. Check Wavelengths: Verify that the excitation and emission wavelengths on your fluorescence detector are correctly set for dansylated amines (typically around 340 nm for excitation and 515 nm for emission). 2. Lamp Issues: Ensure the detector lamp is functioning correctly and has not exceeded its lifespan.
Issue 2: Poor Peak Shape or Resolution in Chromatography
Possible Cause Troubleshooting Steps
Column Contamination 1. Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample. 2. Column Washing: Implement a column washing step at the end of each run or batch to remove strongly retained compounds.
Inappropriate Mobile Phase 1. Optimize Gradient: Adjust the gradient of your mobile phase to improve the separation of NMP from other polyamines and matrix components. 2. Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the column and analytes.
Matrix Effects 1. Improve Sample Cleanup: Enhance your sample preparation with an additional cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] 2. Use an Internal Standard: An appropriate internal standard can help to compensate for matrix effects.
Issue 3: Low Recovery of NMP During Sample Extraction
Possible Cause Troubleshooting Steps
Inefficient Extraction from Tissue 1. Homogenization: Ensure thorough homogenization of the tissue to release the analyte. For tough tissues, consider cryogenic grinding. 2. Extraction Solvent: For fresh fish tissue, adding hydrochloric acid to the methanol extraction solvent has been shown to improve the recovery of polyamines.[3]
Analyte Loss During Cleanup 1. SPE Optimization: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized for NMP. Incorrect pH during loading or an inappropriate elution solvent can lead to analyte loss. 2. Evaporation to Dryness: If you are evaporating the solvent, do so under a gentle stream of nitrogen and avoid excessive heat to prevent the loss of the analyte.
Adsorption to Surfaces 1. Use Appropriate Vials: Polyamines can adsorb to certain types of plastic. Use low-adsorption microcentrifuge tubes and HPLC vials.

Data Presentation: Comparison of Detection Methods

The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for polyamines, including those structurally similar to this compound, using different analytical techniques. These values can serve as a general guide for selecting the most appropriate method for your research needs.

Method Derivatization Agent Typical LOD Typical LOQ Reference
HPLC-FLD Dansyl Chloride10 ng/mL-[2][4]
HPLC-FLD Dansyl Chloride0.3 pmol-
HPLC-FLD o-Phthalaldehyde (OPA)0.5 nmol/mL-
GC-MS Pentafluoropropionic Anhydride (PFPA)1-22 fmol-[5]
LC-MS/MS Dansyl Chloride0.10 pmol/mL (for Putrescine)-[6]

Note: LOD and LOQ values can vary significantly depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Protocol 1: NMP Detection by HPLC-FLD with Dansylation

This protocol is adapted from methods for polyamine analysis and can be optimized for this compound.

1. Sample Preparation (from Tissue)

  • Homogenize ~50 mg of tissue in 1 mL of 0.2 M perchloric acid.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant for derivatization.

2. Dansylation Procedure [7]

  • To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate solution.
  • Add 200 µL of dansyl chloride solution (10 mg/mL in acetone).
  • Vortex and incubate at 60°C for 1 hour in the dark.
  • Add 100 µL of proline solution (100 mg/mL) to quench the reaction by reacting with excess dansyl chloride.
  • Vortex and incubate for 30 minutes at room temperature.
  • Extract the dansylated polyamines by adding 500 µL of toluene and vortexing.
  • Centrifuge to separate the phases and collect the upper toluene layer.
  • Evaporate the toluene to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100-200 µL of the mobile phase.

3. HPLC-FLD Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detection: Excitation at ~340 nm, Emission at ~515 nm.

Protocol 2: NMP Detection by GC-MS with PFPA Derivatization

This protocol is based on methods for other polyamines and can be adapted for NMP.[8]

1. Sample Preparation and Extraction

  • Perform an acid extraction as described in Protocol 1.
  • A multi-step liquid-liquid extraction may be required to isolate the amines.

2. Derivatization with PFPA [8]

  • The dried extract is derivatized with pentafluoropropionic anhydride (PFPA) in ethyl acetate.
  • The reaction is typically carried out at 65°C for 30 minutes.
  • The resulting pentafluoropropionyl (PFP) derivatives are then extracted with toluene or ethyl acetate for GC-MS analysis.

3. GC-MS Analysis

  • Column: A suitable capillary column, such as a DB-5MS.
  • Carrier Gas: Helium.
  • Injection Mode: Splitless.
  • Oven Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 280°C).
  • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for increased sensitivity.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Tissue) homogenize Homogenization in Acid sample->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_reagents Add Buffer & Dansyl Chloride supernatant->add_reagents incubate Incubate at 60°C add_reagents->incubate quench Quench with Proline incubate->quench extract_dansyl Extract with Toluene quench->extract_dansyl dry_reconstitute Dry & Reconstitute extract_dansyl->dry_reconstitute hplc HPLC Separation dry_reconstitute->hplc fld Fluorescence Detection hplc->fld signaling_pathway putrescine Putrescine pmt Putrescine N-methyltransferase (PMT) putrescine->pmt sam S-adenosylmethionine (SAM) sam->pmt nmp This compound pmt->nmp Methylation sah S-adenosylhomocysteine pmt->sah alkaloids Nicotine & Tropane Alkaloids nmp->alkaloids Further Biosynthesis jasmonates Jasmonates jasmonates->pmt + auxin Auxin auxin->pmt - wounding Wounding wounding->pmt +

References

Validation & Comparative

Comparative Guide to the Analytical Validation of N-Methylputrescine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of N-Methylputrescine.

This guide provides a detailed comparison of analytical methods for the quantification of this compound, a key polyamine involved in various biological processes. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated based on published experimental data. This document aims to assist researchers in selecting the most appropriate analytical method for their specific research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the key performance parameters of validated methods for this compound and related polyamines.

Performance ParameterHPLC-FLD (Putrescine)GC-MS (Putrescine)LC-MS/MS (this compound)
Linearity (R²) 0.99980.991>0.99
Accuracy (% Recovery) 89.55%94.8% - 97.7%Not explicitly stated
Precision (% RSD) Intra-day: 0.9-1.7%, Inter-day: 6.2-9.7%Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.2 ng/mL100 ng/cm³Not explicitly stated

Note: Data for HPLC-FLD and GC-MS are for Putrescine, a closely related polyamine, as specific validated method data for this compound using these techniques was not available in the reviewed literature. The LC-MS/MS data is for this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the cited analytical methods.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Putrescine

This method is suitable for the quantification of polyamines in serum samples.

Sample Preparation:

  • Precipitate proteins in 1 mL of serum by adding 0.1 M hydrochloric acid and 0.6 M perchloric acid in methanol.

  • Centrifuge the sample to separate the protein pellet.

  • Derivatize the supernatant containing the polyamines.

Derivatization:

  • Take 1 mL of the filtered supernatant.

  • Add 200 µL of 2 N NaOH and 300 µL of saturated NaHCO₃ solution and mix.

  • Add this mixture to a dansyl chloride solution (10 mg/mL in acetone) and incubate at 40°C for 45 minutes.[1]

  • After cooling to room temperature, add 100 µL of 25% NH₄OH and let it stand for another 30 minutes.[1]

  • Adjust the final volume to 5 mL with an ACN/CH₃COONH₄ solution (1/1).[1]

Chromatographic Conditions:

  • Instrument: HPLC system with a fluorescence detector.

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (a mixture of 1% MeOH + 0.1% H₃PO₄, pH 2.0) and mobile phase B (acetonitrile).[2]

  • Flow Rate: 1 mL/min.

  • Detection: Fluorescence detector with excitation at 310 nm and emission at 390 nm.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Putrescine

This method is applicable for the determination of putrescine and cadaverine in biological samples.

Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction of the sample.

  • Derivatize the extracted amines in a single step using trifluoroacetylacetone (TFAA) in methanol or ethanol.

  • The optimized mole ratio for the TFAA/putrescine reaction is 5/1 with a reaction time of 15 minutes at 95°C.

Chromatographic Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: CP-Sil 8CB capillary column (30 m length x 0.25 mm i.d. x 0.25 mm film).

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C (hold for 2 min), ramp to 280°C at 15°C/min (hold for 3.3 min).

  • MS Detection: Electron impact ionization with selective ion storage (EI-SIS) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

A comprehensive method for the simultaneous analysis of amino acids, biogenic amines, and their derivatives in plant material.[1]

Sample Preparation:

  • Perform a one-step extraction of 2-5 mg of lyophilized plant material.

  • Fractionate the extract to separate different biogenic amine forms.

Chromatographic and Mass Spectrometric Conditions:

  • The method utilizes a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography with pre-column derivatization, coupled to a tandem mass spectrometer.[1]

  • Specific details on columns, mobile phases, and MS parameters would be contained within the full methodology of the cited study.

Visualizing the Workflow: Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 D1 Validation Protocol MD3->D1 Initiates V1 Specificity / Selectivity V2 Linearity & Range V3 Accuracy V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness D2 Validation Report V6->D2 Completes D1->D2 D3 Standard Operating Procedure (SOP) D2->D3

Caption: A generalized workflow for analytical method validation.

References

Comparative Analysis of N-Methylputrescine Levels in Tobacco Cultivars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of N-Methylputrescine (NMP) levels in various tobacco cultivars, offering valuable insights for researchers, scientists, and professionals in drug development. This compound is a critical precursor in the biosynthesis of nicotine, and its concentration in different tobacco varieties can significantly influence the alkaloid profile of the plant. Understanding these variations is essential for studies in plant metabolism, genetic engineering of tobacco for desired traits, and the development of novel therapeutic agents.

Quantitative Data Summary

Table 1: Representative this compound Levels in Different Tobacco Cultivars

Tobacco CultivarTypeThis compound (nmol/g fresh weight)Putrescine (nmol/g fresh weight)Nicotine (mg/g dry weight)
Burley 21Air-cured150 ± 25350 ± 4035 - 45
K326Flue-cured120 ± 20280 ± 3525 - 35
SamsunOriental80 ± 15200 ± 3010 - 20
LA Burley 21 (nic1nic2)Air-cured Mutant250 ± 30500 ± 50< 1

Note: The data presented in this table are illustrative and based on expected relative differences. Actual concentrations can vary based on growing conditions, plant age, and analytical methods.

The Role of this compound in Nicotine Biosynthesis

This compound is a key intermediate in the nicotine biosynthesis pathway, which primarily occurs in the roots of the tobacco plant. The formation of this compound is a committed step in this pathway, marking the diversion of the polyamine, putrescine, towards alkaloid synthesis.[1]

The biosynthetic pathway can be summarized as follows:

  • Putrescine Formation: Putrescine is synthesized from either ornithine or arginine through the action of ornithine decarboxylase (ODC) or arginine decarboxylase (ADC), respectively.[1]

  • N-methylation of Putrescine: Putrescine is then methylated to form this compound. This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT).[1][2]

  • Oxidation of this compound: this compound is subsequently oxidized by this compound oxidase (MPO), a diamine oxidase, to form 4-methylaminobutanal.[3][4][5][6]

  • Cyclization and Condensation: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a nicotinic acid derivative to form nicotine.

Nicotine_Biosynthesis Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine ODC / ADC N_Methylputrescine This compound Putrescine->N_Methylputrescine PMT Methylaminobutanal 4-Methylaminobutanal N_Methylputrescine->Methylaminobutanal MPO Pyrrolinium_cation N-methyl-Δ¹-pyrrolinium cation Methylaminobutanal->Pyrrolinium_cation Spontaneous Cyclization Nicotine Nicotine Pyrrolinium_cation->Nicotine Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->Nicotine

Figure 1: Simplified Nicotine Biosynthesis Pathway

Experimental Protocols

The quantification of this compound in tobacco leaf samples requires a robust and sensitive analytical method. The following protocol outlines a general procedure for the extraction and analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed technique for the analysis of plant metabolites.[7]

Protocol for this compound Quantification

1. Sample Preparation and Extraction

  • Harvesting and Storage: Harvest fresh tobacco leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Store the samples at -80°C until extraction.

  • Homogenization: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold 5% (v/v) perchloric acid (PCA).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. This supernatant contains the free polyamines.

2. Derivatization (Dansylation)

  • To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone).

  • Vortex and incubate the mixture in the dark at 60°C for 1 hour.

  • Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride.

  • Vortex and incubate for 30 minutes in the dark at room temperature.

  • Extract the dansylated polyamines by adding 500 µL of toluene. Vortex vigorously and centrifuge at 3,000 x g for 5 minutes.

  • Collect the upper toluene phase and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of methanol for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to separate the dansylated polyamines.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode and monitor the specific precursor-to-product ion transitions for dansylated this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Create a calibration curve using authentic this compound standards that have undergone the same extraction and derivatization process.

Experimental_Workflow Start Tobacco Leaf Sample Homogenization Cryogenic Homogenization Start->Homogenization Extraction Perchloric Acid Extraction Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Dansylation Supernatant->Derivatization Extraction2 Toluene Extraction Derivatization->Extraction2 Evaporation Evaporation to Dryness Extraction2->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: Workflow for this compound Analysis

Conclusion

The levels of this compound, a pivotal precursor in nicotine biosynthesis, are expected to vary among different tobacco cultivars, correlating with their respective nicotine content. While a comprehensive comparative dataset is currently lacking in the scientific literature, this guide provides a framework for such an investigation. The detailed experimental protocol for this compound quantification using LC-MS/MS offers a robust methodology for researchers to generate valuable data in this area. Further studies quantifying this compound in a wide range of tobacco cultivars are warranted to enhance our understanding of alkaloid biosynthesis and to facilitate the genetic improvement of tobacco for various applications.

References

A Comparative Guide for Researchers: N-Methylputrescine and Spermidine Metabolism in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Enzymatic Synthesis of N-Methylputrescine and Spermidine, Key Metabolites in Plant Alkaloid and Polyamine Biosynthesis.

For researchers in plant biology, biochemistry, and drug development, understanding the nuances of metabolic pathways is critical. This guide provides a detailed comparison of the enzymatic processes that synthesize this compound and spermidine, two crucial molecules derived from the common precursor, putrescine. While both pathways originate from the same substrate, they are catalyzed by distinct enzymes with different co-substrates, kinetics, and downstream metabolic fates. This comparison focuses on Putrescine N-methyltransferase (PMT) and Spermidine Synthase (SPDS), the key enzymes responsible for the synthesis of this compound and spermidine, respectively.

Metabolic Divergence from a Common Precursor

In higher plants, putrescine serves as a critical branch point in polyamine metabolism. It can be directed towards the synthesis of higher polyamines like spermidine and spermine, which are essential for growth and development, or it can be channeled into specialized secondary metabolic pathways, such as the biosynthesis of tropane and nicotine alkaloids, which begins with the formation of this compound.[1][2] This divergence is controlled by the substrate specificity and activity of PMT and SPDS.

Spermidine synthase (SPDS) is a ubiquitous enzyme in plants that transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine.[1][3] In contrast, Putrescine N-methyltransferase (PMT), an enzyme that likely evolved from SPDS, catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to putrescine, yielding this compound.[1][2][3] This initial methylation is a committed step in the biosynthesis of various alkaloids.[2]

Quantitative Comparison of Enzyme Performance

The efficiency and substrate affinity of PMT and SPDS have been characterized in several plant species. The following table summarizes key kinetic parameters for these enzymes, providing a quantitative basis for their comparison.

EnzymePlant SpeciesSubstrateCo-substrateKm (µM)kcat (s-1)Reference
Putrescine N-methyltransferase (PMT) Solanum tuberosumPutrescineSAM250-[4]
Various Solanaceae and a ConvolvulaceaePutrescineSAM-0.16 - 0.39[5]
Spermidine Synthase (SPDS) Glycine max (Soybean)PutrescinedcSAM32.45-[6]
Glycine max (Soybean)dcSAMPutrescine0.43-[6]

Note: Direct comparison of kcat values is challenging due to variations in experimental conditions and the specific isoforms studied. However, the available data indicate that both are efficient enzymes in their respective pathways.

Substrate Specificity

Both PMT and SPDS exhibit a high degree of specificity for their primary substrate, putrescine.

  • Putrescine N-methyltransferase (PMT): This enzyme is highly specific for putrescine.

  • Spermidine Synthase (SPDS): While highly specific for putrescine, some studies have shown that SPDS can utilize other diamines as substrates, but with significantly lower efficiency. For instance, cadaverine (1,5-diaminopentane) can act as a substrate, but with a much higher Km value and a reaction rate that is only about 10% of that observed with putrescine.[7][8] 1,3-Diaminopropane is an even poorer substrate.[7][8] Interestingly, one study reported that 1-methylputrescine can serve as a substrate for SPDS in vitro, leading to a spermidine derivative.[9]

Experimental Protocols

Accurate measurement of PMT and SPDS activity is fundamental to studying their roles in plant metabolism. Below are detailed methodologies for the key experiments cited.

Protocol 1: Putrescine N-methyltransferase (PMT) Enzyme Assay

This protocol is adapted from methodologies used in the characterization of PMT from various plant sources.[1]

1. Enzyme Extraction:

  • Homogenize plant tissue (e.g., roots) in an appropriate extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, containing protease inhibitors, polyvinylpyrrolidone, and reducing agents like DTT or β-mercaptoethanol).
  • Centrifuge the homogenate at 4°C to pellet cell debris.
  • The resulting supernatant is used as the crude enzyme extract, which can be further purified using chromatographic techniques.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM HEPES buffer (pH 8.0)
  • 2 mM Dithiothreitol (DTT)
  • 1 mM Ascorbic acid
  • Putrescine (substrate, concentrations can be varied for kinetic studies, e.g., 0.01–10 mM)
  • S-adenosylmethionine (SAM) (co-substrate, concentrations can be varied, e.g., 0.01–1 mM)
  • Enzyme extract (protein amount should be determined to ensure linearity of the reaction over time)

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

4. Reaction Termination and Product Quantification:

  • Stop the reaction by adding a strong base (e.g., NaOH) to raise the pH.
  • The product, this compound, can be quantified by High-Performance Liquid Chromatography (HPLC). This often involves a derivatization step (e.g., with dansyl chloride) to allow for fluorimetric detection.

Protocol 2: Spermidine Synthase (SPDS) Enzyme Assay

This protocol is based on established methods for assaying SPDS activity in plant extracts.[4][6]

1. Enzyme Extraction:

  • Follow the same procedure as for PMT extraction.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM Tris-HCl buffer (pH 8.0)
  • Putrescine (substrate, e.g., 30 µM)
  • Decarboxylated S-adenosylmethionine (dcSAM) (co-substrate, e.g., 25 µM)
  • Adenine (e.g., 20 µM, to inhibit the breakdown of the product 5'-methylthioadenosine)
  • Enzyme extract

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

4. Reaction Termination and Product Quantification:

  • Terminate the reaction by adding perchloric acid.
  • Centrifuge to remove precipitated proteins.
  • The product, spermidine, in the supernatant can be quantified using HPLC with fluorescence detection after derivatization (e.g., with o-phthalaldehyde or dansyl chloride).

Visualizing the Metabolic and Experimental Frameworks

To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.

PUT Putrescine PMT_node Putrescine N-methyltransferase (PMT) PUT->PMT_node SPDS_node Spermidine Synthase (SPDS) PUT->SPDS_node SAM S-Adenosylmethionine (SAM) SAM->PMT_node Methyl donor dcSAM Decarboxylated SAM (dcSAM) dcSAM->SPDS_node Aminopropyl donor NMP This compound PMT_node->NMP SAH S-Adenosyl- homocysteine PMT_node->SAH SPD Spermidine SPDS_node->SPD MTA 5'-Methylthio- adenosine SPDS_node->MTA Alkaloids Tropane & Nicotine Alkaloids NMP->Alkaloids Polyamines Higher Polyamines (e.g., Spermine) SPD->Polyamines

Caption: Metabolic fate of putrescine in plants.

start 1. Plant Tissue Homogenization & Enzyme Extraction reaction 2. Prepare Reaction Mixture (Buffer, Substrates, Co-substrates, Enzyme) start->reaction incubation 3. Incubation (e.g., 37°C for 30 min) reaction->incubation termination 4. Reaction Termination (e.g., add acid or base) incubation->termination hplc 5. Product Quantification (Derivatization & HPLC) termination->hplc end Data Analysis (Enzyme Kinetics) hplc->end

Caption: General workflow for enzyme activity assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomics of N-Methylputrescine and its related polyamines, primarily putrescine, spermidine, and spermine. We delve into their metabolic pathways, comparative quantitative analysis, and the experimental protocols crucial for their study. This document is intended to serve as a valuable resource for researchers in cellular biology, oncology, and drug development, providing a comprehensive overview supported by experimental data.

Introduction to this compound and Polyamines

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for numerous cellular processes such as cell growth, proliferation, and differentiation.[1] Their dysregulation is implicated in various diseases, including cancer.[1] this compound, a methylated derivative of putrescine, serves as a key precursor in the biosynthesis of nicotine and tropane alkaloids in plants.[2][3] While the metabolomics of classical polyamines are extensively studied, comparative analyses incorporating this compound are less common, representing a critical area of investigation.

Comparative Quantitative Analysis

Direct comparative quantitative data for this compound alongside other polyamines in a single biological system is not abundant in publicly available literature. However, we can compile and compare data from different studies to provide an overview of their relative abundance in various contexts.

Table 1: Comparative Levels of Polyamines in Different Biological Systems

PolyamineConcentration/LevelBiological SystemExperimental ConditionCitation
Putrescine Increased levelsIL-23–activated ILC3sImmune cell activation[4]
~250 pmol/10^6 cellsResting ILC3sBaseline[4]
~500 pmol/10^6 cellsIL-23–activated ILC3s18h activation[4]
Increased levelsPlasma of CRC ratsColorectal Cancer[5]
Spermidine No significant changeIL-23–activated ILC3sImmune cell activation[4]
~1000 pmol/10^6 cellsResting ILC3sBaseline[4]
~1000 pmol/10^6 cellsIL-23–activated ILC3s18h activation[4]
Spermine No significant changeIL-23–activated ILC3sImmune cell activation[4]
~750 pmol/10^6 cellsResting ILC3sBaseline[4]
~750 pmol/10^6 cellsIL-23–activated ILC3s18h activation[4]
N-Acetylputrescine QuantifiedHuman SerumMethod development[6]
N-Acetylspermine Decreased levelPlasma of CRC ratsColorectal Cancer[5]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions and methodologies. Direct comparative studies that include this compound are needed for a more comprehensive understanding.

Biosynthesis and Metabolic Pathways

The metabolic pathways of polyamines are interconnected. Putrescine is the central precursor for the synthesis of spermidine, spermine, and this compound.

This compound Biosynthesis

This compound is synthesized from putrescine through a methylation reaction catalyzed by the enzyme Putrescine N-methyltransferase (PMT) .[2][3] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[2] PMT is a key enzyme in the biosynthesis of nicotine and tropane alkaloids in plants.[2][3] Interestingly, PMT is thought to have evolved from spermidine synthase, highlighting a close evolutionary relationship between these pathways.[3]

Spermidine and Spermine Biosynthesis

Spermidine and spermine are synthesized from putrescine through the sequential addition of aminopropyl groups, also derived from SAM after its decarboxylation. The key enzymes in this pathway are spermidine synthase and spermine synthase.

Polyamine_Biosynthesis cluster_legend Legend Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine This compound Putrescine->N_Methylputrescine PMT Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase SAM S-adenosyl-L-methionine (SAM) dcSAM Decarboxylated SAM SAM->dcSAM SAMDC SAM->N_Methylputrescine dcSAM->Spermidine Spermine Spermine dcSAM->Spermine Alkaloids Nicotine, Tropane Alkaloids N_Methylputrescine->Alkaloids Spermidine->Spermine Spermine Synthase Metabolite Metabolite Key Metabolite Key Metabolite Enzyme Enzyme

Biosynthesis of this compound and related polyamines.

Experimental Protocols

Accurate quantification of polyamines is crucial for metabolomic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common and robust method.[6][7][8][9]

Sample Preparation (General Protocol for Cultured Cells)
  • Cell Lysis:

    • Harvest cultured cells (e.g., 1 x 10^6 cells).[9]

    • Lyse the cells in a suitable buffer, such as a Tris-HCl buffer containing protease inhibitors.

  • Protein Precipitation:

    • Add an equal volume of cold 1.2 N perchloric acid to the cell lysate.[10]

    • Vortex briefly and incubate on ice to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes.[10]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the polyamines.

Derivatization (Dansyl Chloride Method)

Derivatization is often employed to improve the chromatographic separation and detection of polyamines.[10]

  • To 50 µL of the supernatant, add a saturated sodium carbonate solution and a solution of dansyl chloride in acetone.

  • Incubate the mixture in the dark at room temperature.

  • After incubation, add a proline solution to react with excess dansyl chloride.

  • Extract the dansylated polyamines with a solvent like toluene.

  • Evaporate the organic phase to dryness and reconstitute the residue in a solvent suitable for HPLC injection.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a reverse-phase C18 column.[6]

    • Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[7] The transitions from the precursor ion to specific product ions for each polyamine are monitored.

Experimental_Workflow start Biological Sample (Cells, Tissues, etc.) lysis Cell Lysis / Homogenization start->lysis precipitation Protein Precipitation (e.g., Perchloric Acid) lysis->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (e.g., Dansyl Chloride) supernatant->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc msms MS/MS Detection (SRM Mode) hplc->msms data_analysis Data Analysis and Quantification msms->data_analysis

General workflow for polyamine analysis.

Logical Relationships and Functional Implications

The metabolic decision point for putrescine is critical. It can either be directed towards the synthesis of spermidine and spermine, which are essential for cell growth in most eukaryotes, or be methylated to this compound, initiating the production of specialized secondary metabolites in certain organisms like plants.

The enzyme Putrescine N-methyltransferase (PMT) represents a key regulatory node. Its expression and activity determine the flux of putrescine into the alkaloid biosynthesis pathway.[2][3] Understanding the factors that regulate PMT is crucial for manipulating the production of these valuable compounds.

Logical_Relationship Putrescine Putrescine Pool Spermidine_Spermine Spermidine/Spermine Biosynthesis Putrescine->Spermidine_Spermine Spermidine Synthase PMT PMT Activity Putrescine->PMT Cell_Growth General Cell Growth & Proliferation Spermidine_Spermine->Cell_Growth N_Methylputrescine This compound Biosynthesis Alkaloids Specialized Metabolite Production (e.g., Alkaloids) N_Methylputrescine->Alkaloids PMT->N_Methylputrescine

Metabolic fate of putrescine.

Conclusion

The comparative metabolomics of this compound and related polyamines is a field with significant potential for discovery, particularly in understanding the regulation of specialized metabolic pathways and their intersection with primary metabolism. While robust analytical methods exist for the quantification of these compounds, there is a clear need for more studies that directly compare the levels and fluxes of this compound with other polyamines under various physiological and pathological conditions. Such data will be invaluable for researchers and professionals in drug development seeking to modulate these pathways for therapeutic or biotechnological purposes.

References

A Comparative Guide to Antibody Cross-Reactivity in Polyamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyamines such as spermine, spermidine, and putrescine is critical for advancing our understanding of their roles in cell proliferation, disease, and as therapeutic targets. Immunoassays offer a high-throughput and sensitive method for their detection, but the structural similarity of these biogenic amines presents a significant challenge: antibody cross-reactivity. This guide provides an objective comparison of the cross-reactivity of various antibodies and commercial kits used for polyamine immunoassays, supported by experimental data, to aid in the selection of the most appropriate reagents for specific research needs.

Understanding the Challenge: Structural Similarity of Polyamines

Polyamines are aliphatic hydrocarbons containing two or more amino groups. The primary polyamines of biological interest—putrescine, spermidine, and spermine—share a common structural backbone, differing in the number of aminopropyl groups. This similarity is the root cause of antibody cross-reactivity, where an antibody raised against one polyamine may bind to others, leading to inaccurate measurements.

Performance Comparison of Anti-Polyamine Antibodies

The specificity of an antibody is a crucial factor for the reliability of immunoassay data. The following table summarizes the reported cross-reactivity of several anti-polyamine antibodies from published literature and commercial sources.

Antibody/Assay KitTarget AnalyteCross-ReactantCross-Reactivity (%)Reference/Source
Rabbit Anti-Spermine Serum SpermineSpermidine88%[1]
Putrescine0.13%[1]
1,3-Diaminopropane0.08%[1]
Cadaverine0.04%[1]
Monoclonal Antibody IAG-1 N/ASpermidine8%[2]
Monoclonal Antibody JAC-1 SpermidineSpermine4-6%[2][3]
Monoclonal Antibody JSJ-1 N/APutrescine11%[2]
Spermine6%[2]
Abcam Anti-Spermine antibody (ab26975) SpermineSpermidine100%
Cloud-Clone Corp. Spermidine (SMD) ELISA Kit (CEX053Ge) SpermidineAnaloguesNo significant cross-reactivity observed[4]
MyBioSource Spermidine (SMD) ELISA Kit (MBS2097815) SpermidineAnaloguesNo significant cross-reactivity observed[5]
Immusmol N1-Acetyl-Spermidine ELISA Kit N1-Acetyl-SpermidineN8-Acetyl-Spermidine, Spermidine, Spermine, Ornithine, PutrescineNo significant cross-reactivity observed[6]

Note: "N/A" indicates that the primary target analyte for which the cross-reactivity was determined was not explicitly stated in the provided search results. Many commercially available ELISA kits state high specificity without providing quantitative cross-reactivity data. Researchers are advised to contact the manufacturers for detailed information if needed.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle of Competitive ELISA for Cross-Reactivity Assessment

In a competitive ELISA, a known amount of the target polyamine is coated onto the wells of a microplate. A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the target polyamine (for the standard curve) or potential cross-reactants. This mixture is then added to the coated plate. The free antibody will bind to the coated polyamine. The amount of bound antibody is inversely proportional to the concentration of the polyamine in the solution. A substrate is then added to produce a signal that can be quantified.

Detailed Methodology for Determining Cross-Reactivity
  • Plate Coating:

    • Dilute the polyamine-protein conjugate (e.g., spermine-BSA) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied sites on the well surface.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (the target polyamine) and the potential cross-reactants (e.g., spermidine, putrescine) in an assay buffer.

    • In separate tubes, mix a fixed, predetermined concentration of the primary antibody with each concentration of the standard or cross-reactant.

    • Incubate this mixture for 1-2 hours at room temperature.

    • Add 100 µL of the antibody-polyamine mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Detection:

    • Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with the wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant to generate sigmoidal dose-response curves.

    • Determine the concentration of the standard and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Visualizing Key Pathways and Workflows

To further aid in the understanding of polyamine metabolism and immunoassay principles, the following diagrams are provided.

Polyamine_Biosynthesis_Pathway Arginine Arginine ADC Arginase Arginine->ADC Ornithine Ornithine ODC Ornithine Decarboxylase Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS + dcSAM Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS + dcSAM Spermine Spermine ADC->Ornithine ODC->Putrescine SpdS->Spermidine SpmS->Spermine

Caption: Polyamine Biosynthesis Pathway.

Competitive_ELISA_Workflow cluster_plate Microplate Well A 1. Coating: Polyamine-Protein Conjugate B 2. Blocking: Block unoccupied sites A->B Wash C 3. Competition: Add Ab + Sample/Standard B->C Wash D 4. Detection: Add Enzyme-conjugated 2° Ab C->D Wash E 5. Signal Generation: Add Substrate D->E Wash F 6. Read Absorbance E->F

Caption: Competitive ELISA Workflow.

References

Validating the Specificity of Putrescine N-Methyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inhibitors targeting Putrescine N-methyltransferase (PMT), a key enzyme in the biosynthesis of nicotine and tropane alkaloids. Understanding the specificity of these inhibitors is crucial for accurate biological studies and for the development of targeted therapeutics. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to aid in the selection and application of PMT inhibitors.

Introduction to Putrescine N-Methyltransferase

Putrescine N-methyltransferase (PMT) catalyzes the first committed step in the biosynthesis of nicotine and tropane alkaloids by transferring a methyl group from S-adenosyl-L-methionine (SAM) to putrescine, forming N-methylputrescine.[1][2][3][4] PMT is understood to have evolved from spermidine synthase (SPDS), a ubiquitous enzyme in primary polyamine metabolism.[5][6][7] This evolutionary relationship underscores the importance of validating PMT inhibitor specificity, as cross-inhibition of SPDS could lead to off-target effects and misinterpretation of experimental results.

Comparative Analysis of PMT Inhibitors

The specificity of an inhibitor is a critical parameter in its validation. The following table summarizes the available quantitative data for known PMT inhibitors and their activity against the closely related enzyme, spermidine synthase (SPDS). A higher ratio of inhibition against PMT versus SPDS indicates greater specificity.

InhibitorTarget EnzymeInhibition Constant (K_i)Target EnzymeInhibition DataSpecificity (PMT vs. SPDS)Reference
n-ButylaminePMT11.0 µMSPDSData Not Available-[8]
CyclohexylaminePMT9.1 µMSPDSInhibitsData Not Available[8][9]
exo-2-AminonorbornanePMT10.0 µMSPDSData Not Available-[8]
dicyclohexylamineSPDS-SPDSInhibits-[8][10]
trans-4-methylcyclohexylamineSPDS-SPDSPotent Inhibitor-[9][11]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the process of inhibitor validation, the following diagrams are provided.

Putrescine N-Methyltransferase Signaling Pathway cluster_cofactor Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine Arginine Arginine->Putrescine ADC N_Methylputrescine This compound Putrescine->N_Methylputrescine PMT Spermidine Spermidine Putrescine->Spermidine SPDS Putrescine_to_N_Methylputrescine_edge Putrescine_to_N_Methylputrescine_edge SAM S-Adenosyl- Methionine (SAM) SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH Methyl Transfer Tropane_Alkaloids Tropane Alkaloids N_Methylputrescine->Tropane_Alkaloids Nicotine Nicotine N_Methylputrescine->Nicotine dcSAM Decarboxylated SAM PMT_Inhibitor PMT Inhibitor PMT_Inhibitor:w->Putrescine_to_N_Methylputrescine_edge:e

Caption: Putrescine N-methyltransferase (PMT) in alkaloid biosynthesis.

Experimental Workflow for PMT Inhibitor Specificity Validation Start Start: Candidate Inhibitor Compound PMT_Assay In vitro PMT Enzyme Activity Assay Start->PMT_Assay SPDS_Assay In vitro SPDS Enzyme Activity Assay Start->SPDS_Assay Determine_PMT_IC50_Ki Determine IC50/Ki for PMT PMT_Assay->Determine_PMT_IC50_Ki Compare Compare Inhibitory Potency (PMT vs. SPDS) Determine_PMT_IC50_Ki->Compare Determine_SPDS_IC50_Ki Determine IC50/Ki for SPDS SPDS_Assay->Determine_SPDS_IC50_Ki Determine_SPDS_IC50_Ki->Compare Specific High Specificity for PMT Compare->Specific High PMT/SPDS inhibition ratio NonSpecific Low Specificity/ Cross-reactivity Compare->NonSpecific Low PMT/SPDS inhibition ratio End End: Validated Specific Inhibitor Specific->End

References

comparison of different extraction solvents for N-Methylputrescine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of N-Methylputrescine, a key precursor in the biosynthesis of nicotine and other alkaloids, is crucial for research in plant metabolomics, pharmacology, and the development of novel therapeutic agents. The choice of extraction solvent and methodology significantly impacts the yield and purity of the isolated compound. This guide provides an objective comparison of different extraction solvents and protocols relevant to this compound, supported by available experimental data for related compounds.

Data Presentation: Comparison of Extraction Yields

Solvent SystemExtraction MethodPlant MaterialAnalyteYield (%)Reference
MethanolMacerationNicotiana tabacum leavesTotal Alkaloids14.20[1]
WaterMacerationNicotiana tabacum leavesTotal Alkaloids13.16[1]
Ethyl AcetateMacerationNicotiana tabacum leavesTotal Alkaloids8.20[1]
EthanolMacerationNicotiana tabacum leavesTotal Alkaloids4.88[1]
ChloroformMacerationNicotiana tabacum leavesTotal Alkaloids3.63[1]
40% Methanol in 20mM Phosphate Buffer (pH 7.0)Shaking OvernightNicotiana tabacum leavesNicotineNot Specified[2]
HexaneMaceration (72h)Nicotiana tabacumNicotine19.52 (of extract)[3]

Note: The yields reported are for total alkaloids or nicotine and not exclusively for this compound. The efficiency of a solvent is dependent on the specific extraction conditions (e.g., temperature, time, solid-to-liquid ratio).

Experimental Protocols

Two primary approaches are commonly employed for the extraction of polyamines and alkaloids from plant tissues: acidic extraction and basic extraction.

1. Acidic Extraction Protocol for Polyamines (including this compound)

This method is suitable for protonating polyamines, rendering them soluble in aqueous acidic solutions.

  • Materials:

    • Plant tissue (e.g., Nicotiana tabacum leaves), fresh or freeze-dried

    • 5% (v/v) cold perchloric acid (HClO₄)

    • Mortar and pestle or homogenizer

    • Centrifuge tubes

    • Centrifuge

    • 0.22 µm filter

  • Procedure:

    • Weigh approximately 100 mg of powdered, freeze-dried plant tissue.

    • Add 1 mL of cold 5% perchloric acid.

    • Homogenize the sample on ice using a mortar and pestle or a mechanical homogenizer.

    • Transfer the homogenate to a centrifuge tube.

    • Incubate the mixture on ice for 30 minutes to 1 hour to allow for complete extraction.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the protonated polyamines.

    • For analysis, the supernatant can be filtered through a 0.22 µm filter.

    • The extracted polyamines can then be derivatized for quantification by HPLC or GC-MS[4].

2. Basic Extraction Protocol for Alkaloids (including this compound)

This protocol is designed to extract alkaloids in their free base form, which are soluble in organic solvents.

  • Materials:

    • Dried and powdered plant tissue (e.g., Nicotiana tabacum leaves)

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • Chloroform

    • Anhydrous sodium sulfate

    • Conical flask

    • Ultrasonic bath

    • Separatory funnel

    • Filtration apparatus

  • Procedure:

    • Weigh 300 mg of the dried leaf powder into a 50 mL conical flask.

    • Add 2.0 mL of 5% NaOH solution and mix thoroughly.

    • Incubate the mixture for 15 minutes at room temperature.

    • Add 20 mL of chloroform.

    • Extract the mixture in an ultrasonic bath for 15 minutes at room temperature.

    • Transfer the mixture to a separatory funnel and allow the phases to separate.

    • Collect the lower organic (chloroform) phase.

    • Dry the organic phase by passing it through a column of anhydrous sodium sulfate.

    • The resulting chloroform extract contains the alkaloids and can be concentrated and analyzed by GC-MS or HPLC[5].

Signaling Pathways and Experimental Workflows

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis plant_material Plant Material (e.g., Nicotiana tabacum leaves) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to fine powder drying->grinding extraction_step Solid-Liquid Extraction grinding->extraction_step solvent_choice Select Solvent: - Acidic Aqueous (e.g., 5% HClO4) - Basic Aqueous + Organic (e.g., NaOH + Chloroform) - Alcohols (e.g., Methanol, Ethanol) filtration Filtration / Centrifugation extraction_step->filtration solvent_choice->extraction_step purification Optional: Solid Phase Extraction (SPE) filtration->purification derivatization Derivatization (e.g., Dansylation, Benzoylation) purification->derivatization quantification Quantification (HPLC / GC-MS) derivatization->quantification

Signaling_Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine This compound Putrescine->N_Methylputrescine Putrescine N-methyltransferase Tropinone Tropinone N_Methylputrescine->Tropinone ...multiple steps... Nicotine Nicotine N_Methylputrescine->Nicotine ...multiple steps... Scopolamine Scopolamine Tropinone->Scopolamine ...multiple steps...

References

A Comparative Guide to the Inter-Laboratory Validation of N-Methylputrescine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of N-Methylputrescine. While specific inter-laboratory validation data for this compound is not widely published, this document outlines the critical parameters and methodologies based on established practices for similar polyamines and biogenic amines. The guide compares the typical performance of the two most common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of an inter-laboratory validation, also known as a collaborative study or round-robin test, is to establish the reproducibility and reliability of an analytical method across different laboratories.[1] This is a crucial step in standardizing a method for wider use in clinical trials, toxicological studies, and other research applications where data from multiple sites must be comparable.

Performance Comparison of Analytical Methods for Amines

The selection of an analytical method for this compound quantification will depend on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS based on validated assays for polyamines and other biogenic amines.

ParameterLC-MS/MSGC-MS
Linearity (Correlation Coefficient, r²) >0.99>0.99
Limit of Detection (LOD) 0.025 - 0.20 ng/mL[2]0.0408 - 0.421 µg/mL[3]
Limit of Quantification (LOQ) 0.1 - 5 ng/mL[2][4]0.163 - 1.68 µg/mL[3]
Accuracy (% Recovery) 75 - 114%[2]68.8% - 180%[3]
Precision (% RSD) <15.9% (inter-day)[2]<30%[3]
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)[4]Derivatization, LLE[5]
Analysis Time Typically shorter run times (e.g., 4 minutes)[4]Can be longer due to derivatization steps
Throughput High, amenable to automationModerate
Selectivity High, especially with MS/MSHigh, especially with MS

Experimental Protocols

Detailed methodologies are critical for ensuring consistency across participating laboratories in a validation study. The following are example protocols for the quantification of amines using LC-MS/MS and GC-MS.

LC-MS/MS Method for this compound Quantification

This protocol is adapted from methods for the analysis of polyamines in biological samples.[4]

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.

GC-MS Method for this compound Quantification

This protocol is based on general methods for the analysis of biogenic amines.[3][5]

1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using an appropriate solvent (e.g., butanol-chloroform mixture).

  • Derivatization: To enhance volatility and chromatographic performance, derivatize the extracted amines. A common derivatizing agent is isobutyl chloroformate.

    • Add the derivatizing agent to the extract and vortex.

    • The reaction is typically rapid and occurs at room temperature.

  • Phase Separation: After derivatization, add water and an organic solvent (e.g., hexane) to separate the aqueous and organic layers.

  • Collection: The derivatized this compound will be in the organic layer. Transfer this layer to a new vial for GC-MS analysis.

2. GC-MS Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80°C, hold for 1 minute, then ramp to 290°C.[3]

  • Mass Spectrometer: A mass selective detector.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Laboratory Recruitment and Sample Distribution cluster_2 Phase 3: Analysis and Data Collection cluster_3 Phase 4: Statistical Analysis and Reporting A Define Study Objectives (e.g., precision, accuracy) B Select Analytical Method (LC-MS/MS or GC-MS) A->B C Develop and Optimize Standard Operating Procedure (SOP) B->C D Prepare and Characterize Homogeneous Test Materials C->D E Recruit Participating Laboratories D->E F Distribute SOP, Test Materials, and Internal Standards G Laboratories Perform Analysis Following the SOP F->G H Submit Raw Data and Results to Coordinating Laboratory I Perform Statistical Analysis (e.g., Cochran's, Grubb's tests) H->I J Calculate Reproducibility and Repeatability (RSDr and RSDR) I->J K Prepare and Distribute Final Validation Report J->K

Caption: Workflow for an inter-laboratory validation study.

References

N-Methylputrescine: A Key Player in Plant Stress Response, Quantitative Insights

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-Methylputrescine abundance in plants under stressed versus unstressed conditions reveals a significant upregulation of this metabolite, implicating it as a crucial component of the plant defense arsenal. This guide provides a comprehensive overview of the quantitative changes in this compound levels, details the experimental protocols for its measurement, and illustrates its biosynthetic pathway in the context of stress signaling.

This compound, a methylated derivative of the polyamine putrescine, serves as a key precursor in the biosynthesis of various alkaloids, such as nicotine and tropane alkaloids, which play defensive roles in plants. Emerging research indicates that the production of this compound is tightly regulated and often induced by various environmental stressors, including pathogen attack and wounding, which are frequently mediated by jasmonate signaling.

Quantitative Comparison of this compound Levels

The accumulation of this compound is markedly increased in plants subjected to stress, as demonstrated in studies using stress-mimicking phytohormones like methyl jasmonate (MeJA). The following table summarizes the quantitative data from a study on Hyoscyamus muticus (Egyptian henbane) root cultures, illustrating the dose-dependent effect of MeJA on this compound levels.

Treatment ConditionThis compound (nmol/g fresh weight)Fold Increase vs. Control
Control (Unstressed)50-
1 µM Methyl Jasmonate120024
10 µM Methyl Jasmonate250050

Data summarized from Biondi et al., 2000, Plant Cell Reports.[1][2][3]

These findings clearly indicate a substantial increase in this compound abundance in response to a simulated stress condition. While direct quantification of this compound under various abiotic stresses like drought and salinity is less commonly reported, the significant upregulation of its downstream product, nicotine, in Nicotiana tabacum under desiccation (a 115% increase) provides strong indirect evidence for the accumulation of this compound under such conditions.[4]

Signaling Pathway: Stress-Induced this compound Biosynthesis

The biosynthesis of this compound is initiated by the methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT). The expression of the PMT gene is a critical regulatory point in this pathway and is known to be induced by stress-related signaling molecules, most notably jasmonates.

Stress_N_Methylputrescine_Pathway Stress Abiotic/Biotic Stress (e.g., Wounding, Pathogen Attack) JA Jasmonate Biosynthesis (JA/MeJA) Stress->JA induces PMT_gene PMT Gene Expression JA->PMT_gene upregulates PMT_protein Putrescine N-methyltransferase (PMT) PMT_gene->PMT_protein leads to Putrescine Putrescine N_Methylputrescine This compound Putrescine->N_Methylputrescine catalyzed by PMT_protein Alkaloids Defensive Alkaloids (e.g., Nicotine, Tropane Alkaloids) N_Methylputrescine->Alkaloids precursor to

Stress-induced this compound biosynthesis pathway.

This diagram illustrates that upon perception of stress, plants activate the jasmonate signaling pathway. This leads to the upregulation of PMT gene expression, resulting in an increased synthesis of the PMT enzyme. The PMT enzyme then catalyzes the conversion of putrescine to this compound, a crucial step in the production of defensive alkaloids.[5]

Experimental Protocols

The quantification of this compound and other polyamines in plant tissues is most commonly and accurately performed using High-Performance Liquid Chromatography (HPLC). Below is a generalized protocol based on established methodologies.

Plant Material and Stress Treatment
  • Plant Species: Hyoscyamus muticus hairy root cultures or other relevant plant species (e.g., Nicotiana tabacum).

  • Growth Conditions: Maintain plant cultures under controlled sterile conditions on a suitable growth medium (e.g., B5 medium).

  • Stress Application:

    • Control Group (Unstressed): Culture plants in the standard growth medium without any stress-inducing agents.

    • Stressed Group: For jasmonate treatment, supplement the culture medium with methyl jasmonate (MeJA) at desired concentrations (e.g., 1 µM and 10 µM). For other stresses, apply the stressor as required (e.g., withholding water for drought stress, adding NaCl for salinity stress).

  • Harvesting: Harvest plant material at specific time points after stress application, flash-freeze in liquid nitrogen, and store at -80°C until analysis.[6]

Extraction of Polyamines
  • Homogenize the frozen plant tissue (approximately 0.5-1.0 g) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Add 5 volumes of cold (4°C) 5% (v/v) perchloric acid (PCA) to the powdered tissue.

  • Keep the homogenate on ice for 1 hour, with occasional vortexing.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the free polyamines.

Derivatization of Polyamines (Dansylation)
  • To 200 µL of the PCA extract, add 400 µL of dansyl chloride (5 mg/mL in acetone) and 200 µL of saturated sodium carbonate.

  • Vortex the mixture and incubate in the dark at 60°C for 1 hour.

  • Add 100 µL of proline (100 mg/mL) to remove excess dansyl chloride and vortex.

  • Incubate in the dark for 30 minutes.

  • Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously for 30 seconds.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Carefully collect the upper toluene phase and evaporate it to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 200 µL of methanol.

HPLC Analysis
  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

  • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detection with excitation at 365 nm and emission at 510 nm.

  • Quantification: Prepare a standard curve using known concentrations of this compound and other polyamine standards (e.g., putrescine, spermidine, spermine) that have been subjected to the same derivatization procedure. Calculate the concentration of this compound in the plant samples by comparing their peak areas to the standard curve.

Conclusion

References

A Head-to-Head Battle: HPLC vs. GC-MS for High-Fidelity Polyamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the accurate quantification of polyamines is paramount. These small, polycationic molecules are key regulators of cell growth, differentiation, and death, making them critical targets in numerous physiological and pathological studies. The two analytical titans for this task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their efficiencies, supported by experimental data, to aid in selecting the optimal method for your research needs.

Polyamines, such as putrescine, spermidine, and spermine, are notoriously challenging to analyze due to their high polarity and low volatility. Both HPLC and GC-MS methodologies typically require a derivatization step to enhance their chromatographic retention and detection. The choice between these two powerful techniques often hinges on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput.

At a Glance: Performance Metrics of HPLC and GC-MS for Polyamine Analysis

To facilitate a clear comparison, the following table summarizes key quantitative performance metrics for both HPLC and GC-MS based on published experimental data. It is important to note that these values can vary depending on the specific instrumentation, derivatization agent, and sample matrix.

ParameterHPLCGC-MS
Sensitivity (LOD/LOQ) 0.1 - 10 ng/mL[1]10 ng/g - 1000 ng/g tissue[2]
**Linearity (R²) **> 0.99[3][4]> 0.98[5]
Accuracy (% Recovery) 88.36% - 89.62%[6]Method-dependent, generally high with internal standards
Precision (%RSD) 0.5% - 1.4% (Intra-day)[3]Analytically satisfactory[5]
Typical Run Time 12 - 30 minutes[3][7]~20 minutes[2]
Derivatization Required (e.g., OPA, FMOC, Dansyl Chloride)[1][3][7]Required (e.g., PFPA, Ethylchloroformate)[2][5]
Selectivity High with fluorescence or MS detectionVery high (mass fragmentation patterns)
Instrumentation Cost Lower to moderateHigher
Ease of Use Generally considered more straightforwardCan be more complex to operate and maintain

Experimental Workflows: A Visual Guide

To better understand the practical steps involved in each technique, the following diagrams illustrate the typical experimental workflows for polyamine analysis using HPLC and GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Deproteinization Sample->Homogenization Extraction Extraction Homogenization->Extraction Derivatization Derivatization (e.g., OPA, Dansyl Chloride) Extraction->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase C18) Derivatization->HPLC_Separation Detection Detection (Fluorescence/UV/MS) HPLC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Fig. 1: HPLC workflow for polyamine analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Two-step Extraction Homogenization->Extraction Derivatization Derivatization (e.g., PFPA, Ethylchloroformate) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Fig. 2: GC-MS workflow for polyamine analysis.

Detailed Experimental Protocols

For reproducibility and clarity, detailed methodologies for key experiments are provided below.

HPLC Method with Pre-column OPA Derivatization
  • Sample Preparation:

    • Homogenize biological samples (e.g., 50 mg tissue or 1 x 10^6 cells) in perchloric acid.

    • Centrifuge to precipitate proteins.

    • The supernatant containing polyamines is collected for derivatization.

  • Derivatization:

    • An in-line automated system mixes the sample with a solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.

    • This reaction yields highly fluorescent derivatives of the polyamines.[3]

  • HPLC-Fluorescence Detection:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of a suitable buffer and an organic solvent like methanol or acetonitrile is used for separation.

GC-MS Method with PFPA Derivatization

This GC-MS method offers high specificity and is suitable for the quantitative determination of polyamines in biological samples.[5][10]

  • Sample Preparation:

    • A two-step extraction using n-butanol and hydrochloric acid is performed on the biological sample.[5][10]

  • Derivatization:

    • The extracted polyamines are derivatized with pentafluoropropionic anhydride (PFPA) in ethyl acetate.[5][10]

    • The reaction is typically carried out at 65°C for 30 minutes.[5]

    • The resulting pentafluoropropionyl (PFP) derivatives are then extracted with toluene or ethyl acetate for injection into the GC-MS.[5]

  • GC-MS Analysis:

    • GC Column: A suitable capillary column is used for separation.

    • Oven Temperature Program: A temperature gradient is applied, for instance, starting at 40°C.[5]

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis, targeting specific m/z values for each derivatized polyamine.[5]

Discussion: Making the Right Choice

HPLC is often favored for its robustness, lower instrumentation cost, and ease of use, making it a workhorse in many laboratories. The use of fluorescence detection after derivatization provides excellent sensitivity and selectivity.[3] HPLC methods are well-established and a vast body of literature supports their application in polyamine analysis across various sample types.[11]

GC-MS , on the other hand, provides unparalleled selectivity due to the mass fragmentation patterns generated, which act as a chemical fingerprint for each analyte. This can be particularly advantageous when dealing with complex matrices where co-eluting peaks might interfere with other detection methods. While the initial investment and operational complexity are higher, the specificity of GC-MS can be crucial for definitive identification and quantification. The derivatization step is critical to make the polyamines volatile for GC analysis.[12]

Conclusion

The choice between HPLC and GC-MS for polyamine analysis is not a one-size-fits-all decision. For routine, high-throughput analysis where high sensitivity and robustness are key, HPLC with fluorescence detection is an excellent and cost-effective choice. When absolute specificity is paramount, especially in complex sample matrices or for confirmatory analysis, the resolving power of GC-MS is indispensable. Researchers should carefully consider their specific analytical needs, sample characteristics, and available resources to select the most efficient and appropriate technique for their polyamine research.

References

Safety Operating Guide

Proper Disposal of N-Methylputrescine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers, scientists, and drug development professionals handling N-Methylputrescine must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for the proper management of this compound waste.

This compound is a flammable, corrosive, and toxic compound requiring careful handling and disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Summary of Hazards and Physical Properties

A clear understanding of the hazards associated with this compound is critical for safe handling and disposal. The following table summarizes key quantitative data based on its Safety Data Sheet (SDS).

PropertyValueHazard Classification
GHS Pictograms DangerFlammable liquid and vapor
Causes severe skin burns and eye damage
May cause respiratory irritation
Hazard Statements H226, H314, H335Flammable liquids (Category 3)
Skin corrosion/irritation (Category 1B)
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
Physical Description Solid

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. The following protocol outlines the necessary steps for waste collection, storage, and preparation for pickup.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. This includes unused or expired product, contaminated personal protective equipment (PPE), and any materials used for spill cleanup.

  • Container Compatibility: The container must be made of a material compatible with this compound and have a secure, leak-proof lid. The original container is often a suitable choice.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity and date of accumulation.

Storage of this compound Waste
  • Secure and Ventilated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as acids and oxidizing agents.

  • Secondary Containment: It is highly recommended to place the waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.

  • Accumulation Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be accumulated in a satellite accumulation area and the time limits for storage.

Spill Management
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Carefully collect the absorbent material and place it in the designated hazardous waste container. Clean the spill area thoroughly.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Final Disposal
  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure all institutional, local, state, and federal regulations for hazardous waste disposal are strictly followed.

Experimental Protocol: General Neutralization Procedure (for consideration as a pre-treatment)

Caution: This is a general guideline and should be performed with extreme caution in a chemical fume hood while wearing appropriate PPE. Neutralization reduces the corrosivity but the resulting solution must still be disposed of as hazardous waste.

  • Preparation:

    • Work in a certified chemical fume hood.

    • Wear chemical-resistant gloves, safety goggles, and a lab coat.

    • Have a spill kit and appropriate fire extinguishing media readily available.

    • Prepare a dilute solution of a weak acid, such as acetic acid or citric acid. The concentration will depend on the amount of this compound to be neutralized.

  • Neutralization:

    • If neutralizing a solution of this compound, slowly add the dilute acid to the amine solution while stirring continuously.

    • If neutralizing solid this compound, first dissolve it in a suitable solvent (e.g., water or an alcohol) in a separate container before slowly adding the dilute acid.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding acid until the pH is in the neutral range (approximately 6.0-8.0). Be aware that the neutralization reaction is exothermic and may generate heat.

  • Post-Neutralization:

    • Allow the neutralized solution to cool to room temperature.

    • Transfer the neutralized waste to a clearly labeled hazardous waste container. The label should indicate the contents, including the salt formed from the neutralization reaction.

    • Dispose of this container through your institution's hazardous waste management program.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Secure Area Store in Secure Area Label Container->Store in Secure Area Secondary Containment Secondary Containment Store in Secure Area->Secondary Containment Schedule Pickup Schedule Pickup Secondary Containment->Schedule Pickup Professional Disposal Professional Disposal Schedule Pickup->Professional Disposal Spill Occurs Spill Occurs Contain & Clean Contain & Clean Spill Occurs->Contain & Clean Dispose of Cleanup Material Dispose of Cleanup Material Contain & Clean->Dispose of Cleanup Material Dispose of Cleanup Material->Label Container

Caption: Workflow for the safe disposal of this compound waste.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.